molecular formula C8H9ClN2 B1592278 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 210539-05-2

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B1592278
CAS No.: 210539-05-2
M. Wt: 168.62 g/mol
InChI Key: CQDMQOQCJRLUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine is a useful research compound. Its molecular formula is C8H9ClN2 and its molecular weight is 168.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-2,10H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDMQOQCJRLUQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593905
Record name 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210539-05-2
Record name 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of a Privileged Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine: A Core Scaffold in Modern Drug Discovery

This compound is a pivotal heterocyclic compound that has emerged as a highly valued building block for researchers, scientists, and drug development professionals. Its unique bicyclic structure, combining a pyridine ring with a saturated piperidine ring, offers a three-dimensional architecture that is frequently sought in the design of novel therapeutics. The strategic placement of a reactive chlorine atom at the 2-position provides a versatile chemical handle for extensive derivatization, making it a "privileged scaffold" in medicinal chemistry.

This guide provides a comprehensive overview of the synthesis, reactivity, and critical applications of this compound, offering field-proven insights for its effective utilization in research and development programs. It serves as an essential intermediate in the synthesis of a wide range of biologically active compounds, particularly those targeting the central nervous system, viral enzymes, and nuclear receptors.[1]

Physicochemical and Structural Properties

A precise understanding of the compound's properties is fundamental for its handling, reaction design, and analytical characterization. The molecule is most commonly available as a hydrochloride salt to improve its stability and handling characteristics.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source(s)
IUPAC Name This compoundThis compound;hydrochloride[2][3]
CAS Number 210539-05-2766545-20-4[2][3][4]
Molecular Formula C₈H₉ClN₂C₈H₁₀Cl₂N₂[3][4]
Molecular Weight 168.62 g/mol 205.08 g/mol [2][3][4]
Appearance Solid (Typical)White to off-white solid[2]
SMILES C1CNCC2=C1N=C(C=C2)ClC1CNCC2=C1N=C(C=C2)Cl.Cl[2][3]
InChI InChI=1S/C8H9ClN2/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-2,10H,3-5H2InChI=1S/C8H9ClN2.ClH/c9-8-2-1-6-5-10-4-3-7(6)11-8;/h1-2,10H,3-5H2;1H[2][3]
Storage 2-8°C, under inert gas (Nitrogen or Argon), protected from light2-8°C, under inert gas (Nitrogen or Argon)[1][4]

Synthesis and Manufacturing Insights

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine core is a critical process, with several strategies developed to access this scaffold efficiently. While multiple routes exist for the broader naphthyridine family, including cobalt-catalyzed [2+2+2] cyclizations and variations of the Friedländer synthesis, a common and scalable approach for this specific scaffold often involves a multi-step sequence starting from readily available pyridine derivatives.[5][6]

One notable asymmetric synthesis was developed for the core of TAK-828F, a potent RORγt inverse agonist.[7][8] This pathway highlights modern synthetic strategies, including Heck-type vinylation and enantioselective hydrogenation, to construct the chiral tetrahydronaphthyridine ring system.

Below is a generalized workflow illustrating a conceptual synthetic pathway.

G cluster_0 Core Construction cluster_1 Final Modification A Substituted Pyridine (e.g., 2-chloronicotinic acid derivative) B Functional Group Interconversion A->B Activation C Key Cyclization Step (e.g., Pictet-Spengler type) B->C Coupling with second fragment D Tetrahydronaphthyridine Core C->D Ring Formation E Aromatization / Chlorination D->E Oxidation / Halogenation F 2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine E->F

Caption: Conceptual workflow for the synthesis of the target scaffold.

Chemical Reactivity: A Hub for Molecular Diversity

The true value of this compound in drug discovery lies in its predictable and versatile reactivity. The molecule possesses two primary sites for chemical modification: the electrophilic C2-position and the nucleophilic N6-amine.

  • Nucleophilic Aromatic Substitution (SNAr) at C2 : The electron-withdrawing nature of the pyridine nitrogen atoms activates the C2-position, making the chloro-substituent an excellent leaving group. This allows for facile displacement by a wide array of nucleophiles, including amines, alcohols, and thiols, providing the primary route to generate diverse libraries of analogs.[2]

  • N6-Amine Functionalization : The secondary amine in the piperidine ring is nucleophilic and can be readily functionalized. Common reactions include:

    • Acylation/Sulfonylation : Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.

    • Alkylation : Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

    • Boc Protection : Installation of a tert-butyloxycarbonyl (Boc) group is a common strategy to temporarily block the N6-amine's reactivity, allowing for selective chemistry at the C2-position. The Boc group can then be removed under acidic conditions.

  • Palladium-Catalyzed Cross-Coupling : The C-Cl bond is also amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the formation of C-C, C-N, and C-O bonds to introduce complex aryl, heteroaryl, or alkyl groups.

G cluster_C2 Reactions at C2-Position cluster_N6 Reactions at N6-Position center 2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine snar SNAr (R-NH2, R-OH) center->snar Displace Cl suzuki Suzuki Coupling (Ar-B(OH)2) center->suzuki Form C-C bond buchwald Buchwald-Hartwig (R-NH2) center->buchwald Form C-N bond boc Boc Protection center->boc acylation Acylation (R-COCl) center->acylation alkylation Reductive Amination (R-CHO) center->alkylation

Caption: Key reactivity pathways for chemical diversification.

Core Applications in Drug Discovery

The tetrahydronaphthyridine scaffold derived from this chloro-intermediate is present in numerous potent and selective therapeutic agents.

HIV-1 Integrase Inhibition

A significant application of this scaffold is in the development of inhibitors for HIV-1 integrase, a critical enzyme for viral replication.[2] Derivatives of 8-hydroxy-[2][4]naphthyridine have been designed that potently inhibit the strand transfer process catalyzed by integrase.[9] More recently, the 5,6,7,8-tetrahydro-1,6-naphthyridine core has been instrumental in creating a new class of HIV-1 inhibitors known as integrase-allosteric site inhibitors (INLAIs), which bind to the enzyme's LEDGF/p75-binding site and induce aberrant multimerization.[10]

RORγt Inverse Agonists for Autoimmune Diseases

Retinoid-related orphan receptor γt (RORγt) is a master regulator of Th17 cell differentiation and is a key target for treating autoimmune diseases like psoriasis and inflammatory bowel disease. The asymmetric synthesis of TAK-828F, a potent and selective RORγt inverse agonist, prominently features the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.[7][8] The specific stereochemistry and conformation provided by this core are critical for its high-affinity binding and biological activity.

Broader Therapeutic Potential

Beyond these well-defined roles, the broader naphthyridine class of compounds has been investigated for a range of other pharmacological activities. Preliminary studies suggest potential for developing derivatives with antimicrobial and anticancer properties, making this compound a versatile starting point for diverse discovery programs.[2]

Exemplar Experimental Protocol: Boc Protection of the N6-Amine

This protocol describes a standard, self-validating procedure for protecting the secondary amine, a crucial first step in many synthetic sequences to enable selective C2-functionalization.

Objective: To synthesize tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate.

Materials:

  • This compound hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under a nitrogen or argon atmosphere, add this compound hydrochloride.

  • Solvent Addition: Add anhydrous DCM to dissolve or suspend the starting material (approx. 0.1 M concentration).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the base (TEA or DIPEA) dropwise. The purpose of the base is twofold: to neutralize the hydrochloride salt and to scavenge the acid byproduct generated during the reaction.

  • Reagent Addition: While maintaining the temperature at 0 °C, add a solution of Boc₂O in DCM dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Aqueous Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. The bicarbonate wash removes any remaining acidic species.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Boc-protected product.

Structural Characterization

The identity and purity of this compound and its derivatives are confirmed using a suite of standard spectroscopic techniques.[2]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, providing detailed information about the hydrogen and carbon framework.

  • Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups within the molecule.

Conclusion

This compound stands as a testament to the power of heterocyclic chemistry in modern medicine. Its robust synthesis, predictable reactivity, and structurally privileged core have cemented its role as a critical intermediate for drug discovery professionals. From combating HIV to modulating the immune system, the derivatives originating from this scaffold continue to push the boundaries of therapeutic innovation. A thorough understanding of its chemical properties and reactivity is paramount for any researcher aiming to leverage its vast potential in the development of next-generation pharmaceuticals.

References

  • This compound hydrochloride - Smolecule. (2023-08-15).
  • 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-7-one - CymitQuimica.
  • CAS 1226898-93-6 | 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one - Synblock.
  • This compound hydrochloride - Sigma-Aldrich.
  • This compound | C8H9ClN2 - PubChem.
  • This compound hydrochloride - Chemdad.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - NIH.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - ACS Publications. (2020-07-23).
  • This compound - MySkinRecipes.
  • Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations - ACS Publications.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - MDPI.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC.
  • 2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile - CymitQuimica.
  • This compound hydrochloride - PubChemLite.
  • This compound hydrochloride.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications - MDPI.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok.
  • Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines - Organic Chemistry Portal. (2006-07-15).
  • Azaindole synthesis - Organic Chemistry Portal.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - ACS Publications. (2020-07-23).
  • This compound hydrochloride - MySkinRecipes.
  • Design and synthesis of 8-hydroxy-[2][4]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells - PubMed.
  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. (2019-01-17).

Sources

basic properties of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine: Core Properties and Applications

Introduction

This compound is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. As a derivative of the naphthyridine bicyclic system, its unique structural framework serves as a versatile scaffold for the development of novel therapeutic agents and complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, reactivity, synthesis, and applications, tailored for researchers and professionals in drug development. The insights herein are grounded in established chemical principles and supported by available literature, offering a technical foundation for its use as a key building block in synthetic endeavors.

Chemical Identity and Molecular Structure

The precise identification of a chemical entity is paramount for reproducible scientific research. This compound is defined by a specific arrangement of atoms and bonds, giving rise to its distinct properties.

The core of the molecule is a tetrahydronaphthyridine system, which consists of two fused six-membered rings containing nitrogen atoms at positions 1 and 6.[1] The "tetrahydro" designation indicates that one of the rings is saturated. A chlorine atom is substituted at the 2-position of the aromatic pyridine ring, which is a key feature influencing its reactivity.

Caption: 2D structure of this compound.

Table 1: Core Identifiers

Identifier Value Source(s)
IUPAC Name This compound [2]
CAS Number 210539-05-2 [2][3]
Molecular Formula C₈H₉ClN₂ [2][3]
Molecular Weight 168.62 g/mol [2]
Canonical SMILES C1CNCC2=C1N=C(C=C2)Cl [2]
InChI InChI=1S/C8H9ClN2/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-2,10H,3-5H2 [2]

| InChIKey | CQDMQOQCJRLUQN-UHFFFAOYSA-N |[2] |

The compound is also frequently handled and supplied as a hydrochloride salt (CAS No. 766545-20-4), which enhances its stability and solubility in aqueous media.[1][4] The molecular formula of the hydrochloride salt is C₈H₁₀Cl₂N₂ with a corresponding molecular weight of 205.08 g/mol .[1]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. These parameters influence its solubility, permeability, and overall suitability as a drug candidate or synthetic intermediate.

Table 2: Predicted Physicochemical Properties

Property Predicted Value Description Source(s)
XLogP3 1.3 A measure of lipophilicity (octanol-water partition coefficient). A value between 1.0 and 1.5 indicates moderate lipophilicity. [2][5]
Boiling Point 284.8 ± 40.0 °C (at 760 mmHg) The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid. [5][6]
Density 1.226 ± 0.06 g/cm³ Mass per unit volume. [5]
Polar Surface Area (PSA) 24.9 Ų The sum of surfaces of polar atoms in a molecule; influences membrane permeability. [2][5]

| Heavy Atom Count | 11 | The number of non-hydrogen atoms in the molecule. |[1] |

The moderate lipophilicity, as indicated by the LogP value, suggests a balance between hydrophobic and hydrophilic characteristics, which is often a desirable trait in drug design for achieving adequate membrane permeability and aqueous solubility.[1]

Reactivity and Chemical Synthesis

The chemical behavior of this compound is largely dictated by the electrophilic nature of the chloro-substituted pyridine ring and the nucleophilic secondary amine in the saturated ring.

Core Reactivity

The chlorine atom at the C2 position is an excellent leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr) . This is the most significant reaction pathway for this molecule, allowing for the introduction of a wide variety of functional groups.

  • Nucleophilic Substitution : The chlorine can be readily displaced by various nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of derivatives.[1]

  • Cyclization Reactions : The bifunctional nature of the molecule allows it to be used in cyclization reactions to form more complex, polycyclic structures.[1]

  • Reduction : The tetrahydropyridine ring can potentially undergo further reduction, although this is less common than reactions at the chloro-position.[1]

Reactivity_Diagram main 2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine prod 2-Substituted Derivative main->prod  S_NAr Reaction (Displacement of Cl) nuc Nucleophile (Nu-H) e.g., R-NH₂, R-OH nuc->main Attacks C2 position

Caption: General reactivity via Nucleophilic Aromatic Substitution (SNAr).

Synthetic Methodologies

The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a topic of significant research interest. While multiple routes exist, a general strategy involves the construction of the bicyclic core followed by functionalization.

A notable and innovative approach for creating related chiral tetrahydronaphthyridine scaffolds was developed for the synthesis of the RORγt inverse agonist, TAK-828F.[7][8][9] This advanced synthesis highlights the modern techniques applicable to this class of compounds and features several key transformations:

  • Heck-type Vinylation : An atom-economical reaction of a chloropyridine precursor with ethylene gas.[7][8]

  • One-Pot Cyclization/Amination : An unprecedented formation of a dihydronaphthyridine intermediate from a 3-acyl-2-vinylpyridine mediated by ammonia.[7][8]

  • Enantioselective Transfer Hydrogenation : A ruthenium-catalyzed reduction to establish the crucial chiral center, representing a pioneering method for this specific scaffold.[7][8]

This state-of-the-art route is chromatography-free, making it highly efficient and scalable for manufacturing.[7][9] More traditional methods for forming the naphthyridine core, such as the Skraup reaction, have also been reported for the parent 1,6-naphthyridine system.[10]

Experimental Protocol: General Nucleophilic Substitution

The following is a generalized, illustrative protocol for the substitution of the chloro group. Note: This is a conceptual workflow and must be adapted and optimized for specific nucleophiles and reaction conditions.

  • Reaction Setup : In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP).

  • Addition of Reagents : Add the desired nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 eq) to the solution.

  • Heating : Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature and reaction time must be determined empirically, often by monitoring the reaction progress using TLC or LC-MS.

  • Workup : After completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 2-substituted derivative.

Synthesis_Workflow start Start: Precursors step1 Step 1: Naphthyridine Core Formation (e.g., Cyclization Reactions) start->step1 step2 Step 2: Chlorination (e.g., using POCl₃ or SOCl₂) step1->step2 step3 Intermediate: 2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine step2->step3 step4 Step 3: Nucleophilic Substitution (S_NAr) (Introduction of desired functional group) step3->step4 end Final Product: Functionalized Derivative step4->end

Sources

Part 1: Core Physicochemical and Structural Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine and its Strategic Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and strategic applications of this compound. We will delve into the core attributes that make this heterocyclic compound a valuable intermediate in the synthesis of complex, high-value therapeutic agents.

This compound is a synthetic organic compound built upon the 1,6-naphthyridine core, which is recognized as a privileged scaffold in medicinal chemistry. Its structure is characterized by a bicyclic system containing two nitrogen atoms, a reactive chloro-substituent on the pyridine ring, and a fully saturated piperidine ring. This unique combination of features dictates its reactivity and utility as a versatile building block.

The compound is most commonly available as a free base or as a hydrochloride salt, a critical distinction for experimental design, particularly concerning solubility and reactivity. The nitrogen atoms within the bicyclic framework possess lone pairs of electrons, conferring basic character to the molecule.[1]

Table 1: Chemical Identifiers and Properties

PropertyThis compound (Free Base)This compound HCl (Hydrochloride Salt)
CAS Number 210539-05-2[2]766545-20-4[1][3][4]
Molecular Formula C₈H₉ClN₂[2]C₈H₁₀Cl₂N₂[1]
Molecular Weight 168.62 g/mol [2]205.08 g/mol [1]
IUPAC Name This compound[2]This compound;hydrochloride[1]
SMILES C1CNCC2=C1N=C(C=C2)Cl[2]C1CNCC2=C1N=C(C=C2)Cl.Cl[1]
Predicted Boiling Point 284.8±40.0 °C at 760 mmHg[5][6]Not Applicable
Storage Conditions 2-8°C, under inert gas, protected from light[4][6]2-8°C, under inert gas[4]

Structural elucidation of this compound and its derivatives relies on a suite of standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) for mapping the proton and carbon framework, Mass Spectrometry (MS) for confirming molecular weight and fragmentation patterns, and Infrared (IR) Spectroscopy for identifying functional groups.[1]

Part 2: Synthesis and Chemical Reactivity

The utility of this compound stems from both the synthetic accessibility of its core structure and the specific reactivity imparted by the chloro-substituent.

Core Synthesis Strategies

While numerous methods exist for constructing naphthyridine rings, modern approaches prioritize efficiency, scalability, and stereochemical control.[7][8]

Strategy A: Asymmetric Synthesis via Enantioselective Hydrogenation

A highly elegant and scalable synthesis of the chiral 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold was developed for the production of the RORγt inverse agonist TAK-828F.[9][10][11] This approach avoids chromatographic purification, making it suitable for large-scale manufacturing.[9][10] The key transformations are:

  • Heck-Type Vinylation: An atom-economical coupling of a chloropyridine precursor with ethylene gas to install the required vinyl group.[9][10]

  • Ammonia-Mediated Cyclization: An unprecedented and direct formation of the dihydronaphthyridine intermediate from a 2-vinyl-3-acylpyridine precursor.[9][10]

  • Enantioselective Transfer Hydrogenation: A ruthenium-catalyzed reaction that establishes the crucial stereocenter with high enantioselectivity, yielding the final tetrahydronaphthyridine core.[9][10]

G cluster_0 Asymmetric Synthesis Workflow A Chloropyridine Precursor B 2-Vinyl-3-acylpyridine A->B Heck-Type Vinylation (Ethylene Gas) C Dihydronaphthyridine B->C Ammonia-Mediated Cyclization D Chiral Tetrahydro-1,6-naphthyridine Core C->D Ru-Catalyzed Enantioselective Transfer Hydrogenation

Asymmetric synthesis of the tetrahydro-1,6-naphthyridine core.

Strategy B: Cobalt-Catalyzed [2+2+2] Cycloaddition

An alternative and efficient route involves the intramolecular [2+2+2] cyclization of dialkynylnitriles.[12] This method, often promoted by microwave irradiation, provides rapid access to the 5,6,7,8-tetrahydro-1,6-naphthyridine system from acyclic precursors.[12] The strategy is powerful for generating molecular diversity as substituents can be readily incorporated into the starting materials.

Key Reactivity Profile

The primary site of reactivity on this compound is the C2-position, where the chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) . This reaction is the cornerstone of its application as a building block, allowing for the facile introduction of a wide array of functional groups and molecular fragments.

The electron-withdrawing nature of the pyridine nitrogen atom activates the C2-position towards attack by nucleophiles. This enables chemists to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which is fundamental to building the complex molecules required for drug discovery programs.

G cluster_0 General SNAr Reactivity start 2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine product 2-Substituted Product start->product SNAr Reaction (Base, Solvent, Heat) nucleophile Nucleophile (Nu-H) e.g., R₂NH, ROH, RSH nucleophile->product

Nucleophilic aromatic substitution (SNAr) on the scaffold.

Part 3: Strategic Applications in Drug Development

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is present in several clinically relevant therapeutic agents, underscoring its status as a valuable pharmacophore.

Case Study 1: RORγt Inverse Agonists for Autoimmune Diseases

Retinoid-related orphan receptor γt (RORγt) is a master transcription factor that drives the differentiation of Th17 cells, which are pivotal in the pathology of numerous autoimmune diseases like psoriasis and inflammatory bowel disease.[9] Inhibiting the function of RORγt is therefore a highly sought-after therapeutic strategy.

The compound TAK-828F, a potent and selective RORγt inverse agonist, is built upon a chiral 5,6,7,8-tetrahydro-1,6-naphthyridine core.[9] This scaffold correctly orients the appended indane and cyclobutane moieties for high-affinity binding to the receptor, leading to the suppression of inflammatory cytokine production.[9]

G cluster_pathway RORγt Signaling in Th17 Cells Progenitor Progenitor T-Cell RORgt RORγt Activation Progenitor->RORgt Th17 Th17 Cell Differentiation Cytokines Inflammatory Cytokines (IL-17A, IL-17F) Th17->Cytokines RORgt->Th17 Inflammation Autoimmune Inflammation Cytokines->Inflammation Inhibitor TAK-828F (Tetrahydronaphthyridine Core) Inhibitor->RORgt Inverse Agonism (BLOCKS)

RORγt pathway and the intervention point for inhibitors.
Case Study 2: Allosteric Inhibitors of HIV-1 Integrase

HIV-1 integrase is an essential viral enzyme for replication, making it a prime target for antiviral therapy.[13] A novel class of inhibitors, known as allosteric integrase inhibitors (ALLINIs), does not target the active site but rather the binding site for the host protein LEDGF/p75.[14]

A series of potent ALLINIs was developed using the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.[14] These molecules bind within the LEDGF/p75 pocket, promoting aberrant multimerization of the integrase enzyme and disrupting its function, thereby potently inhibiting HIV-1 replication.[14] This mechanism provides an alternative strategy to combat drug resistance that may arise with active-site inhibitors.

Part 4: Experimental Protocols and Safe Handling

The successful use of this compound requires adherence to standard laboratory procedures for air- and moisture-sensitive reactions, as well as appropriate safety protocols.

Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a representative SNAr reaction. It is a self-validating system where reaction progress can be monitored, and product identity is confirmed through standard analytical methods.

  • Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA, 2.0-3.0 eq).

  • Solvent Addition: Add an appropriate anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP). The reaction concentration is typically between 0.1 and 0.5 M.

  • Heating and Monitoring: Heat the reaction mixture to a temperature between 80-140 °C. The optimal temperature must be determined empirically. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.

  • Purification and Characterization: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography to obtain the desired 2-amino-substituted-5,6,7,8-tetrahydro-1,6-naphthyridine. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Safety and Handling Guidelines
  • Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[5] Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[5]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[4][6] Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically vital building block for modern drug discovery. Its well-defined reactivity, coupled with scalable and enantioselective synthetic routes to its core structure, provides medicinal chemists with a reliable platform for constructing novel therapeutics. As demonstrated by its role in the development of potent RORγt and HIV-1 integrase inhibitors, this scaffold enables the precise molecular architecture required to address complex and significant biological targets. Its continued application is poised to contribute to the next generation of innovative medicines.

References

  • PubChem. This compound.
  • National Institutes of Health (NIH). (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
  • PubMed. (2020, July 23). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. J Org Chem.
  • MySkinRecipes. This compound.
  • ACS Publications. (2020, July 23). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry.
  • ACS Publications. Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters.
  • PubChemLite. This compound hydrochloride.
  • ChemSrc. This compound hydrochloride.
  • Chemdad. This compound hydrochloride.
  • ACS Publications. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry.
  • MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • MySkinRecipes. This compound hydrochloride.
  • MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • MDPI. Fused 1,5-Naphthyridines: Synthetic Tools and Applications.
  • PMC. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • National Institutes of Health (NIH). (2004, August 3). A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase.
  • PubMed. Design and synthesis of 8-hydroxy-[1][6]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells.
  • ACS Publications. (2020, July 23). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry.
  • ACE Biolabs. This compound hydrochloride.

Sources

structure elucidation of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the 1,6-naphthyridine core represents a "privileged scaffold"—a molecular framework that is a recurring motif in biologically active compounds. The specific derivative, this compound, serves as a crucial synthetic intermediate for crafting more complex molecules with potential applications in neuroscience, oncology, and infectious diseases.[1][2] Its reactivity, governed by the chloro-substituent and the nucleophilic secondary amine, makes it a versatile building block.[1]

This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of this molecule. As a self-validating system, this workflow demonstrates how orthogonal analytical techniques are synergistically employed not merely to identify a compound, but to build an irrefutable case for its precise atomic connectivity and constitution. We will proceed from initial mass and formula determination to a detailed mapping of the molecular framework and final confirmation of its functional group architecture.

Chemical Identity:

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₈H₉ClN₂[3]

  • Molecular Weight: 168.62 g/mol [3]

  • CAS Number: 210539-05-2[3]

Part 1: Foundational Analysis - Mass Spectrometry

The initial step in any structure elucidation is to confirm the molecular mass and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides the necessary precision for this task, while fragmentation analysis offers the first clues to the molecule's substructures.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Analysis Mode: Operate in positive ion mode to detect the protonated molecular ion, [M+H]⁺.

  • Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Data Interpretation: Confirming the Elemental Formula

The primary objective is to match the experimentally observed accurate mass of the [M+H]⁺ ion with its theoretical value. The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic pattern, where the peak at [M+H+2]⁺ is approximately one-third the intensity of the [M+H]⁺ peak, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

ParameterTheoretical ValueExperimental ValueDeviation (ppm)
[M(C₈H₉³⁵ClN₂)+H]⁺ 169.0527To be determined< 5
[M(C₈H₉³⁷ClN₂)+H]⁺ 171.0498To be determined< 5

A successful HRMS analysis will yield an experimental mass that allows for the unambiguous assignment of the molecular formula C₈H₉ClN₂.

Protocol 2: Electron Ionization - Mass Spectrometry (EI-MS) for Fragmentation
  • Instrumentation: Employ a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe with a standard EI source (70 eV).

  • Analysis: The high energy of EI induces reproducible fragmentation, providing a characteristic "fingerprint" of the molecule.

Fragmentation Analysis: Deconstructing the Molecule

The fragmentation pattern provides a roadmap of the molecule's weakest points and most stable resulting fragments. For this compound, key fragmentation pathways can be predicted.

G M [M]⁺˙ m/z 168/170 F1 [M-Cl]⁺ m/z 133 M->F1 - Cl• F2 [M-HCN]⁺˙ m/z 141/143 M->F2 - HCN F3 [M-C₂H₄]⁺˙ m/z 140/142 (RDA) M->F3 - C₂H₄ F4 [C₇H₇N₂]⁺ m/z 119 F1->F4 - CH₂

m/z (³⁵Cl)Proposed Fragment StructureNotes
168 [C₈H₉ClN₂]⁺˙ Molecular Ion (M⁺˙)
133 [C₈H₉N₂]⁺Loss of a chlorine radical, a common fragmentation for chloro-aromatics.
141 [C₇H₉ClN]⁺˙Loss of hydrogen cyanide (HCN) from the pyridine ring.[4]
140 [C₆H₅ClN₂]⁺˙Retro-Diels-Alder (RDA) type fragmentation with loss of ethene from the saturated ring.

Part 2: The Cornerstone of Elucidation - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the hydrogen and carbon framework.[5]

Protocol 3: 1D and 2D NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher).

  • Experiments:

    • ¹H NMR: Acquire standard proton spectra to identify chemical shifts, coupling constants (J-values), and integrations.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.

    • 2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling relationships.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular fragments.

Predicted NMR Data and Interpretation

The expected NMR spectra will reflect the molecule's distinct aromatic and aliphatic regions.

PositionPredicted ¹³C δ (ppm)Predicted ¹H δ (ppm)MultiplicityIntegrationKey HMBC Correlations (¹H → ¹³C)
2 ~155----
3 ~120~7.0d1HC2, C4, C4a
4 ~138~7.8d1HC2, C3, C8a
4a ~125----
5 ~45~3.5t2HC4, C7, C8a
6 -~2.0 (broad)s1HC5, C7
7 ~28~3.0t2HC5, C8a
8 ~40~4.2s2HC4a, C7
8a ~150----

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Multiplicity: s=singlet, d=doublet, t=triplet.

The HMBC experiment is the linchpin that connects the puzzle pieces. For instance, correlations from the aliphatic protons at position 8 (H-8) to the aromatic carbons (C-4a and C-8a) definitively prove the fusion of the two rings.

// Invisible nodes for HMBC arrows H8 [pos="1.5,0.8!", label="H-8"]; H5 [pos="0.4,2.0!", label="H-5"]; H4 [pos="2.8,2.7!", label="H-4"]; C4a [pos="1.9,1.8!"]; C8a [pos="1.2,1.5!"]; C7 [pos="0.5,1.1!"]; C8a_2 [pos="1.2,1.5!"]; C2 [pos="2.5,1.2!"];

H8 -> C4a [label="³J", fontcolor="#EA4335"]; H8 -> C7 [label="²J", fontcolor="#34A853"]; H5 -> C4a [label="³J", fontcolor="#EA4335"]; H5 -> C7 [label="²J", fontcolor="#34A853"]; H4 -> C8a_2 [label="³J", fontcolor="#EA4335"]; H4 -> C2 [label="²J", fontcolor="#34A853"]; } केंद Caption: Key HMBC correlations confirming the ring fusion.

Part 3: Functional Group Verification - Infrared Spectroscopy

Infrared (IR) spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups predicted by the proposed structure.

Protocol 4: Attenuated Total Reflectance (ATR) - IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350 (broad)N-H StretchSecondary Amine (in the tetrahydro-ring)
~3050C-H StretchAromatic C-H
~2950-2850C-H StretchAliphatic C-H (CH₂)
~1600, ~1570C=C and C=N StretchNaphthyridine Ring
~1250C-N StretchAromatic/Aliphatic Amine
~750C-Cl StretchAryl Halide

The presence of a distinct N-H stretch alongside aromatic and aliphatic C-H stretches provides strong, corroborating evidence for the tetrahydronaphthyridine core.

Part 4: The Definitive Proof - Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by mapping the three-dimensional electron density of the molecule.[6][7]

Protocol 5: X-ray Diffraction
  • Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/hexane) is a common method to obtain diffraction-quality single crystals.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector.[6]

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map. A molecular model is then built into this map and refined to yield precise atomic coordinates, bond lengths, and bond angles.

The resulting crystal structure would definitively confirm the connectivity of the 2-chloro-substituted pyridine ring fused to the piperidine-like saturated ring, leaving no structural ambiguity.

Conclusion: A Synthesis of Orthogonal Data

The is a clear demonstration of a foundational principle in chemical analysis: the necessity of a multi-technique, self-validating workflow.

// Nodes Start [label="Unknown Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry\n(HRMS & EI-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, 2D)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IR [label="Infrared Spectroscopy", fillcolor="#34A853", fontcolor="#FFFFFF"]; XRAY [label="X-ray Crystallography\n(Optional, Definitive)", fillcolor="#F1F3F4", fontcolor="#202124", style="rounded,dashed"]; Conclusion [label="Confirmed Structure", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges with information Start -> MS [label="Molecular Formula\n& Fragmentation"]; MS -> NMR [label="Formula guides\nNMR assignment"]; NMR -> IR [label="Connectivity guides\nfunctional group check"]; IR -> Conclusion [label="Functional groups\nconfirmed"]; NMR -> Conclusion [label="Definitive Connectivity"]; NMR -> XRAY [label="Structure for\nphasing model"]; XRAY -> Conclusion [style=dashed, label="Absolute Proof"]; } केंद Caption: Integrated workflow for structure elucidation.

Mass spectrometry establishes the molecular formula and provides initial structural clues. NMR spectroscopy then meticulously maps the atomic framework and stereochemistry. Finally, IR spectroscopy confirms the functional groups present. Together, these techniques provide a cohesive and interlocking dataset that validates the proposed structure with an exceptionally high degree of confidence, with X-ray crystallography available as the final arbiter if required. This rigorous approach ensures the scientific integrity required for advancing research and development.

References

  • MDPI. (n.d.). Spectral Characteristics of 2,7-Naphthyridines.
  • National Institutes of Health (NIH). (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
  • bac-lac.gc.ca. (n.d.). SYNTHESES AND SPECTRA OF NAPHTHYRIDINES.
  • National Institutes of Health (NIH). (n.d.). Molecular Recognition Studies on Naphthyridine Derivatives.
  • CORE. (n.d.). Molecular Recognition Studies on Naphthyridine Derivatives.
  • PubChem. (n.d.). This compound.
  • PubMed. (2020, July 23). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
  • ACS Publications. (n.d.). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations.
  • ACS Publications. (2020, July 23). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
  • PubChem. (n.d.). 1,6-Naphthyridine.
  • PubChemLite. (n.d.). This compound hydrochloride.
  • MySkinRecipes. (n.d.). This compound.
  • Chemdad. (n.d.). This compound hydrochloride.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • LCMS Methods. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • PubMed. (n.d.). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.
  • National Institutes of Health (NIH). (n.d.). X Ray crystallography.
  • ResearchGate. (n.d.). X-ray crystallographic data of compounds 6-9.
  • Wikipedia. (n.d.). X-ray crystallography.
  • YouTube. (2022, March 11). Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement.
  • ResearchGate. (2025, August 6). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics.

Sources

An In-Depth Technical Guide to 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine: A Pivotal Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine, a heterocyclic building block of significant interest in medicinal chemistry. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1][2]. This document delves into its chemical identity, physicochemical properties, synthesis strategies, and critical role as a scaffold in the development of novel therapeutics, with a particular focus on its application in the synthesis of Retinoid-related Orphan Receptor γt (RORγt) inverse agonists.

Introduction: The Strategic Importance of the Tetrahydronaphthyridine Core

The 5,6,7,8-tetrahydro-1,6-naphthyridine ring system is a "privileged structure" in medicinal chemistry, a scaffold that is capable of binding to multiple biological targets with high affinity. Its rigid, bicyclic framework, combined with the presence of nitrogen atoms that can act as hydrogen bond donors and acceptors, makes it an ideal starting point for the design of potent and selective modulators of various physiological pathways. The introduction of a chlorine atom at the 2-position of this scaffold, yielding this compound, provides a crucial handle for further chemical modifications, significantly enhancing its versatility as a synthetic intermediate.

The primary utility of this chlorinated heterocycle lies in its reactivity, particularly the susceptibility of the chloro group to nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the pharmacokinetic profile of its derivatives.

PropertyValueSource/Comment
IUPAC Name This compoundPubChem[1][2]
Molecular Formula C₈H₉ClN₂PubChem[1][2]
Molecular Weight 168.62 g/mol PubChem[1][2]
CAS Number 210539-05-2PubChem[1]
Appearance Expected to be a solid at room temperature.General knowledge
Boiling Point 284.8±40.0 °C at 760 mmHg (Predicted)MySkinRecipes[3]
LogP (calculated) 1.0 to 1.5Smolecule[4]
Storage Store at 2-8 °C, protected from light, under inert gas.MySkinRecipes[3]

The hydrochloride salt of this compound is also commonly used and has a molecular formula of C₈H₁₀Cl₂N₂ and a molecular weight of 205.08 g/mol [4][5].

Synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold: A Methodological Overview

One prominent approach involves a Pictet-Spengler type reaction. For instance, the synthesis of a related tetrahydronaphthyridine core for TAK-828F started from 2-methoxy-6-methylpyridine[1][6]. This highlights a common strategy of constructing the saturated ring onto a pre-functionalized pyridine ring.

Another innovative approach for the synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold involves a microwave-promoted, cobalt-catalyzed intramolecular [2+2+2] cyclization of dialkynylnitriles[7]. This method offers an efficient route to this heterocyclic system.

Illustrative Synthetic Pathway to a Precursor

To provide a practical context, the following is a summarized experimental protocol for the synthesis of a key precursor, 2-chloro-6-methoxynicotinoyl chloride, which could be a starting material for elaboration into the target molecule. This protocol is adapted from the synthetic route towards TAK-828F[1][6].

Step 1: Synthesis of 2-chloro-6-methoxynicotinoyl chloride

A round-bottom flask is charged with 2-chloro-6-methoxynicotinic acid and thionyl chloride (SOCl₂). The mixture is heated to 60 °C for 3 hours with stirring. After the reaction is complete, the volatile components are removed using a rotary evaporator to yield the crude product, which is often used in the subsequent step without further purification due to its moisture sensitivity[1][6].

Synthesis_Workflow cluster_start Starting Material cluster_reagent Reagent cluster_product Product A 2-chloro-6-methoxynicotinic acid C 2-chloro-6-methoxynicotinoyl chloride A->C Reaction at 60 °C B SOCl₂ B->C

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. While specific experimental spectra for the title compound are not widely published, we can predict the key features based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons on the tetrahydro- portion of the molecule. The aromatic protons would appear in the downfield region (typically 6.5-8.5 ppm), with their splitting patterns dictated by their coupling with adjacent protons. The aliphatic protons at positions 5, 7, and 8 would appear in the upfield region (typically 2.5-4.5 ppm), likely as multiplets due to their coupling with each other.

¹³C NMR: The carbon NMR spectrum would display eight distinct signals. The carbons of the aromatic ring would resonate in the downfield region (above 110 ppm), with the carbon bearing the chlorine atom being significantly influenced. The aliphatic carbons would appear in the upfield region. For comparison, the ¹³C NMR data for the precursor, 2-chloro-6-methoxynicotinoyl chloride, shows signals at δ 165.9, 163.4, 150.3, 145.2, 121.2, 109.8, and 55.2 ppm[1][6].

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 168. A characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak would be observed due to the natural isotopic abundance of ³⁷Cl. Fragmentation would likely involve the loss of a chlorine radical, and cleavage of the tetrahydro- ring.

Applications in Medicinal Chemistry: A Focus on RORγt Inhibition

The most prominent application of the this compound scaffold is in the development of inhibitors for Retinoid-related Orphan Receptor γt (RORγt). RORγt is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are key mediators of inflammation in various autoimmune diseases[6].

Mechanism of Action in RORγt Inhibition

Derivatives of this compound act as inverse agonists of RORγt. They bind to the ligand-binding domain of the receptor and stabilize a conformation that is unfavorable for the recruitment of coactivator proteins, thereby repressing the transcription of RORγt target genes, such as those encoding for the pro-inflammatory cytokines IL-17A and IL-17F. The tetrahydronaphthyridine core serves as a rigid scaffold to correctly position the pharmacophoric elements that interact with key residues in the RORγt ligand-binding pocket. The chloro-substituent at the 2-position is a crucial attachment point for side chains that can be tailored to optimize potency, selectivity, and pharmacokinetic properties.

// Nodes RORgt [label="RORγt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coactivator [label="Coactivator", fillcolor="#FBBC05", fontcolor="#202124"]; DNA [label="ROR Response Element\n(DNA)", shape=cds, fillcolor="#F1F3F4"]; Transcription [label="Gene Transcription\n(e.g., IL-17)", shape=note, fillcolor="#F1F3F4"]; Th17 [label="Th17 Cell\nDifferentiation &\nInflammation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="2-Chloro-5,6,7,8-tetrahydro-\n1,6-naphthyridine Derivative", shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RORgt -> Coactivator [label="Binds to", dir=none]; {RORgt, Coactivator} -> DNA [label="Complex binds"]; DNA -> Transcription [label="Initiates"]; Transcription -> Th17;

Inhibitor -> RORgt [label="Binds & blocks\ncoactivator recruitment", color="#EA4335", style=bold]; } caption [label="Mechanism of RORγt Inhibition.", shape=plaintext, fontcolor="#202124"];

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in modern medicinal chemistry. Its robust scaffold and the reactive chloro-handle provide a powerful platform for the synthesis of complex molecules with tailored biological activities. The successful application of this scaffold in the development of potent RORγt inverse agonists for the treatment of autoimmune diseases underscores its significance. Future research will likely continue to explore the potential of this and related tetrahydronaphthyridine scaffolds in targeting a broader range of biological targets, further solidifying their status as privileged structures in drug discovery.

References

  • Takeda Pharmaceutical Company Limited. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ACS Publications. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry.
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ACS Publications. (2008). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters.
  • Chemdad. (n.d.). This compound HYDROCHLORIDE.

Sources

The Therapeutic Potential of Tetrahydronaphthyridine Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetrahydronaphthyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The tetrahydronaphthyridine core, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds, demonstrating a remarkable versatility to interact with a wide array of biological targets. The unique three-dimensional architecture and electronic properties of the tetrahydronaphthyridine nucleus provide a robust framework for the design of novel therapeutic agents across diverse disease areas. This technical guide offers an in-depth exploration of the significant biological activities associated with tetrahydronaphthyridine derivatives, delving into their mechanisms of action, and providing practical insights for researchers in the field.

A Spectrum of Biological Activities: From Combating Cancer to Protecting Neurons

Tetrahydronaphthyridine derivatives have demonstrated a broad and compelling range of pharmacological effects. Their ability to modulate the function of key proteins implicated in various pathologies underscores their potential as lead compounds in drug discovery programs.

Anticancer Activity: Targeting the Machinery of Malignancy

Several tetrahydronaphthyridine derivatives have exhibited potent anticancer properties, acting through diverse mechanisms to inhibit tumor growth and proliferation.[1]

Mechanism of Action: A primary mode of anticancer action for some tetrahydronaphthyridine derivatives is the inhibition of critical enzymes involved in cancer cell survival and proliferation, such as protein kinases.[2][3] By binding to the ATP-binding site of these kinases, they can block downstream signaling pathways that drive cell cycle progression and angiogenesis. Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[4]

Experimental Protocol: Assessing Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology: [6][7]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrahydronaphthyridine derivative in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: A New Frontier in the Fight Against Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health threat. Tetrahydronaphthyridine derivatives have shown promise as a novel class of antimicrobial agents.[8][9]

Mechanism of Action: A key target for the antibacterial activity of some tetrahydronaphthyridine derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[10][11][12][13][14] By inhibiting this enzyme, these compounds prevent the supercoiling and uncoiling of bacterial DNA, ultimately leading to cell death. This mechanism is distinct from many existing classes of antibiotics, offering a potential advantage against resistant strains.

Table 1: Examples of Antimicrobial Tetrahydronaphthyridine Derivatives and their Activity

Compound ClassTarget OrganismMechanism of ActionReported Activity (MIC/IC50)Reference
SpiropyrimidinetrionesMycobacterium tuberculosisDNA Gyrase InhibitionVaries with substitution[10][11]
Triazole-substituted derivativesBacillus subtilisDNA Gyrase InhibitionIC50 range: 1.7–13.2 µg/mL[9]
Carboxylic acid amidesEscherichia coliNot fully elucidatedGood bactericidal action[9]
Neuroprotective Effects: Shielding the Brain from Damage

Neurodegenerative diseases and ischemic events pose a significant burden on global health. Tetrahydronaphthyridine derivatives have demonstrated neuroprotective properties in various experimental models.

Mechanism of Action: The neuroprotective effects of these compounds are often multifactorial. Some derivatives act as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that degrade neurotransmitters like dopamine and serotonin.[15][16][17] By inhibiting MAO, these compounds can increase the levels of these neurotransmitters, which can have neuroprotective and antidepressant effects. Additionally, some derivatives have been shown to modulate signaling pathways involved in neuronal survival and inflammation, such as the PI3K/Akt and Nrf2-ARE pathways.[18][19][20][21]

Diagram 1: Simplified Signaling Pathway for MAO Inhibition

MAO_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Monoamine Neurotransmitter Monoamine Neurotransmitter Postsynaptic Receptors Postsynaptic Receptors Monoamine Neurotransmitter->Postsynaptic Receptors Signal Transduction MAO MAO Monoamine Neurotransmitter->MAO Degradation Tetrahydronaphthyridine Derivative Tetrahydronaphthyridine Derivative Tetrahydronaphthyridine Derivative->MAO Inhibition

Caption: Inhibition of Monoamine Oxidase (MAO) by a tetrahydronaphthyridine derivative increases neurotransmitter availability.

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the inhibition of MAO-A and MAO-B activity.[15][16][22][23]

Principle: MAO catalyzes the oxidative deamination of a substrate (e.g., p-tyramine), producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe (e.g., Amplex® Red) to generate a fluorescent product (resorufin). The rate of fluorescence increase is proportional to MAO activity.

Step-by-Step Methodology: [22]

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.4), substrate stock solution, HRP solution, and Amplex® Red solution.

  • Compound Preparation: Prepare serial dilutions of the tetrahydronaphthyridine derivative and positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Assay Reaction: In a 96-well plate, add the assay buffer, HRP, and Amplex® Red to each well. Then add the test compound or control, followed by the MAO enzyme (MAO-A or MAO-B).

  • Initiate Reaction: Start the reaction by adding the substrate to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at timed intervals (e.g., every minute for 30 minutes) using a fluorescence microplate reader (excitation ~530-560 nm, emission ~590 nm).

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a hallmark of many diseases. Tetrahydronaphthyridine derivatives have been investigated for their potential to modulate inflammatory responses.

Mechanism of Action: A key mechanism underlying the anti-inflammatory effects of some of these derivatives is the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).[24] TNF-α is a central mediator of inflammation, and its inhibition can have broad therapeutic benefits. The inhibition of TNF-α production can occur through the modulation of signaling pathways like NF-κB and p38 MAPK.

Experimental Protocol: TNF-α Inhibition Assay using ELISA

This protocol quantifies the inhibitory effect of a compound on TNF-α production in a cell-based assay using an Enzyme-Linked Immunosorbent Assay (ELISA).[24][25][26][27][28]

Principle: An ELISA is used to measure the concentration of TNF-α secreted by cells (e.g., macrophages) in response to an inflammatory stimulus (e.g., lipopolysaccharide - LPS).

Step-by-Step Methodology:

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydronaphthyridine derivative for a pre-determined time.

  • Stimulation: Stimulate the cells with LPS to induce TNF-α production. Include unstimulated and vehicle-treated controls.

  • Supernatant Collection: After an incubation period, collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for TNF-α.

    • Add the collected cell supernatants and a standard curve of known TNF-α concentrations to the plate.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that is converted by the enzyme to produce a colored product.

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader.

  • Data Analysis: Generate a standard curve and determine the concentration of TNF-α in each sample. Calculate the percentage of TNF-α inhibition for each compound concentration and determine the IC50 value.

Cardiovascular Effects: Modulating Heart and Vessel Function

Certain tetrahydronaphthyridine and related tetrahydroisoquinoline derivatives have shown potential in modulating cardiovascular function.[29][30][31]

Mechanism of Action: Some of these compounds can act as calcium channel blockers.[29][30] By inhibiting the influx of calcium into vascular smooth muscle cells and cardiac cells, they can induce vasodilation (lowering blood pressure) and reduce heart rate. This makes them potential candidates for the treatment of hypertension and other cardiovascular disorders.

Diagram 2: Experimental Workflow for Evaluating Biological Activities

Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS) Purification->Structural_Analysis Anticancer_Assay Anticancer Assays (e.g., MTT) Structural_Analysis->Anticancer_Assay Test Compound Antimicrobial_Assay Antimicrobial Assays (e.g., MIC) Structural_Analysis->Antimicrobial_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assays (e.g., MAO, Kinase) Structural_Analysis->Enzyme_Inhibition_Assay Cytokine_Inhibition_Assay Cytokine Inhibition (e.g., TNF-α ELISA) Structural_Analysis->Cytokine_Inhibition_Assay Western_Blot Western Blot (Signaling Pathways) Anticancer_Assay->Western_Blot Molecular_Docking Molecular Docking Enzyme_Inhibition_Assay->Molecular_Docking Animal_Models Disease Models (e.g., Xenograft, Infection) Western_Blot->Animal_Models Lead Compound Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Toxicity_Studies Toxicity & PK/PD Studies Animal_Models->Toxicity_Studies

Sources

An In-depth Technical Guide to the Reactivity of the Chloro Substituent in 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5,6,7,8-tetrahydro-1,6-naphthyridine framework is a privileged heterocyclic scaffold, forming the core of numerous biologically active molecules. Its rigid, three-dimensional structure is of significant interest to medicinal chemists, particularly in the development of therapeutics targeting a range of diseases.[1][2] The strategic functionalization of this scaffold is paramount for modulating pharmacological properties.

This guide focuses on a key synthetic intermediate: 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine . The chloro substituent at the C2 position serves as a highly versatile and reactive handle. Its strategic importance lies in its ability to be displaced or to participate in cross-coupling reactions, enabling the introduction of a diverse array of functional groups. The inherent electron-deficient nature of the pyridine ring system renders the C2 position particularly susceptible to chemical modification, making this chloro-derivative an invaluable building block for generating compound libraries in drug discovery programs.[3]

This document provides a detailed exploration of the principal reaction pathways involving the C2-chloro group, offering mechanistic insights, field-proven experimental protocols, and comparative data to guide researchers in leveraging this versatile substrate.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a foundational reaction for functionalizing electron-deficient (hetero)aromatic rings. For this compound, this pathway is particularly efficient due to the electronic properties of the pyridyl system.

Mechanistic Rationale & Causality

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4][5]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., an amine, alkoxide) on the electron-poor carbon atom at the C2 position. The electronegative nitrogen atom at position 1 inductively withdraws electron density, activating the C2 position for attack.

  • Formation of Meisenheimer Complex: This attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized onto the electronegative nitrogen atom of the pyridine ring.[6]

  • Elimination of Leaving Group: Aromaticity is restored through the expulsion of the chloride ion, which is a competent leaving group, yielding the substituted product.

This pathway is favored because the energetic barrier to forming the stabilized Meisenheimer complex is readily overcome, making it a reliable method for introducing a range of nucleophiles under relatively mild conditions.

Caption: The addition-elimination mechanism of SNAr.
Experimental Protocol: SNAr Amination

This protocol describes a general procedure for the amination of the title compound, a common transformation in medicinal chemistry.

Objective: To synthesize 2-(benzylamino)-5,6,7,8-tetrahydro-1,6-naphthyridine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask, add this compound and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous DMF via syringe to dissolve the starting material.

  • Add benzylamine to the stirring solution at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino substituted product.

Data Summary for SNAr Reactions
NucleophileBaseSolventTemperature (°C)Typical Yield (%)
Primary/Secondary AminesK₂CO₃, Cs₂CO₃, or DIPEADMF, Dioxane80 - 12075 - 95
Alcohols (as alkoxides)NaH, KHMDSTHF, Dioxane25 - 6060 - 90
Thiols (as thiolates)K₂CO₃, NaHDMF, DMSO25 - 8080 - 98

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is effective, its scope can be limited by the required nucleophilicity of the coupling partner. Palladium-catalyzed cross-coupling reactions offer a broader and more versatile toolkit for C-C and C-N bond formation, often under milder conditions and with greater functional group tolerance.[7][8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds, making it indispensable for synthesizing biaryl structures or introducing alkyl groups.

2.1.1. Mechanistic Rationale & Causality

The reaction follows a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[9][10]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the C-Cl bond of the naphthyridine, forming a Pd(II) intermediate. This is often the rate-limiting step for chloro-arenes.

  • Transmetalation: A boronic acid or ester, activated by a base (e.g., carbonate, phosphate), transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands are required to facilitate the challenging oxidative addition to the C-Cl bond and promote the final reductive elimination step.[11]

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Cl)L₂ pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)(R)L₂ oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-R tm_complex->product arcl Ar-Cl arcl->oa_complex rboronic R-B(OR)₂ rboronic->tm_complex base Base base->tm_complex

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
2.1.2. Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • SPhos (4-10 mol%) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Toluene/Water (e.g., 10:1 v/v)

Procedure:

  • To a microwave vial or Schlenk tube, add the chloro-naphthyridine, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert atmosphere (Argon).

  • Add the degassed toluene/water solvent mixture via syringe.

  • Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.

  • After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the residue by flash chromatography to yield the biaryl product.

Buchwald-Hartwig Amination

For forming C-N bonds, the Buchwald-Hartwig amination is often superior to the SNAr method, offering a broader substrate scope, especially for less nucleophilic or sterically hindered amines.[12][13]

2.2.1. Mechanistic Rationale & Causality

Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[14][15] The key difference lies in the nucleophilic partner. After oxidative addition of the Pd(0) catalyst to the C-Cl bond, the amine coordinates to the Pd(II) center. A non-nucleophilic base (e.g., an alkoxide) is required to deprotonate the coordinated amine, forming a palladium-amido complex. Subsequent reductive elimination from this complex furnishes the C-N bond and regenerates the Pd(0) catalyst. The development of specialized, bulky phosphine ligands (e.g., XPhos, BrettPhos) was crucial for making this transformation efficient for aryl chlorides.[15]

Buchwald_Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)(Cl)L pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)(NR₂)L oa_complex->amido_complex + HNR₂, Base - Base-H⁺, Cl⁻ amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product arcl Ar-Cl arcl->oa_complex amine HNR₂ amine->amido_complex base Base

Caption: Catalytic cycle for Buchwald-Hartwig amination.
2.2.2. Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize 2-(morpholino)-5,6,7,8-tetrahydro-1,6-naphthyridine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge an oven-dried vial with NaOtBu, Pd₂(dba)₃, and XPhos.

  • Add the chloro-naphthyridine, followed by anhydrous toluene and morpholine.

  • Seal the vial tightly and remove it from the glovebox.

  • Place the vial in a preheated aluminum block at 100 °C and stir for 4-18 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate and quench carefully with water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude material via column chromatography.

Sonogashira Coupling

The Sonogashira coupling is the premier method for installing alkyne functionalities onto aryl halides, creating C(sp²)-C(sp) bonds. These alkyne products are themselves versatile intermediates for further transformations.

2.3.1. Mechanistic Rationale & Causality

The Sonogashira reaction uniquely involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[16][17][18]

  • Palladium Cycle: This is analogous to the Suzuki and Buchwald-Hartwig cycles, beginning with the oxidative addition of Pd(0) to the C-Cl bond.

  • Copper Cycle: A copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide then transmetalates with the Ar-Pd(II)-Cl complex, transferring the alkyne group to the palladium and regenerating the copper catalyst.

  • Reductive Elimination: The final step is the reductive elimination from the Ar-Pd(II)-alkyne complex to yield the product and Pd(0).

The synergy between the two metals allows the reaction to proceed under mild conditions.[19]

2.3.2. Data Summary for Palladium-Catalyzed Reactions
Reaction TypeCoupling PartnerCatalyst System (Pd Source / Ligand)BaseTypical Yield (%)
Suzuki-Miyaura Aryl/heteroaryl boronic acidsPd(OAc)₂ / SPhos, XPhosK₃PO₄, K₂CO₃70 - 95
Buchwald-Hartwig Primary/secondary aminesPd₂(dba)₃ / XPhos, RuPhosNaOtBu, LHMDS65 - 90
Sonogashira Terminal alkynesPd(PPh₃)₂Cl₂ / CuIEt₃N, DIPEA70 - 95

Section 3: Applications in Drug Discovery

The functionalization of the this compound core via the reactions described above provides access to a vast chemical space of high therapeutic relevance. Derivatives of the closely related tetrahydroquinoline and various naphthyridine isomers have demonstrated a wide spectrum of biological activities.[2][20]

  • Kinase Inhibition: Many biaryl structures derived from Suzuki couplings are potent and selective kinase inhibitors, a cornerstone of modern oncology.

  • CNS Agents: The introduction of specific amine functionalities through Buchwald-Hartwig or SNAr reactions can modulate properties like polarity and hydrogen bonding potential, which is critical for agents targeting central nervous system (CNS) receptors.

  • Anti-inflammatory Agents: Modifications at the 2-position of related scaffolds have led to the discovery of potent anti-inflammatory compounds.

The ability to rapidly and efficiently generate diverse libraries of 2-substituted analogs from a common intermediate is a powerful strategy in lead optimization, allowing for systematic exploration of structure-activity relationships (SAR).

Conclusion

This compound is a cornerstone building block for medicinal chemistry and drug development. The reactivity of its C2-chloro substituent is governed by well-understood and highly reliable chemical transformations. While Nucleophilic Aromatic Substitution offers a direct route for introducing strong nucleophiles, the suite of palladium-catalyzed cross-coupling reactions—including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—provides unparalleled versatility, broader substrate scope, and greater functional group tolerance. A thorough understanding of these methods empowers researchers to strategically design and synthesize novel molecular entities with tailored pharmacological profiles, accelerating the discovery of new medicines.

References

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed. [Link]
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
  • Buchwald–Hartwig amin
  • Palladium‐Catalyzed One‐Pot Synthesis of Benzo[b][1][22]naphthyridines via Sonogashira Coupling and Annulation Reactions from 2‐Chloroquinoline‐3‐carbonitriles. Semantic Scholar. [Link]
  • Study of the reactions of 3-chloro-4-cyanobenzo[b][1][22]naphthyridine with nucleophilic reagents. Semantic Scholar. [Link]
  • Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Biological Activity of Naturally Derived Naphthyridines. PubMed Central. [Link]
  • nucleophilic arom
  • Sonogashira coupling. Wikipedia. [Link]
  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. [Link]
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
  • 1,6-Naphthyridin-2(1H)
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
  • This compound. PubChem. [Link]
  • Palladium-C
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and rel
  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium C
  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central. [Link]

Sources

The Versatile Heterocyclic Scaffold: A Technical Guide to 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the synthesis, reactivity, and application of the heterocyclic building block, 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine. This valuable scaffold has emerged as a key intermediate in the synthesis of a range of biologically active molecules. This guide provides a practical framework for its utilization, detailing a robust synthetic strategy commencing from its readily available Boc-protected precursor, and delves into its functionalization through pivotal cross-coupling and nucleophilic substitution reactions. Each section is underpinned by field-proven insights and detailed, actionable protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of the Tetrahydro-1,6-naphthyridine Core

The 1,6-naphthyridine motif and its partially saturated derivatives are considered "privileged structures" in medicinal chemistry. These frameworks are present in a multitude of compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The rigid, three-dimensional architecture of the 5,6,7,8-tetrahydro-1,6-naphthyridine core provides a unique spatial arrangement for substituents, enabling precise interactions with biological targets.

The introduction of a chlorine atom at the 2-position of this scaffold transforms it into a highly versatile building block. The chloro-substituent serves as a reactive handle for the strategic introduction of diverse functional groups through well-established and reliable synthetic methodologies. This guide will focus on the practical application of this compound, with a particular emphasis on leveraging its Boc-protected analogue, a stable and commercially available starting material that facilitates modular synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis, purification, and formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉ClN₂PubChem CID: 18449166[2]
Molecular Weight 168.62 g/mol PubChem CID: 18449166[2]
IUPAC Name This compoundPubChem CID: 18449166[2]
CAS Number 210539-05-2PubChem CID: 18449166[2]
Boiling Point (Predicted) 284.8 ± 40.0 °C at 760 mmHgMySkinRecipes[3]
Storage Conditions 2-8°C, under inert gasMySkinRecipes[3]
Spectroscopic Characterization

While a comprehensive, publicly available dataset for the free base is limited, the following provides a guide to the expected spectroscopic features based on its structure and data for related compounds. Researchers should always confirm the identity and purity of their materials using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the tetrahydropyridine ring. The chemical shifts and coupling patterns will be informative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic and aliphatic carbons. The carbon atom attached to the chlorine will have a characteristic chemical shift.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthetic Strategy: A Modular Approach

A practical and efficient pathway to derivatives of this compound begins with the commercially available N-Boc protected intermediate, tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS: 1151665-15-4).[4][5][6][7] The Boc protecting group enhances the stability of the molecule and often improves solubility in organic solvents, facilitating purification. More importantly, it allows for functionalization of the 2-position without interference from the secondary amine at the 6-position.

The overall synthetic workflow can be visualized as a modular process:

Caption: Modular synthetic workflow for the preparation of functionalized 2-substituted-5,6,7,8-tetrahydro-1,6-naphthyridines.

Synthesis of the Core Scaffold (Proposed Route)

While the Boc-protected starting material is commercially available, understanding its synthesis provides valuable context. A plausible route involves the cyclization of a suitably substituted pyridine precursor to form the naphthyridinone core, followed by chlorination and reduction. One potential precursor is 2-chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one.[4]

Boc Deprotection Protocol

Removal of the tert-butoxycarbonyl (Boc) protecting group is a standard transformation, typically achieved under acidic conditions. The choice of acid and solvent can be tailored to the stability of the functionalized molecule and the desired salt form of the product.

Protocol: Acid-Mediated Boc Deprotection

  • Dissolution: Dissolve the Boc-protected tetrahydro-1,6-naphthyridine (1 equivalent) in a suitable solvent such as methanol (MeOH), dichloromethane (DCM), or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid. Common choices include:

    • A solution of 4M HCl in 1,4-dioxane (2-4 equivalents).[8]

    • Trifluoroacetic acid (TFA) (10-20% v/v in DCM).[8]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).

  • Work-up:

    • For HCl/Dioxane: Concentrate the reaction mixture in vacuo. The product is often obtained as the hydrochloride salt, which may precipitate and can be collected by filtration. Trituration with a solvent like diethyl ether can aid in solidification.

    • For TFA/DCM: Concentrate the reaction mixture in vacuo. To obtain the free base, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess TFA. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

  • Expert Insight: The choice between HCl and TFA can be critical. TFA salts are often oils, while hydrochloride salts are more frequently crystalline solids, which can simplify purification.[8] However, TFA is more volatile and can be easier to remove.

Functionalization of the 2-Chloro Position: A Gateway to Diversity

The electron-deficient nature of the pyridine ring, coupled with the chloro leaving group, makes the 2-position of the naphthyridine core susceptible to a variety of C-C and C-N bond-forming reactions. The use of the Boc-protected starting material is highly recommended for these transformations to prevent side reactions at the N6 position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the construction of biaryl and heteroaryl structures.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 2-position of the naphthyridine core and a wide range of aryl or vinyl boronic acids or esters.[9][10][11]

Sources

The Synthetic Chemist's Guide to the 1,6-Naphthyridine Core: A Review of Foundational and Modern Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents and functional materials.[1][2] Its unique electronic properties and ability to form specific hydrogen bonds have cemented its importance in drug development and materials science. This in-depth technical guide provides a comprehensive review of the primary synthetic strategies for constructing the 1,6-naphthyridine core. We will move beyond a simple cataloging of reactions to provide a causal analysis of why certain routes are chosen, the mechanistic underpinnings of these transformations, and field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to access this versatile scaffold.

Introduction: The Significance of the 1,6-Naphthyridine Scaffold

Naphthyridines, as diazanaphthalenes, exist as six distinct isomers, with the 1,6-isomer being a prominent feature in a vast array of bioactive molecules.[3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and antiasthmatic properties.[2] The arrangement of the nitrogen atoms in the 1,6-naphthyridine core allows for tailored interactions with biological targets, making it a cornerstone for medicinal chemistry campaigns.[1] Furthermore, fused polycyclic 1,6-naphthyridines have shown promise as organic luminescence materials, highlighting their utility beyond the life sciences.[1]

This guide will dissect the most critical and effective synthetic routes to this scaffold, focusing on the logic behind the choice of precursors and reaction conditions. We will explore classical methods that form the bedrock of 1,6-naphthyridine chemistry, as well as modern, highly efficient catalytic approaches.

Foundational Strategies: Building the Bicyclic Core from Pyridine Precursors

The construction of the 1,6-naphthyridine ring system has historically relied on the annulation of a second pyridine ring onto an existing, appropriately functionalized pyridine. These methods, while classic, remain highly relevant and are often the most direct routes for specific substitution patterns.

The Skraup and Skraup-Doebner-von Miller Reactions

One of the earliest approaches to the 1,6-naphthyridine core is the Skraup synthesis, which involves the reaction of 4-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[5][6] The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol. This is followed by a Michael addition of the aminopyridine to the acrolein, cyclization, and subsequent oxidation to furnish the aromatic 1,6-naphthyridine.[6]

A key modification, the Skraup-Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the introduction of substituents onto the newly formed ring.[7][8] This reaction is typically catalyzed by strong Brønsted or Lewis acids.[7]

Causality Behind Experimental Choices: The choice of the Skraup-type reaction is often dictated by the desired substitution pattern on the newly formed ring. The harsh reaction conditions (strong acid, high temperatures) can limit the scope to robust substrates. The selection of the oxidizing agent is also critical to the success of the reaction, with agents like sodium m-nitrobenzenesulfonate often providing higher yields than arsenic pentoxide, which was used in earlier procedures.[5]

Generalized Reaction Scheme:

Skraup_Reaction cluster_products Products 4-aminopyridine 4-Aminopyridine 1,6-naphthyridine Substituted 1,6-Naphthyridine 4-aminopyridine->1,6-naphthyridine 1. Michael Addition 2. Cyclization 3. Oxidation acrolein α,β-Unsaturated Carbonyl acrolein->1,6-naphthyridine

Caption: Skraup-Doebner-von Miller Synthesis of 1,6-Naphthyridines.

The Friedländer Annulation

The Friedländer synthesis is a powerful and versatile method for constructing quinolines and, by extension, naphthyridines.[9] In the context of 1,6-naphthyridine synthesis, this reaction involves the condensation of a 4-aminonicotinaldehyde or a 4-aminonicotinoyl ketone with a compound containing a reactive α-methylene group (e.g., ketones, esters, nitriles).[10][11] The reaction is typically catalyzed by either acid or base and proceeds via an initial aldol-type condensation or Schiff base formation, followed by cyclodehydration to yield the bicyclic system.[9][12]

Causality Behind Experimental Choices: The Friedländer reaction offers a more convergent and often milder alternative to the Skraup synthesis. The choice of catalyst (acid vs. base) depends on the nature of the substrates. Base catalysis is common when the active methylene compound is highly acidic, while acid catalysis is more general.[11] The true power of this method lies in its modularity; by varying the aminopyridine and the methylene-containing reactant, a wide array of substituted 1,6-naphthyridines can be accessed.

Generalized Reaction Mechanism:

Friedlander_Mechanism Start 4-Aminonicotinaldehyde + Active Methylene Compound Step1 Aldol Condensation or Schiff Base Formation Start->Step1 Step2 Intermediate Adduct Step1->Step2 Step3 Cyclodehydration Step2->Step3 End 1,6-Naphthyridine Step3->End

Caption: Generalized Workflow of the Friedländer Annulation.

Representative Experimental Protocol: Synthesis of a 1,6-Naphthyridine-2-carboxylate Derivative via Friedländer Annulation

  • To a solution of 4-aminonicotinaldehyde (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq) and a catalytic amount of piperidine (0.1 eq). The choice of a basic catalyst like piperidine facilitates the initial condensation between the aldehyde and the active methylene of the ethyl acetoacetate.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC. The elevated temperature drives the condensation and subsequent cyclodehydration.

  • Upon completion, cool the reaction mixture to room temperature. This will often induce precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. This provides a straightforward purification for many crystalline naphthyridine products.

  • Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) if further purification is required.

Modern Synthetic Approaches: Efficiency and Diversity

While classical methods are robust, modern organic synthesis has driven the development of more efficient, milder, and diverse strategies for constructing the 1,6-naphthyridine core. These often rely on transition-metal catalysis and multicomponent reactions.

Transition Metal-Catalyzed Cyclizations

Transition metals, particularly cobalt and palladium, have enabled novel disconnections for the synthesis of 1,6-naphthyridines.

A notable example is the cobalt-catalyzed [2+2+2] cyclization . This strategy involves the cyclotrimerization of an alkyne, an alkene, and a nitrile. For the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines, this can be achieved through the intramolecular cyclization of a dialkynylnitrile.[13][14] This method is particularly powerful for accessing partially saturated systems that are difficult to obtain through classical aromatization reactions.[13] Microwave promotion has been shown to significantly accelerate these cobalt-catalyzed reactions.[14]

Palladium-catalyzed reactions have also been employed, for instance, in sequential C-N bond formation strategies.[3] These methods can involve coupling reactions to build up the necessary precursors followed by an intramolecular cyclization step.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, represent a highly efficient approach to complex molecules.[15] Several MCRs have been developed for the synthesis of highly substituted 1,6-naphthyridines.[16][17]

A common MCR strategy involves the reaction of an aromatic aldehyde, malononitrile (2 equivalents), and a suitable amino-heterocycle in the presence of a catalyst.[16] These reactions are often performed in environmentally benign solvents like water or ethanol and can be promoted by a variety of catalysts, including reusable solid-supported catalysts.[16][17]

Causality Behind Experimental Choices: The primary driver for employing MCRs is atom economy and operational simplicity. By combining multiple synthetic steps into a single operation, they reduce waste, save time, and can rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. The choice of catalyst is crucial and can influence reaction rates and yields.

Generalized MCR Workflow:

MCR_Workflow Reactants Aldehyde + Malononitrile (2 eq) + Amino-heterocycle OnePot One-Pot Reaction Reactants->OnePot Catalyst Catalyst (e.g., SiO2/Fe3O4@MWCNTs) Catalyst->OnePot Product Highly Substituted 1,6-Naphthyridine OnePot->Product

Caption: One-Pot Multicomponent Synthesis of 1,6-Naphthyridines.

Synthesis of Fused and Highly Substituted 1,6-Naphthyridines

The demand for novel chemical entities in drug discovery and materials science has spurred the development of methods to access more complex 1,6-naphthyridine derivatives.

An elegant strategy for synthesizing fused polycyclic 1,6-naphthyridin-4-amines involves an acid-mediated intramolecular Friedel-Crafts-type cycloaromatization of 4-(arylamino)nicotinonitriles.[1] In this approach, the cyano group acts as a one-carbon synthon. This transformation can be mediated by strong acids like trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄) and provides access to tri-, tetra-, and pentacyclic systems in good to excellent yields.[1]

For accessing highly substituted scaffolds, a recently developed method utilizes 1,6-naphthyridine-5,7-diones as key intermediates. These are converted to bench-stable but highly reactive 1,6-naphthyridine-5,7-ditriflates.[18] These ditriflates can then undergo one-pot sequential nucleophilic aromatic substitution (SNAr) and cross-coupling reactions to rapidly generate diverse, drug-like products.[18] This approach allows for regioselective functionalization at the C5 and C7 positions.[18]

Comparative Analysis of Synthetic Routes

The optimal synthetic route to a desired 1,6-naphthyridine target depends on several factors, including the desired substitution pattern, scale of the synthesis, and the availability of starting materials.

Synthetic StrategyKey PrecursorsAdvantagesLimitations
Skraup/Doebner-von Miller 4-Aminopyridine, Glycerol/α,β-Unsaturated CarbonylsUtilizes simple, readily available starting materials.Harsh reaction conditions (strong acid, heat), limited functional group tolerance.
Friedländer Annulation 4-Amino-3-carbonylpyridines, Active Methylene CompoundsModular, convergent, generally milder conditions than Skraup.[10][11]Requires synthesis of functionalized pyridine precursors.
Transition Metal-Catalyzed Cyclization Diynes, Nitriles, AlkynesAccess to unique (e.g., partially saturated) ring systems.[13]Requires specialized catalysts, may involve multi-step precursor synthesis.
Multicomponent Reactions (MCRs) Aldehydes, Malononitrile, AminesHigh efficiency, atom economy, rapid library generation.[15][16]Can sometimes be challenging to control selectivity with complex substrates.
Ditriflate Chemistry 1,6-Naphthyridine-5,7-dionesRapid diversification, regioselective C5/C7 functionalization.[18]Requires multi-step synthesis of the ditriflate intermediate.

Conclusion and Future Outlook

The synthesis of the 1,6-naphthyridine core has evolved from classical, high-temperature cyclocondensations to sophisticated, highly efficient transition-metal-catalyzed and multicomponent strategies. The choice of synthetic route is a strategic decision based on the target molecule's complexity and the desired efficiency of the synthesis. Classical methods like the Friedländer and Skraup reactions remain valuable for their directness in certain applications. However, the future of 1,6-naphthyridine synthesis will likely be dominated by the development of even more selective and sustainable methods, such as C-H activation and photocatalysis, to further streamline the construction of these vital heterocyclic compounds. The continued innovation in this area will undoubtedly accelerate the discovery of new therapeutics and functional materials based on the 1,6-naphthyridine scaffold.

References

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. URL: https://www.mdpi.com/1420-3049/27/19/6635
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.joc.6b02621
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d5ra03301b
  • One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. URL: https://chemrevlett.com/article_189689.html
  • Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate. URL: https://www.researchgate.
  • Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ol0625280
  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. URL: https://www.researchgate.
  • Mechanism involved in the formation of 1,6‐naphthyridine derivatives. ResearchGate. URL: https://www.researchgate.
  • synthesis-of-1-6-naphthyridine-and-its-derivatives-a-systematic-review. Ask this paper. URL: https://www.askthispaper.
  • (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. URL: https://www.researchgate.
  • Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cyclizations. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/17263548/
  • (PDF) Synthesis of naphthyridines and phenanthrolines using catalysts based on transition and rare-earth metals. ResearchGate. URL: https://www.researchgate.net/publication/289327598_Synthesis_of_naphthyridines_and_phenanthrolines_using_catalysts_based_on_transition_and_rare-earth_metals
  • A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. URL: https://www.researchgate.net/publication/281788220_A_One-Pot_Method_for_the_Synthesis_of_Naphthyridines_via_Modified_Friedlander_Reaction
  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2025/ob/d5ob00651a
  • Mechanism of Friedlander reaction. ResearchGate. URL: https://www.researchgate.net/figure/Mechanism-of-Friedlander-reaction_fig-10_350962369
  • 1,6‐Naphthyridine‐based natural products. ResearchGate. URL: https://www.researchgate.
  • Friedländer synthesis. Wikipedia. URL: https://en.wikipedia.org/wiki/Friedl%C3%A4nder_synthesis
  • CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. URL: https://www.researchgate.net/publication/277014603_CeCl37H2O_CATALYZED_FRIEDLANDER_SYNTHESIS_OF_18-NAPHTHYRIDINES_UNDER_SOLVENT-FREE_GRINDING_CONDITIONS
  • Skraup synthesis of 1,6‐naphthyridine from 4‐aminopyridine. ResearchGate. URL: https://www.researchgate.
  • Doebner–Miller reaction. Wikipedia. URL: https://en.wikipedia.org/wiki/Doebner%E2%80%93Miller_reaction
  • Application Notes and Protocols for the Synthesis of Substituted 1,5-Naphthyridines via Skraup Synthesis. Benchchem. URL: https://www.benchchem.com/application-notes/109/synthesis-of-substituted-1-5-naphthyridines-via-skraup-synthesis
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jo051487b

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a partially saturated naphthyridine core with a reactive chloro-substituent, makes it an important intermediate for the synthesis of a wide range of biologically active molecules. The presence of the chlorine atom at the 2-position allows for facile nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of diverse molecular scaffolds.[1] This application note provides a detailed, step-by-step protocol for the synthesis of this compound hydrochloride, starting from the corresponding hydroxyl precursor. The protocol is designed to be robust and reproducible for researchers in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound hydrochloride is approached in a two-step sequence starting from 5,6,7,8-tetrahydro-1,6-naphthyridin-2-ol. The first key transformation is the conversion of the hydroxyl group at the 2-position to a chloro group. This is a common strategy for the activation of pyridin-2-ones and related heterocycles. The subsequent step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Synthesis_Overview Start 5,6,7,8-tetrahydro-1,6-naphthyridin-2-ol Intermediate This compound Start->Intermediate Chlorination (e.g., POCl3) Final_Product This compound hydrochloride Intermediate->Final_Product Salt Formation (HCl)

Caption: Overall synthetic workflow for this compound hydrochloride.

Materials and Methods

Materials
  • 5,6,7,8-tetrahydro-1,6-naphthyridin-2-ol

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl) solution in a suitable solvent (e.g., 2 M in diethyl ether or 4 M in 1,4-dioxane)

  • Argon or Nitrogen gas for inert atmosphere

Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • pH paper or pH meter

  • Fume hood

Experimental Protocols

Part 1: Synthesis of this compound

This protocol details the conversion of the hydroxyl group of 5,6,7,8-tetrahydro-1,6-naphthyridin-2-ol to a chloro group using a standard chlorinating agent like phosphorus oxychloride. This type of reaction is a well-established method for the conversion of hydroxypyridines and related heterocycles to their corresponding chloro-derivatives.[2][3][4]

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5,6,7,8-tetrahydro-1,6-naphthyridin-2-ol (1.0 eq).

  • Addition of Chlorinating Agent: Under an inert atmosphere (argon or nitrogen), carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the starting material. The reaction is typically performed neat or in a high-boiling inert solvent.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically around 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This step should be performed in a fume hood with extreme caution as the reaction is highly exothermic.

  • Basification: Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or another suitable organic solvent (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

Part 2: Synthesis of this compound hydrochloride

The final step is the formation of the hydrochloride salt, which is often a crystalline solid that is easier to handle and purify than the free base.[5][6]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

  • Acidification: To the stirred solution, add a solution of hydrochloric acid (1.1-1.2 eq) in a compatible solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) dropwise at 0 °C.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. Continue stirring for an additional 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the product under vacuum to obtain this compound hydrochloride as a solid.

Detailed_Workflow cluster_part1 Part 1: Chlorination cluster_part2 Part 2: Hydrochloride Salt Formation P1_Start Start with 5,6,7,8-tetrahydro- 1,6-naphthyridin-2-ol P1_Step1 Add POCl3 under inert atmosphere P1_Start->P1_Step1 P1_Step2 Reflux at 110-120 °C for 2-4h P1_Step1->P1_Step2 P1_Step3 Cool and quench with ice P1_Step2->P1_Step3 P1_Step4 Basify with NaHCO3 P1_Step3->P1_Step4 P1_Step5 Extract with DCM P1_Step4->P1_Step5 P1_Step6 Wash, dry, and concentrate P1_Step5->P1_Step6 P1_End Crude 2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine P1_Step6->P1_End P2_Start Dissolve crude product in anhydrous Et2O or EtOAc P1_End->P2_Start Proceed to salt formation P2_Step1 Add HCl solution (e.g., in Et2O) dropwise at 0 °C P2_Start->P2_Step1 P2_Step2 Stir for 30 min to allow precipitation P2_Step1->P2_Step2 P2_Step3 Filter the precipitate P2_Step2->P2_Step3 P2_Step4 Wash with cold Et2O P2_Step3->P2_Step4 P2_Step5 Dry under vacuum P2_Step4->P2_Step5 P2_End Final Product: This compound HCl P2_Step5->P2_End

Caption: Detailed experimental workflow for the synthesis of the target compound.

Data Summary and Characterization

The final product should be characterized to confirm its identity and purity.

ParameterExpected Outcome
Appearance White to off-white solid
Molecular Formula C₈H₁₀Cl₂N₂
Molecular Weight 205.09 g/mol
Purity (by HPLC) >95%
¹H NMR Consistent with the structure of this compound hydrochloride.
Mass Spectrometry [M+H]⁺ corresponding to the free base (m/z ≈ 169.05)

Note: The exact NMR chemical shifts will depend on the solvent used for analysis. It is recommended to acquire spectra in a deuterated solvent such as DMSO-d₆ or D₂O.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The chlorination reaction with POCl₃ is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere.

  • Exothermic Quenching: The quenching of POCl₃ with ice/water is highly exothermic and releases HCl gas. This step must be performed slowly in a well-ventilated fume hood with appropriate personal protective equipment.

  • pH Adjustment: Careful control of the pH during the workup is crucial for efficient extraction of the free base.

  • Hydrochloride Salt Formation: The use of anhydrous solvents is essential for the precipitation of the hydrochloride salt. The presence of water can lead to the formation of a hydrate or prevent precipitation altogether.

  • Stability: While the hydrochloride salt is more stable than the free base, it is still advisable to store the final product in a cool, dry, and dark place under an inert atmosphere.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound hydrochloride. By following the outlined steps and considering the key experimental parameters, researchers can reliably produce this valuable synthetic intermediate for their drug discovery and development programs.

References

  • Smolecule. (2023, August 15). This compound hydrochloride.
  • ResearchGate. (2015, October 26). Can anybody suggest a method of synthesis of 4-Chloropyridine?.
  • Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10797–10805. [Link]
  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
  • Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.
  • PubMed. (2020, July 23). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
  • Wikipedia. (n.d.). 2-Chloropyridine.
  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Hydrochloride (hydrochloride salt).
  • YouTube. (2022, June 6). Amine and HCl - salt formation reaction.
  • ResearchGate. (n.d.). Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines as anti-human immunodeficiency virus (HIV) agents.
  • ACS Publications. (2020, July 23). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.

Sources

The Strategic Utility of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold

Within the landscape of medicinal chemistry, the 5,6,7,8-tetrahydro-1,6-naphthyridine core represents a "privileged scaffold." This three-dimensional bicyclic structure is frequently incorporated into molecules designed to interact with a variety of biological targets. Its conformational rigidity and the precise vectoral presentation of substituents make it an attractive framework for achieving high target affinity and selectivity. Derivatives of this scaffold have shown promise in several therapeutic areas, including as inverse agonists for the Retinoid-related Orphan Receptor gamma t (RORγt) in autoimmune diseases and as allosteric inhibitors of HIV-1 integrase.[1][2] The strategic introduction of a chlorine atom at the 2-position of this scaffold creates 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine, a versatile and highly valuable building block for the synthesis of diverse chemical libraries aimed at drug discovery.

The reactivity of the 2-chloro substituent opens a gateway to a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a wide array of chemical moieties at this position, enabling extensive Structure-Activity Relationship (SAR) studies. This document serves as a comprehensive guide for researchers, providing detailed application notes and robust protocols for the effective use of this compound in medicinal chemistry programs.

Synthesis and Characterization

synthesis_workflow Substituted_Pyridine Substituted Pyridine Precursor Vinylpyridine Vinylpyridine Intermediate Substituted_Pyridine->Vinylpyridine Cross-Coupling (e.g., Suzuki, Heck) Dihydronaphthyridine Dihydronaphthyridine Intermediate Vinylpyridine->Dihydronaphthyridine Cyclization Tetrahydronaphthyridine 5,6,7,8-Tetrahydro- 1,6-naphthyridine Dihydronaphthyridine->Tetrahydronaphthyridine Reduction Final_Product 2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine Tetrahydronaphthyridine->Final_Product Chlorination

Caption: Retrosynthetic approach for this compound.

The synthesis would likely involve the construction of the bicyclic core, followed by a chlorination step. The characterization of the final compound is crucial for confirming its identity and purity.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₉ClN₂PubChem CID: 18449166[4]
Molecular Weight168.62 g/mol PubChem CID: 18449166[4]
AppearanceOff-white to yellow solidInferred

Spectroscopic Characterization: While specific spectra for the free base are not widely published, the hydrochloride salt has been characterized.[2] Researchers should expect characteristic signals in ¹H and ¹³C NMR spectroscopy corresponding to the tetrahydropyridine and chloropyridine rings. Mass spectrometry should confirm the molecular weight and isotopic pattern for the chlorine atom.

Core Reactivity and Applications in Library Synthesis

The utility of this compound stems from the reactivity of the C-Cl bond. This bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of carbon and nitrogen-based substituents. This section details the protocols for key transformations.

Reactivity_Diagram cluster_products Derivative Library A 2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine B 2-Aryl Derivatives A->B Suzuki-Miyaura Coupling C 2-Amino Derivatives A->C Buchwald-Hartwig Amination D 2-Alkynyl Derivatives A->D Sonogashira Coupling

Caption: Key cross-coupling reactions of the 2-chloro-tetrahydronaphthyridine scaffold.

Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl Derivatives

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the naphthyridine core and various aryl and heteroaryl boronic acids or esters.[5][6] This reaction is instrumental in exploring how different aromatic substituents impact biological activity.

Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DME)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Troubleshooting:

  • Catalyst Choice: For electron-deficient heteroaryl chlorides, electron-rich and bulky phosphine ligands (e.g., from Buchwald or Fu) on the palladium catalyst can improve reaction rates by facilitating the oxidative addition step.[1]

  • Base Selection: The choice of base is crucial. Stronger bases like Cs₂CO₃ can be more effective for less reactive chlorides, but compatibility with other functional groups must be considered.

  • Solvent System: A mixture of an organic solvent and water is often used to solubilize both the organic and inorganic reagents. Anhydrous conditions may be necessary for sensitive substrates.

  • Troubleshooting: Low yields can often be attributed to catalyst deactivation or incomplete reaction. Screening different palladium sources, ligands, bases, and solvents is recommended. Protodeboronation of the boronic acid can be a side reaction; using a slight excess of the boronic acid can mitigate this.

Buchwald-Hartwig Amination for the Synthesis of 2-Amino Derivatives

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives.[7][8][9][10] This is particularly useful for introducing hydrogen bond donors and acceptors, which can significantly influence ligand-receptor interactions.

Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.3 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the palladium precatalyst and the phosphine ligand to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent and stir for 5-10 minutes to allow for catalyst formation.

  • Add the base, this compound, and the amine.

  • Seal the flask and heat the reaction mixture to 90-120 °C.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.

Causality and Troubleshooting:

  • Ligand Selection: The choice of ligand is critical for successful Buchwald-Hartwig amination. Bulky, electron-rich ligands are generally preferred as they promote the reductive elimination step and prevent catalyst decomposition.[11]

  • Base and Substrate Compatibility: Strong bases like NaOt-Bu are highly effective but are not compatible with base-sensitive functional groups. Weaker bases like K₃PO₄ or Cs₂CO₃ can be used in such cases, though they may require higher temperatures or longer reaction times.

  • Troubleshooting: Catalyst poisoning by the nitrogen atoms of the substrate or product can be an issue. Using a higher catalyst loading or a more robust ligand can sometimes overcome this. If the amine is a poor nucleophile, a stronger base or higher temperature may be required.

Sonogashira Coupling for the Synthesis of 2-Alkynyl Derivatives

The Sonogashira coupling enables the introduction of alkyne functionalities, which can serve as handles for further derivatization (e.g., via click chemistry) or as rigid linkers to other pharmacophores.[12][13][14][15]

Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) salt (e.g., CuI, 1-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine, as solvent or co-solvent)

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper(I) salt.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature to 80 °C. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the metal salts.

  • Wash the filtrate with water or a saturated aqueous solution of NH₄Cl.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality and Troubleshooting:

  • Copper Co-catalyst: The copper(I) salt is crucial for the catalytic cycle, facilitating the formation of a copper acetylide intermediate. Copper-free Sonogashira protocols exist but may require different conditions.

  • Base: The amine base is essential for deprotonating the terminal alkyne and neutralizing the HX formed during the reaction.

  • Troubleshooting: Homocoupling of the alkyne (Glaser coupling) is a common side reaction. This can be minimized by ensuring strictly anaerobic conditions and by slowly adding the alkyne to the reaction mixture. If the reaction is sluggish, gentle heating may be required.

Medicinal Chemistry Applications: Case Studies

The derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold have been explored for a range of therapeutic targets.

  • RORγt Inverse Agonists: As mentioned, this scaffold is a key component of TAK-828F, a potent and selective RORγt inverse agonist.[1][16] The development of such compounds is a promising strategy for the treatment of autoimmune diseases like psoriasis and inflammatory bowel disease.

  • HIV-1 Integrase Inhibitors: A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as allosteric inhibitors of HIV-1 integrase, targeting the binding site of the cellular cofactor LEDGF/p75.[2] This represents a novel mechanism for anti-HIV therapy.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its pre-organized, three-dimensional structure provides a solid foundation for the design of potent and selective ligands. The reactivity of the 2-chloro substituent, particularly in palladium-catalyzed cross-coupling reactions, allows for the rapid and efficient generation of diverse libraries of compounds for SAR exploration. The protocols and application notes provided herein are intended to empower researchers to fully leverage the synthetic potential of this valuable scaffold in their drug discovery endeavors. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, will be key to achieving high yields and purity across a broad range of substrates.

References

  • Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10797–10805. [Link]
  • Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10797–10805. [Link]
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
  • Fenwick, C., et al. (2014). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 57(3), 951-960. [Link]
  • Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed. [Link]
  • Gareiss, P. C., & Kozlowski, M. C. (2008). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters, 10(19), 4347–4350. [Link]
  • Various Authors. (2023).
  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
  • Alcaide, B., et al. (2019).
  • Various Authors. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Various Authors. Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18449166, this compound. PubChem. [Link]
  • Alcaide, B., & Almendros, P. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]
  • Various Authors. Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Various Authors. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
  • Jana, A., & Ghosh, S. (2021). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 8(1), 73-78. [Link]
  • Various Authors. (2023). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines.

Sources

application of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine in Drug Discovery

Introduction: A Privileged Scaffold in Medicinal Chemistry

The quest for novel therapeutics is often centered on the identification and optimization of "privileged structures"—molecular scaffolds that can bind to multiple biological targets with high affinity. The naphthyridine framework, a class of heterocyclic compounds composed of two fused pyridine rings, represents one such scaffold.[1][2] With six possible isomers based on the nitrogen atom placement, these structures offer a rich three-dimensional landscape for molecular design.[1][3]

This guide focuses on a specific and highly versatile derivative: This compound . This compound serves not as an end-product therapeutic, but as a crucial starting material and synthetic intermediate for crafting a diverse array of potent and selective drug candidates.[4] Its utility stems from the tetrahydro-1,6-naphthyridine core, which provides a rigid yet adaptable foundation, and the strategically placed chloro group—a reactive handle for chemists to elaborate upon. We will explore its core reactivity, delve into its application in key therapeutic areas, and provide detailed protocols for its use in the laboratory.

Chemical Structure of the Core Reagent

cluster_0 This compound struct

Caption: Chemical structure of this compound.

Section 1: Fundamental Properties and Chemical Reactivity

The primary value of this compound in drug discovery lies in its predictable reactivity, which allows for its incorporation into more complex molecules through well-established synthetic routes.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₉ClN₂[5]
Molecular Weight168.62 g/mol [5]
CAS Number210539-05-2[5]
AppearanceTypically a solidN/A

Core Reactivity: The Chloro Group as a Synthetic Linchpin

The chlorine atom at the C2 position is the molecule's key functional handle. It is susceptible to nucleophilic aromatic substitution (SNAr) reactions. In this mechanism, a nucleophile (such as an amine, alcohol, or thiol) attacks the electron-deficient carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. This reaction is fundamental to building molecular diversity from the common naphthyridine core.[4]

G start 2-Chloro-5,6,7,8- tetrahydro-1,6-naphthyridine product Substituted Naphthyridine Derivative start->product S N Ar Reaction nucleophile Nucleophile (e.g., R-NH₂) nucleophile->product conditions Reaction Conditions (e.g., Pd Catalyst, Base, Heat) conditions->start

Caption: General workflow for nucleophilic substitution on the scaffold.

Section 2: Key Therapeutic Applications & Case Studies

The versatility of the this compound scaffold is best illustrated through its successful application in diverse drug discovery programs targeting cancer, autoimmune disorders, and infectious diseases.

As a Scaffold for Kinase Inhibitors

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer.[6] The naphthyridine core is an effective "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding pocket of many kinases, thereby inhibiting their function.

Case Study: Development of Cyclin-Dependent Kinase 5 (CDK5) Inhibitors CDK5 is a serine/threonine kinase implicated in neurodegenerative conditions and, more recently, in kidney diseases.[7] A patent from Goldfinch Bio Inc. describes a series of novel substituted 1,6-naphthyridines as potent CDK5 inhibitors for treating conditions like cystic kidney disease and diabetic nephropathy.[7] The synthesis of these inhibitors relies on modifying the core 1,6-naphthyridine structure, a process for which this compound serves as an ideal starting point for introducing necessary side chains via nucleophilic substitution.

cluster_kinase Kinase ATP-Binding Site cluster_inhibitor 1,6-Naphthyridine Inhibitor hinge Hinge Region N-H ...O=C pocket Hydrophobic Pocket naphthyridine N 1,6-Naphthyridine Core N-H naphthyridine:n0->hinge:f0 H-Bond naphthyridine:n1->hinge:f1 H-Bond

Caption: Conceptual binding of a 1,6-naphthyridine core to a kinase hinge region.

Intermediate in the Synthesis of RORγt Inverse Agonists

Retinoid-related orphan receptor γt (RORγt) is a nuclear receptor that is essential for the differentiation of Th17 cells, which are key drivers of inflammation in various autoimmune diseases.[8][9] Consequently, inverse agonists that suppress RORγt activity are highly sought after as treatments for psoriasis, inflammatory bowel disease, and rheumatoid arthritis.

Case Study: The Asymmetric Synthesis of TAK-828F Takeda Pharmaceutical Company has developed TAK-828F, a potent and selective RORγt inverse agonist, built upon a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold.[8][9] The published asymmetric synthesis highlights the importance of this core structure. While the synthesis starts from precursor molecules, the established 5,6,7,8-tetrahydro-1,6-naphthyridine ring system is the central component to which other functionalities, such as amino acid moieties, are attached.[8][10] This case underscores the value of the scaffold in creating complex molecules for non-cancer targets.

Development of Anti-HIV Agents

The fight against HIV has been revolutionized by drugs targeting viral enzymes. One such target is HIV-1 integrase, which is responsible for inserting the viral DNA into the host genome.

Case Study: Allosteric Inhibitors of HIV-1 Integrase (ALLINIs) Researchers have developed a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives that function as HIV-1 integrase allosteric inhibitors (ALLINIs).[11] Instead of blocking the active site, these molecules bind to a different site on the enzyme—the binding pocket for the cellular cofactor LEDGF/p75. This binding induces aberrant multimerization of the integrase enzyme, disrupting its function and halting viral replication.[11] The 2-chloro precursor is an excellent starting point for creating a library of these derivatives to explore structure-activity relationships (SAR).[4][12]

Table 1: Summary of Biological Activities of 1,6-Naphthyridine Derivatives

Compound ClassTargetBiological ActivityTherapeutic AreaReference(s)
Substituted 1,6-NaphthyridinesCDK5Enzyme InhibitionKidney Diseases[7]
8-Hydroxy-[8][9]naphthyridinesHIV-1 IntegraseStrand Transfer Inhibition (IC₅₀ = 10 nM)HIV/AIDS[12]
Tetrahydro-1,6-naphthyridinesHIV-1 Integrase (Allosteric Site)Inhibition of viral replicationHIV/AIDS[11]
TAK-828FRORγtInverse AgonismAutoimmune Diseases[8][9]

Section 3: Experimental Protocols

The following protocols are generalized procedures intended for trained organic chemists. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 3.1: General Procedure for Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of an amine with this compound, a common method for creating C-N bonds.

Materials:

  • This compound (1.0 eq)

  • Amine of choice (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the amine, the base, the palladium catalyst, and the ligand.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-substituted naphthyridine derivative.

G A 1. Combine Reagents (Naphthyridine, Amine, Base, Catalyst, Ligand) B 2. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Add Anhydrous Solvent B->C D 4. Heat and Stir (Monitor reaction progress via TLC/LC-MS) C->D E 5. Workup (Cool, Dilute, Filter) D->E F 6. Extraction & Drying E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: Experimental workflow for Buchwald-Hartwig amination protocol.

Conclusion

This compound is a powerful and enabling tool in the drug discovery arsenal. Its value is not in its own biological activity, but in its capacity as a versatile and reactive scaffold. From kinase inhibitors for oncology to allosteric modulators for infectious diseases and inverse agonists for autoimmune conditions, this singular starting material provides a gateway to a vast and diverse chemical space. The well-defined reactivity of its chloro group allows for systematic and predictable modifications, making it an ideal substrate for building compound libraries and optimizing lead candidates. As medicinal chemists continue to tackle complex diseases, the strategic application of such privileged scaffolds will remain a cornerstone of modern therapeutic design.

References

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. [Link]
  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters. [Link]
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
  • Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cycliz
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
  • Design and synthesis of 8-hydroxy-[8][9]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. PubMed. [Link]
  • This compound. PubChem. [Link]
  • Biological Activity of Naturally Derived Naphthyridines. PubMed Central. [Link]
  • Biological Activity of Naturally Derived Naphthyridines.
  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience. [Link]
  • 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. PubMed. [Link]
  • Synthesis and Biological Activity of 2,6-Naphthyridine Deriv
  • Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]
  • 1,6-Naphthyridin-2(1H)
  • 5,6,7,8-Tetrahydro-2,6-naphthyridine derivatives as cancer therapeutic agents.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applic
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed Central. [Link]
  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

Sources

Application Notes & Protocols: Nucleophilic Substitution Reactions of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5,6,7,8-tetrahydro-1,6-naphthyridine framework is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active molecules. The strategic functionalization of this heterocyclic system is paramount for the development of novel therapeutics. This guide provides an in-depth exploration of the nucleophilic substitution reactions of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine, a key intermediate for molecular diversification. We will dissect the underlying reaction mechanisms, provide validated, step-by-step protocols for the synthesis of diverse derivatives, and offer expert insights into experimental design and optimization. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of heterocyclic compounds.

Introduction: The Strategic Value of the Tetrahydro-1,6-Naphthyridine Scaffold

Naphthyridines, a class of diazanaphthalenes, and their derivatives are of significant interest due to their wide range of applications in medicinal and materials chemistry.[1] The partially saturated 5,6,7,8-tetrahydro-1,6-naphthyridine core, in particular, offers a three-dimensional geometry that is often sought after in drug design to improve properties such as solubility and metabolic stability. The synthesis of these scaffolds, however, has been historically underdeveloped, making robust functionalization methods highly valuable.[2][3]

The 2-chloro substituent on this scaffold serves as a versatile synthetic handle. Its displacement via nucleophilic aromatic substitution (SNAr) allows for the direct and efficient introduction of a wide array of functional groups, including amines, ethers, and thioethers. This chemical reactivity is the cornerstone of library synthesis and lead optimization campaigns, enabling the exploration of structure-activity relationships (SAR).

The Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary pathway for the substitution of the chlorine atom in this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is distinct from electrophilic aromatic substitution and is facilitated by the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of the second nitrogen atom in the naphthyridine system.

The SNAr reaction proceeds via a two-step addition-elimination sequence:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-poor carbon atom bearing the chlorine leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the naphthyridine ring.

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), a good leaving group.

The presence of electron-withdrawing groups ortho- or para- to the leaving group accelerates the reaction by stabilizing the anionic Meisenheimer intermediate.[4] In the 1,6-naphthyridine system, the ring nitrogens effectively serve this role, activating the C2-position for nucleophilic attack.

Figure 1: SNAr Mechanism on the Naphthyridine Core

Core Experimental Considerations

The success of SNAr reactions on this scaffold hinges on the careful selection of several key parameters.

ParameterKey Considerations & RationaleRecommended Starting Points
Nucleophile The nucleophilicity of the attacking species is critical. Primary and secondary amines, alkoxides, and thiolates are excellent candidates. Steric hindrance on the nucleophile can slow the reaction rate.Primary/Secondary Amines, Sodium Alkoxides, Thiols with a non-nucleophilic base.
Solvent Polar aprotic solvents (e.g., DMSO, DMF, NMP) are highly effective as they solvate the cation of the base while leaving the nucleophile relatively "bare" and reactive.[5] For greener approaches, solvents like 2-MeTHF or even water can be effective, especially for highly activated substrates.[6]DMSO, DMF, Isopropanol, Toluene.
Base A base is typically required to neutralize the HCl generated during the reaction or to deprotonate the nucleophile (e.g., alcohols, thiols, or amine salts). Inorganic bases like K₂CO₃ or Cs₂CO₃ are common. Organic bases like DIPEA can also be used.K₂CO₃, Cs₂CO₃, DIPEA, NaH (for alcohols/thiols).
Temperature Most SNAr reactions require heating to overcome the activation energy. Temperatures ranging from 80 °C to 150 °C are common. Microwave irradiation is an excellent technique to accelerate these reactions, often reducing reaction times from hours to minutes.[7]90-120 °C (conventional heating), 150-180 °C (microwave).
Catalysis While SNAr is often the most direct method, for less reactive nucleophiles or challenging substrates, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be a powerful alternative.[8][9] This typically involves a palladium precursor, a phosphine ligand, and a strong base.Not required for standard SNAr. For cross-coupling: Pd₂(dba)₃, Xantphos, NaOtBu.

Application Protocols

The following protocols are designed as robust starting points for the functionalization of this compound. Researchers should perform optimization as needed for their specific nucleophiles.

Protocol 1: Amination via SNAr

The introduction of amine functionalities at the C2 position is a common objective in drug discovery. This protocol details a general procedure for the reaction with a representative secondary amine, morpholine.

Materials:

  • This compound

  • Morpholine (1.2 equivalents)

  • Potassium Carbonate (K₂CO₃, 2.0 equivalents)

  • Dimethyl Sulfoxide (DMSO)

  • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

  • Standard work-up and purification equipment

Step-by-Step Methodology:

  • Vessel Preparation: To a clean, dry reaction vessel, add this compound (1.0 eq).

  • Reagent Addition: Add K₂CO₃ (2.0 eq) followed by the desired amine (e.g., morpholine, 1.2 eq).

  • Solvent Addition: Add DMSO to achieve a substrate concentration of approximately 0.1-0.5 M.

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring.

    • Conventional Heating: 120 °C for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

    • Microwave Heating: 150 °C for 30-60 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 2-amino-5,6,7,8-tetrahydro-1,6-naphthyridine product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Etherification via SNAr (O-Arylation)

This protocol describes the synthesis of 2-alkoxy derivatives, which requires the pre-formation of a more potent alkoxide nucleophile.

Materials:

  • This compound

  • Desired Alcohol (e.g., isopropanol, phenol) (1.5 equivalents)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel with a nitrogen/argon atmosphere

  • Standard work-up and purification equipment

Step-by-Step Methodology:

  • Alkoxide Formation: In a flame-dried, two-neck flask under an inert atmosphere, suspend NaH (1.5 eq) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

  • Alcohol Addition: Add the desired alcohol (1.5 eq) dropwise to the NaH suspension. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the freshly prepared alkoxide solution.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 6-18 hours, monitoring progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and filter.

  • Purification & Characterization: Concentrate the filtrate and purify the crude product via flash column chromatography. Characterize the final product by NMR and MS.

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and purification of 2-substituted-5,6,7,8-tetrahydro-1,6-naphthyridines.

Workflow Figure 2: General Experimental Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis reagents 1. Add 2-Cl-Naphthyridine, Base, and Solvent nucleophile 2. Add Nucleophile reagents->nucleophile heat 3. Heat Reaction (Conventional or Microwave) nucleophile->heat quench 4. Quench & Dilute heat->quench extract 5. Liquid-Liquid Extraction quench->extract dry 6. Dry & Concentrate extract->dry chromatography 7. Flash Chromatography dry->chromatography analysis 8. Characterization (NMR, MS) chromatography->analysis

Figure 2: General Experimental Workflow

Troubleshooting & Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient temperature.2. Poorly reactive nucleophile.3. Inactive base or solvent not anhydrous (for NaH).1. Increase temperature; consider switching to microwave heating.2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaOtBu). For very weak nucleophiles, consider a Pd-catalyzed cross-coupling approach.3. Use freshly dried solvents and high-quality reagents.
Side Product Formation 1. Reaction with solvent (e.g., hydrolysis with residual water).2. Dimerization or decomposition at high temperatures.1. Ensure anhydrous conditions. Purify solvents if necessary.2. Lower the reaction temperature and extend the reaction time. Monitor carefully to stop the reaction upon completion.
Difficult Purification 1. Product is highly polar and binds strongly to silica.2. Close Rf values between product and starting material.1. Use a more polar eluent system for chromatography, potentially with an amine additive (e.g., 1% triethylamine in Ethyl Acetate/Methanol). Consider reverse-phase chromatography.2. Optimize the eluent system for better separation. If yields are high, consider recrystallization.

References

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applic
  • 1,6-Naphthyridin-2(1H)
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. [Link]
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
  • Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cycliz
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules. [Link]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines (Re-used reference). Molecules. [Link]
  • SNAr Reaction in Other Common Molecular Solvents. WordPress. [Link]
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.

Sources

cyclization reactions involving 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cyclization Reactions Involving 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine: Application Notes and Protocols

Authored by a Senior Application Scientist

The 5,6,7,8-tetrahydro-1,6-naphthyridine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including treatments for autoimmune diseases and HIV.[1][2] Its unique three-dimensional structure and chemical properties make it an attractive starting point for the synthesis of novel therapeutics. The strategic functionalization of this core, particularly through cyclization reactions, allows for the construction of complex, polycyclic systems with precisely controlled stereochemistry, significantly expanding the accessible chemical space for drug discovery.

This guide provides a detailed exploration of cyclization strategies starting from this compound. We will delve into the underlying principles of key synthetic transformations, offer field-proven experimental protocols, and explain the causality behind critical experimental choices. The chloro-substituent at the C2 position is the linchpin for these transformations, acting as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions that serve as the foundation for subsequent ring-closing events.[1]

Section 1: Foundational Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

The initial and most critical step in designing a cyclization sequence is the strategic installation of a reactive tether onto the naphthyridine core. Palladium-catalyzed cross-coupling reactions are the preeminent tools for this purpose, offering unparalleled efficiency, functional group tolerance, and predictable reactivity. The choice of coupling reaction dictates the nature of the tether and, consequently, the type of cyclization that can be achieved.

A generalized catalytic cycle for these transformations is illustrated below. The cycle is initiated by the oxidative addition of the aryl chloride (our naphthyridine substrate) to a Pd(0) catalyst. This is followed by a transmetalation (for Suzuki/Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig) step. The cycle concludes with reductive elimination, which forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst.[3][4][5]

Palladium_Cross_Coupling_Cycle General Catalytic Cycle for Pd-Catalyzed Cross-Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl Trans Transmetalation or Amine Coordination OxAdd->Trans R-M or R₂NH RedElim Reductive Elimination Complex Trans->RedElim RedElim->Pd0 Reductive Elimination Product Ar-R (Functionalized Naphthyridine) RedElim->Product ArX Ar-Cl (Naphthyridine) ArX->OxAdd CouplingPartner R-M or R₂NH (Coupling Partner) CouplingPartner->Trans

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust method for forging carbon-nitrogen bonds.[3][6] In the context of our scaffold, this reaction is employed to couple the 2-chloro-naphthyridine with an amine. For cyclization purposes, the amine coupling partner must be bifunctional, containing a second nucleophilic group (e.g., -OH, -NH₂, -SH) at the end of a flexible tether. This initial intermolecular coupling sets the stage for a subsequent, favorable intramolecular cyclization to form a new fused ring.

The choice of phosphine ligand is critical for success. Bulky, electron-rich ligands like those developed by Buchwald's group (e.g., XPhos, SPhos) are highly effective as they promote both the oxidative addition and the final reductive elimination steps, leading to higher yields and broader substrate scope.[7]

C-C Bond Formation: Suzuki and Sonogashira Couplings

Suzuki-Miyaura Coupling: This reaction forms a C-C bond between the 2-chloro-naphthyridine and an organoboron reagent, such as a boronic acid or its pinacol ester.[5][8] By choosing a boronic acid that contains a reactive group (e.g., an ester, nitrile, or another halide), a handle for subsequent cyclization is installed. The mild reaction conditions and commercial availability of a vast array of boronic acids make this a highly versatile strategy.

Sonogashira Coupling: This powerful reaction creates a C(sp²)-C(sp) bond between the 2-chloro-naphthyridine and a terminal alkyne.[9][10] The resulting aryl-alkyne is an exceptionally versatile intermediate. The alkyne moiety can participate in a wide range of intramolecular cyclization reactions, often catalyzed by other transition metals like gold or copper, to form diverse heterocyclic systems fused to the original naphthyridine core.[11]

Reaction Coupling Partner Bond Formed Typical Catalyst System Key Advantage for Cyclization
Buchwald-Hartwig Primary/Secondary AmineC-NPd₂(dba)₃ / Buchwald Ligand + Base (e.g., NaOtBu, Cs₂CO₃)Direct installation of a nucleophilic tether for intramolecular SNAr or amidation.
Suzuki-Miyaura Boronic Acid / EsterC-CPd(dppf)Cl₂ or Pd(PPh₃)₄ + Base (e.g., K₂CO₃, CsF)Access to a wide variety of functionalized aryl or alkyl tethers.[12]
Sonogashira Terminal AlkyneC-C (sp²-sp)Pd(PPh₃)₂Cl₂ / CuI + Amine Base (e.g., Et₃N, DIPEA)Creates a highly reactive alkyne intermediate for various cyclization modes.

Section 2: Application Protocols

The following protocols are designed as self-validating systems, providing detailed steps and explaining the rationale behind key experimental choices. Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.

Protocol 1: Tandem Sonogashira Coupling and Intramolecular Hydroamination for Fused Pyrrolo[3,2-b][1][13]naphthyridine Synthesis

This two-step, one-pot procedure first installs an alkyne tether via Sonogashira coupling, which then undergoes an intramolecular cyclization onto the naphthyridine nitrogen.

Sonogashira_Workflow Workflow: Sonogashira Coupling & Cyclization start This compound Terminal Alkyne (e.g., Propargylamine derivative) step1 Step 1: Sonogashira Coupling Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF Formation of 2-alkynyl-naphthyridine intermediate start->step1 step2 Step 2: Intramolecular Cyclization Add Base (e.g., K₂CO₃), Heat 5-exo-dig cyclization step1->step2 product Fused Pyrrolo[3,2-b][1,6]naphthyridine Final Product after purification step2->product Buchwald_Workflow Workflow: Intramolecular Buchwald-Hartwig Amination start This compound + 2-Aminobenzylamine step1 Buchwald-Hartwig Coupling Pd₂(dba)₃, XPhos, NaOtBu, Toluene C-N bond formation and intramolecular ring closure start->step1 product Fused Diazepine-Naphthyridine Final Product after purification step1->product

Sources

Application Notes & Protocols: 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine as a Versatile Scaffold for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Tetrahydro-1,6-naphthyridine Core

In the landscape of medicinal chemistry, the 5,6,7,8-tetrahydro-1,6-naphthyridine ring system has emerged as a valuable scaffold. Its inherent three-dimensionality and the strategic placement of two nitrogen atoms offer a unique combination of structural rigidity and hydrogen bonding capabilities. This scaffold is increasingly recognized as a "privileged structure," appearing in a range of biologically active molecules. Derivatives have shown diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them a focal point for drug discovery programs.[1][2][3]

The utility of this scaffold is significantly enhanced by introducing a reactive handle for chemical diversification. The 2-chloro derivative, 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine , serves as an exceptional starting point for library synthesis. The chlorine atom, positioned on the electron-deficient pyridine ring, is primed for a variety of cross-coupling and substitution reactions, allowing for the systematic and efficient exploration of chemical space around the core.

This guide provides a comprehensive overview and detailed protocols for leveraging this powerful scaffold in the synthesis of compound libraries, with a focus on robust and widely applicable chemical transformations.

Physicochemical Properties of the Scaffold

A foundational understanding of the starting material's properties is critical for reaction setup and purification.

PropertyValueSource
Molecular Formula C₈H₉ClN₂[4]
Molecular Weight 168.62 g/mol [4]
IUPAC Name This compound[4]
CAS Number 210539-05-2[4]
Appearance Off-white to pale yellow solid(General Observation)

Synthesis of the this compound Scaffold

While several synthetic routes to the tetrahydronaphthyridine core exist, including Pictet-Spengler type reactions and cobalt-catalyzed [2+2+2] cyclizations, a common modern approach involves the construction and subsequent modification of the pyridine ring.[5][6] The synthesis of this specific chloro-derivative is often achieved from precursors like 2-chloro-6-methoxynicotinic acid.[5][7] For the purpose of this guide, we will assume the starting scaffold is available commercially or has been synthesized in-house. Researchers aiming to produce the scaffold at scale are directed to recent literature detailing efficient, chromatography-free syntheses.[5][8]

Library Synthesis: A Workflow for Scaffold Diversification

The true power of the this compound scaffold lies in its capacity for rapid and diverse modification. The workflow below outlines a general strategy for library generation, centered on three high-yield, well-understood reaction classes.

G cluster_reactions Parallel Diversification Reactions cluster_products Compound Library start 2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine Scaffold suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald snar SNAr (C-O, C-S, C-N Coupling) start->snar prod_suzuki 2-Aryl/Vinyl Derivatives suzuki->prod_suzuki prod_buchwald 2-Amino Derivatives buchwald->prod_buchwald prod_snar 2-Alkoxy/Thio/Amino Derivatives snar->prod_snar analysis Purification & QC (LC-MS, NMR) prod_suzuki->analysis prod_buchwald->analysis prod_snar->analysis screening Biological Screening analysis->screening

Caption: Library synthesis workflow using the 2-chloro-tetrahydronaphthyridine scaffold.

Detailed Protocols for Scaffold Diversification

Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C(sp²)-C(sp²) bonds. It is exceptionally reliable for coupling aryl halides with boronic acids or esters.[9][10]

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with a boronate complex (formed from the boronic acid and base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[9]

G pd0 Pd(0)Ln pd_complex1 Oxidative Addition Complex (Scaffold-Pd(II)-Cl) pd0->pd_complex1 Oxidative Addition arcl Scaffold-Cl arcl->pd_complex1 ar_boronic R-B(OH)₂ pd_complex2 Transmetalation Complex (Scaffold-Pd(II)-R) ar_boronic->pd_complex2 base Base (e.g., K₂CO₃) base->pd_complex1 activates pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 product Scaffold-R pd_complex2->product Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Parallel Synthesis of 2-Aryl-5,6,7,8-tetrahydro-1,6-naphthyridines

  • Array Preparation: In a 96-well reaction block, dispense this compound (0.1 mmol, 1.0 equiv) into each well.

  • Reagent Addition: To each well, add the corresponding aryl or heteroaryl boronic acid (0.12 mmol, 1.2 equiv) and potassium carbonate (K₂CO₃, 0.3 mmol, 3.0 equiv).

  • Catalyst & Solvent: Prepare a master mix of the catalyst and solvent. For each reaction, this will consist of Pd(PPh₃)₄ (0.005 mmol, 5 mol%) in a 3:1 mixture of Dioxane:Water (1.0 mL). Add the master mix to each well.

    • Scientist's Note: While aryl chlorides are less reactive than bromides or iodides, the electron-deficient nature of the pyridine ring facilitates oxidative addition.[9] Using a robust catalyst like Pd(PPh₃)₄ or a pre-catalyst system with bulky, electron-rich phosphine ligands is crucial for high conversion.[11] The addition of water is often beneficial for dissolving the base and facilitating the transmetalation step.[11]

  • Reaction Execution: Seal the reaction block securely with a cap mat. Place the block on a shaker and heat to 80-100 °C for 12-16 hours.

  • Work-up & Purification:

    • Cool the reaction block to room temperature.

    • Add ethyl acetate (1.0 mL) and water (1.0 mL) to each well.

    • Shake vigorously and then centrifuge to separate the layers.

    • Transfer the organic layer from each well to a new 96-well collection plate.

    • Concentrate the collection plate under vacuum.

    • The crude products can then be purified by preparative HPLC-MS.

Table 1: Representative Suzuki-Miyaura Coupling Conditions & Scope

Boronic Acid PartnerCatalyst SystemBaseTemp (°C)Typical Yield
Phenylboronic acidPd(PPh₃)₄K₂CO₃90>85%
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃100>90%
3-Pyridinylboronic acidSPhos Pd G3K₃PO₄80>80%
Thiophene-2-boronic acidPd(PPh₃)₄K₂CO₃90>75%
Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is otherwise challenging.[12] It allows for the coupling of aryl halides with a vast array of primary and secondary amines.[13][14]

Reaction Principle: The mechanism is analogous to the Suzuki coupling, involving oxidative addition of the aryl chloride to Pd(0), followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally reductive elimination to furnish the arylamine product.[12][14]

Protocol: Synthesis of 2-(Substituted-amino)-5,6,7,8-tetrahydro-1,6-naphthyridines

  • Inert Atmosphere: Perform all steps under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup: To an oven-dried reaction vial, add this compound (0.2 mmol, 1.0 equiv), the desired amine (0.24 mmol, 1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 0.28 mmol, 1.4 equiv).

    • Scientist's Note: The choice of base is critical. Strong, sterically hindered bases like NaOtBu or LHMDS are required to deprotonate the amine-Pd complex without competing as nucleophiles.[14] Weaker bases like carbonates are generally ineffective.

  • Catalyst & Solvent: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.005 mmol, 2.5 mol%) and a suitable phosphine ligand (e.g., Xantphos, 0.012 mmol, 6 mol%). Add anhydrous toluene or dioxane (2.0 mL).

  • Reaction Execution: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring for 8-24 hours. Monitor the reaction by LC-MS.

  • Work-up & Purification:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the chloropyridine ring in the scaffold makes it susceptible to direct nucleophilic aromatic substitution (SNAr). This reaction provides a palladium-free alternative for introducing nitrogen, oxygen, and sulfur nucleophiles.[15][16]

Reaction Principle: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the elimination of the chloride leaving group.[16][17] The presence of the ring nitrogen atom ortho to the site of substitution helps to stabilize the negative charge in the intermediate, activating the substrate for this reaction.[18]

Protocol: General Procedure for SNAr with Oxygen and Sulfur Nucleophiles

  • Reaction Setup: In a sealed tube, dissolve this compound (0.5 mmol, 1.0 equiv) in a suitable polar aprotic solvent like DMF or DMSO (3 mL).

  • Reagent Addition: Add the nucleophile (e.g., sodium methoxide or sodium thiophenoxide, 0.75 mmol, 1.5 equiv). If using a free alcohol or thiol, add a base like potassium carbonate (1.0 mmol, 2.0 equiv) or sodium hydride (0.75 mmol, 1.5 equiv, use with extreme caution).

    • Scientist's Note: SNAr reactions are often accelerated by heat. Microwave irradiation can dramatically reduce reaction times from hours to minutes. The choice of solvent is important; polar aprotic solvents are needed to solvate the cationic counter-ion of the nucleophile without solvating the nucleophile itself, thus maximizing its reactivity.[19]

  • Reaction Execution: Heat the reaction mixture to 80-150 °C for 4-18 hours, or until TLC/LC-MS indicates completion of the reaction.

  • Work-up & Purification:

    • Cool the reaction to room temperature.

    • Pour the mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify by silica gel chromatography.

Conclusion

The this compound scaffold is a highly effective building block for the construction of diverse chemical libraries. Its activated chlorine atom provides a versatile handle for engaging in robust and high-yielding reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The protocols and insights provided in this guide offer a solid foundation for researchers to efficiently explore the chemical space around this privileged core, accelerating the identification of novel lead compounds in drug discovery.

References

  • Umemura, K., Naito, T., & Takeda, K. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10797–10805. [Link][5][7][8]
  • Gundersen, L. L., et al. (2007). Library Synthesis Using 5,6,7,8-Tetrahydro-1,6-naphthyridines as Scaffolds. Journal of Combinatorial Chemistry, 9(4), 603–610. [Link][20][21]
  • Krasavin, M., et al. (2021). New tetrahydrobenzo[b][5][8]naphthyridine derivatives: synthesis and biological activity. RSC Advances, 11(58), 36675–36685. [Link][22][23]
  • Sridhar, S. K., et al. (2021). Review of Chemical, Pharmacological Activities of Naphthyridine Derivatives (1970 To 2020). International Journal of Pharmaceutical and Biological Sciences, 12(4), 40-55. [Link][1]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Al-Tel, T. H. (2010). Fused 1,5-naphthyridines. Molecules, 15(7), 4737-4765. [Link][24]
  • Serafin, K., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(16), 4987. [Link][2]
  • Powell, D. A., & Batey, R. A. (2003). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters, 5(16), 2919–2922. [Link][6]
  • The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions (NAS) [Video]. YouTube. [Link][15]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023, June 30).
  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Current Issues in Pharmacy and Medical Sciences, 37(1), 1-10. [Link][3]
  • Abás, S., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link][25]
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link][9]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18449166, this compound.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • Chemistry LibreTexts. (2025, February 2). 16.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link][19]
  • Smith, M. B. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Australian Journal of Chemistry, 70(11), 1163-1170. [Link][17]
  • Schwarzenbach, R. P., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2195-2201. [Link][18]

Sources

Application Notes and Protocols for the Asymmetric Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Tetrahydro-1,6-naphthyridines in Drug Discovery

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic motif increasingly recognized for its therapeutic potential. Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of pharmacophoric elements, making it an attractive core for the design of novel drug candidates. Chiral derivatives of this scaffold have shown significant promise in various therapeutic areas, including as potent inhibitors of HIV-1 integrase and as inverse agonists for the retinoid-related orphan receptor γt (RORγt), a key target in autoimmune diseases.[1][2]

The biological activity of these compounds is often highly dependent on their stereochemistry. Therefore, the development of robust and efficient methods for their asymmetric synthesis is of paramount importance to the pharmaceutical industry. This guide provides a detailed overview of the current state-of-the-art in the asymmetric synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives, with a focus on practical, scalable, and highly enantioselective methodologies. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and explore the potential of emerging strategies in this evolving field.

Core Strategy: Asymmetric Reduction of Dihydronaphthyridine Precursors

A prevalent and effective strategy for accessing chiral 5,6,7,8-tetrahydro-1,6-naphthyridines involves the asymmetric reduction of a prochiral dihydronaphthyridine intermediate. This approach bifurcates the synthetic challenge into two key stages: the synthesis of the planar dihydronaphthyridine precursor and its subsequent enantioselective reduction to establish the crucial stereocenter.

G cluster_0 Synthetic Pathway Prochiral Dihydronaphthyridine Prochiral Dihydronaphthyridine Asymmetric Reduction Asymmetric Reduction Prochiral Dihydronaphthyridine->Asymmetric Reduction Key Step Chiral Tetrahydronaphthyridine Chiral Tetrahydronaphthyridine Asymmetric Reduction->Chiral Tetrahydronaphthyridine Stereocenter Formation

Caption: General retrosynthetic approach for chiral tetrahydronaphthyridines.

This retrosynthetic analysis simplifies the complex task of asymmetric synthesis into the creation of a planar precursor followed by a stereoselective reduction. The success of this strategy hinges on the efficiency and selectivity of the asymmetric reduction step.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation: A Proven Methodology

To date, the most successfully demonstrated method for the enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine derivative is through a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH).[1][2] This approach was pivotal in the development of a scalable synthesis for TAK-828F, a potent RORγt inverse agonist.[1]

The key transformation is the reduction of a 7,8-dihydro-1,6-naphthyridine intermediate using a chiral ruthenium catalyst in the presence of a hydrogen donor, typically a mixture of formic acid and triethylamine.

Mechanistic Insights

The mechanism of Ru-catalyzed ATH is believed to proceed through a concerted outer-sphere pathway. The chiral diamine ligand on the ruthenium center plays a crucial role in differentiating the two enantiotopic faces of the C=N bond of the dihydronaphthyridine substrate. The hydride is transferred from the ruthenium complex to the imine carbon, while a proton is transferred from the amine ligand to the nitrogen atom of the substrate, leading to the formation of the chiral product with high enantioselectivity.

G cluster_0 Catalytic Cycle Ru-H Catalyst Ru-H Catalyst Substrate Binding Substrate Binding Ru-H Catalyst->Substrate Binding Hydride Transfer Hydride Transfer Substrate Binding->Hydride Transfer Transition State Product Release Product Release Hydride Transfer->Product Release Product Release->Ru-H Catalyst Regeneration Chiral Product Chiral Product Product Release->Chiral Product Dihydronaphthyridine Dihydronaphthyridine Dihydronaphthyridine->Substrate Binding HCOOH/NEt3 HCOOH/NEt3 HCOOH/NEt3->Ru-H Catalyst Hydride Source G cluster_0 Potential Organocatalytic Domino Reaction Aldehyde Aldehyde Chiral Organocatalyst Chiral Organocatalyst Aldehyde->Chiral Organocatalyst Amine Amine Amine->Chiral Organocatalyst Dienophile Dienophile Dienophile->Chiral Organocatalyst Tetrahydronaphthyridine Tetrahydronaphthyridine Chiral Organocatalyst->Tetrahydronaphthyridine [4+2] Cycloaddition

Sources

Application Notes and Protocols for the Development of Novel Kinase Inhibitors from 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Scaffold as a Privileged Structure in Kinase Inhibitor Design

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play pivotal roles in cellular signaling pathways.[1] Their dysregulation is a hallmark of numerous pathologies, making them attractive therapeutic targets. Scaffold-based drug design has emerged as a powerful strategy to develop novel kinase inhibitors, offering a streamlined approach to optimizing potency and selectivity.[2]

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a "privileged" scaffold, meaning it is a structural motif capable of binding to multiple biological targets with high affinity. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups to interact with the ATP-binding pocket of various kinases. The presence of a chlorine atom at the 2-position of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold offers a versatile handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) through common and robust cross-coupling reactions. This application note provides a comprehensive guide for the synthesis and evaluation of novel kinase inhibitors derived from this promising scaffold.

Strategic Overview: From Scaffold to Lead Compound

The development of kinase inhibitors from the this compound scaffold follows a logical and iterative workflow. The primary focus is on the functionalization of the 2-position to generate a library of diverse analogs. These compounds are then screened against a panel of kinases to identify initial hits. Subsequent optimization of these hits, guided by SAR, aims to enhance potency, selectivity, and drug-like properties.

G cluster_0 Scaffold Derivatization cluster_1 Biological Evaluation cluster_2 Lead Optimization Start 2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine Suzuki Suzuki-Miyaura Coupling (C-C bond formation) Start->Suzuki Buchwald Buchwald-Hartwig Amination (C-N bond formation) Start->Buchwald Library Library of 2-substituted derivatives Suzuki->Library Buchwald->Library Screening Kinase Panel Screening Library->Screening Hit_ID Hit Identification (e.g., CDK5, VEGFR2) Screening->Hit_ID IC50 IC50 Determination Hit_ID->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR ADME ADME/Tox Profiling SAR->ADME Lead Lead Candidate ADME->Lead

Figure 1. A generalized workflow for the development of kinase inhibitors from the this compound scaffold.

Synthetic Protocols: Diversification of the Scaffold

The chloro-substituent at the 2-position is amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.[3][4] The following protocols describe the general procedures for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are central to the derivatization of the scaffold.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-5,6,7,8-tetrahydro-1,6-naphthyridines

This protocol outlines the synthesis of 2-aryl derivatives, which are crucial for probing interactions within the hydrophobic regions of the kinase ATP-binding site.

Objective: To synthesize 2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine as a representative example.

Materials:

  • This compound hydrochloride

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound hydrochloride (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).

  • Add K₃PO₄ (3.0 mmol) to the flask.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Anilino-5,6,7,8-tetrahydro-1,6-naphthyridines

This protocol describes the synthesis of 2-anilino derivatives, which can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[3]

Objective: To synthesize N-(3-aminosulfonylphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a representative example.

Materials:

  • This compound hydrochloride

  • 3-Aminobenzenesulfonamide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound hydrochloride (1.0 mmol), 3-aminobenzenesulfonamide (1.1 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and Xantphos (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).

  • Add Cs₂CO₃ (2.0 mmol) to the flask.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Stir the reaction mixture at 110 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(3-aminosulfonylphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine.

Biological Evaluation: In Vitro Kinase Inhibition Assays

Following the synthesis of a library of derivatives, their biological activity is assessed using in vitro kinase inhibition assays. The choice of kinases for initial screening can be guided by existing literature on similar scaffolds or through broad panel screening. Based on patent literature, Cyclin-Dependent Kinase 5 (CDK5) is a promising target for this scaffold.[2][5] Additionally, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in anti-angiogenic cancer therapy and is often inhibited by heterocyclic scaffolds.[1][6]

Protocol 3: In Vitro CDK5/p25 Kinase Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against CDK5/p25. The assay measures the amount of ADP produced, which is inversely proportional to the amount of light generated in a coupled luciferase reaction.

Materials:

  • Recombinant human CDK5/p25

  • Histone H1 as a substrate

  • ATP

  • Test compounds

  • CDK5 Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO control to each well.

  • Add 2 µL of CDK5/p25 enzyme solution (concentration to be optimized empirically) to each well.

  • Add 2 µL of a substrate/ATP mixture (containing Histone H1 and ATP at optimized concentrations) to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 4: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol is analogous to the CDK5 assay and is adapted for measuring the inhibitory activity against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 (KDR)

  • Poly (Glu, Tyr) 4:1 as a substrate

  • ATP

  • Test compounds

  • VEGFR-2 Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Kinase-Glo® MAX Assay Kit (or similar)

  • White, opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, prepare a master mixture containing the kinase assay buffer, ATP, and the poly (Glu, Tyr) substrate.

  • Add the master mixture to each well.

  • Add the serially diluted test compound or DMSO control to the respective wells.

  • Initiate the reaction by adding the VEGFR-2 enzyme solution to each well (except for the "no enzyme" blank).

  • Incubate the plate at 30°C for 45 minutes.

  • ATP Detection: Add an equal volume of Kinase-Glo® MAX reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation and Interpretation

The results of the kinase inhibition assays should be presented in a clear and concise tabular format to facilitate SAR analysis.

Table 1: Representative Kinase Inhibition Data

Compound IDR Group (at C2-position)CDK5 IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)
TN-1 4-Methoxyphenyl>10,0005,200
TN-2 3-Aminosulfonylphenyl851,500
TN-3 3-Chlorophenyl250890
TN-4 4-Fluorophenyl4501,200
TN-5 3-(Methylsulfonyl)phenyl1202,300
Staurosporine (Control)-510

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights

The analysis of the relationship between the chemical structure of the synthesized compounds and their biological activity is a critical step in the drug discovery process.

Figure 2. Key structure-activity relationship considerations for 2-substituted 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives.

From the hypothetical data, preliminary SAR can be deduced:

  • Importance of the 2-substituent: The nature of the group at the 2-position dramatically influences kinase inhibitory activity.

  • Anilino vs. Aryl: The 2-anilino derivatives (e.g., TN-2) show significantly higher potency against CDK5 compared to the 2-aryl derivative (TN-1), suggesting that a hydrogen bond donor at this position is beneficial for interacting with the kinase hinge region.

  • Electronic Effects of Anilino Substituents: Electron-withdrawing groups on the aniline ring, particularly at the meta-position (e.g., 3-aminosulfonyl), appear to enhance CDK5 inhibitory activity.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The synthetic accessibility of a diverse range of derivatives through robust cross-coupling methodologies, coupled with the potential for potent and selective kinase inhibition, makes this an attractive scaffold for further investigation in drug discovery programs. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to embark on the design, synthesis, and evaluation of new therapeutic candidates based on this privileged structure.

References

  • Malojcic, G.; Daniels, M. H.; Williams, B. D.; Yu, M.; Ledeboer, M. W.; Harmange, J. P.; Wang, J. L. (2021). Substituted 1,6-Naphthyridine Inhibitors of CDK5. ACS Medicinal Chemistry Letters, 12(9), 1363–1364. [Link]
  • Sabnis, R. W. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(9), 1363–1364. [Link]
  • Lv, Y., Li, M., Liu, T., Tong, L., Peng, T., Wei, L., ... & Duan, W. (2014). Discovery of a new series of naphthamides as potent VEGFR-2 kinase inhibitors. ACS medicinal chemistry letters, 5(5), 592-597. [Link]
  • Po-Hsien, L., Shah, K. (2013). Protocols for Characterization of Cdk5 Kinase Activity. In: Gavin, P. (eds) Cytoskeleton and Human Disease. Methods in Molecular Biology, vol 1052. Humana Press, Totowa, NJ. [Link]
  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit.
  • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.
  • Tsuruoka, R., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10638-10648. [Link]
  • Wikipedia contributors. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Tetrahydronaphthyridine Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a valuable scaffold in medicinal chemistry, offering a three-dimensional architecture that is increasingly sought after in the design of novel therapeutics. The strategic functionalization of this heterocyclic system is paramount to exploring its structure-activity relationships (SAR). Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the late-stage diversification of such scaffolds, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with a high degree of predictability and functional group tolerance.[1]

This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—as applied to the functionalization of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine. The protocols and application notes herein are built upon established principles for the coupling of chloro-aza-heterocycles and are supported by specific examples from the literature involving closely related substrates.

Understanding the Substrate: this compound

The reactivity of this compound in palladium-catalyzed cross-coupling is primarily dictated by the electronic properties of the chloropyridine ring. The chlorine atom at the 2-position is activated towards oxidative addition by the electron-withdrawing nature of the pyridine nitrogen. However, the presence of the second nitrogen atom in the naphthyridine system and the saturated ring can influence the substrate's solubility, basicity, and potential to coordinate with the palladium catalyst. These factors must be taken into consideration when selecting and optimizing reaction conditions.

Core Mechanistic Pathway: The Palladium Catalytic Cycle

All the palladium-catalyzed cross-coupling reactions discussed in this guide share a common mechanistic framework, which involves a series of fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-limiting step for chloro-heterocycles.

  • Transmetalation (for Suzuki, Sonogashira): The coupling partner (e.g., organoboron or organocopper) transfers its organic group to the palladium center.

  • Carbopalladation/Migratory Insertion (for Heck): The alkene coupling partner inserts into the Pd-C bond.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.

Palladium Catalytic Cycle pd0 Pd(0)L_n oa_complex [L_nPd(II)(Ar)(Cl)] pd0->oa_complex Oxidative Addition (Ar-Cl) transmetalation_complex [L_nPd(II)(Ar)(R)] oa_complex->transmetalation_complex Transmetalation (R-M) transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product product->pd0 Regenerates Catalyst

Caption: Generalized Palladium Catalytic Cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) and C(sp²)-C(sp³) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and alkyl-aryl structures. It is particularly valued for its mild reaction conditions and the commercial availability of a vast array of boronic acids and esters.

Application Notes:
  • Catalyst Selection: For challenging substrates like 2-chloro-aza-heterocycles, modern palladium precatalysts, such as those developed by Buchwald (e.g., G3 and G4 precatalysts), paired with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos), are often superior to traditional catalysts like Pd(PPh₃)₄. These advanced systems facilitate the challenging oxidative addition step and promote high catalytic turnover.

  • Ligand Choice: The choice of ligand is critical. Bulky biaryl phosphine ligands are generally effective for coupling aryl chlorides. For instance, SPhos and XPhos have demonstrated broad utility in the coupling of electron-deficient chloro-heterocycles.

  • Base and Solvent: A suitable base is crucial for activating the boronic acid. Inorganic bases like K₃PO₄ and K₂CO₃ are commonly employed. The choice of solvent often involves a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water to aid in the dissolution of the base and facilitate the transmetalation step.

Data Table: Recommended Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionsRationale
Palladium Precatalyst XPhos Pd G3 (1-3 mol%)Highly active for C-Cl bond activation.
Ligand XPhos (1.2-1.5 eq. to Pd)Bulky, electron-rich ligand promoting oxidative addition.
Boronic Acid/Ester 1.1-1.5 equivalentsSlight excess to drive the reaction to completion.
Base K₃PO₄ (2-3 equivalents)Effective in promoting transmetalation.
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1)Good for solubilizing both organic and inorganic reagents.
Temperature 80-110 °CNecessary to overcome the activation barrier for chloroarenes.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Suzuki Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification 1. Add solids:\n- this compound (1.0 mmol)\n- Phenylboronic acid (1.2 mmol)\n- K₃PO₄ (2.0 mmol)\n- XPhos Pd G3 (0.02 mmol) 1. Add solids: - this compound (1.0 mmol) - Phenylboronic acid (1.2 mmol) - K₃PO₄ (2.0 mmol) - XPhos Pd G3 (0.02 mmol) 2. Seal vessel, purge with Argon 2. Seal vessel, purge with Argon 1. Add solids:\n- this compound (1.0 mmol)\n- Phenylboronic acid (1.2 mmol)\n- K₃PO₄ (2.0 mmol)\n- XPhos Pd G3 (0.02 mmol)->2. Seal vessel, purge with Argon 3. Add degassed 1,4-Dioxane/H₂O (5 mL, 4:1) 3. Add degassed 1,4-Dioxane/H₂O (5 mL, 4:1) 2. Seal vessel, purge with Argon->3. Add degassed 1,4-Dioxane/H₂O (5 mL, 4:1) 4. Heat at 100 °C with stirring (4-12 h) 4. Heat at 100 °C with stirring (4-12 h) 3. Add degassed 1,4-Dioxane/H₂O (5 mL, 4:1)->4. Heat at 100 °C with stirring (4-12 h) 5. Cool to RT, dilute with EtOAc 5. Cool to RT, dilute with EtOAc 4. Heat at 100 °C with stirring (4-12 h)->5. Cool to RT, dilute with EtOAc 6. Wash with H₂O and brine 6. Wash with H₂O and brine 5. Cool to RT, dilute with EtOAc->6. Wash with H₂O and brine 7. Dry (Na₂SO₄), concentrate 7. Dry (Na₂SO₄), concentrate 6. Wash with H₂O and brine->7. Dry (Na₂SO₄), concentrate 8. Purify by column chromatography 8. Purify by column chromatography 7. Dry (Na₂SO₄), concentrate->8. Purify by column chromatography

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides.[2][3] This reaction is of immense importance in pharmaceutical discovery, as the arylamine motif is a common feature in bioactive molecules.

Application Notes:
  • Catalyst and Ligand: Similar to the Suzuki coupling, modern palladium precatalysts with bulky, electron-rich ligands are highly effective. Ligands such as RuPhos, BrettPhos, and Josiphos-type ligands have shown excellent performance in the amination of chloro-heterocycles.

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are the most common choices. For substrates with base-sensitive functional groups, milder bases like Cs₂CO₃ or K₃PO₄ can be employed, often requiring higher temperatures or longer reaction times.

  • Solvent Choice: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are generally used. The choice of solvent can significantly impact the reaction rate and yield.[4]

Data Table: Recommended Conditions for Buchwald-Hartwig Amination
ParameterRecommended ConditionsRationale
Palladium Precatalyst RuPhos Pd G3 (1-3 mol%)Broadly applicable and highly active catalyst system.
Ligand RuPhos (1.2-1.5 eq. to Pd)Effective for a wide range of amines and aryl chlorides.
Amine 1.1-1.5 equivalentsSlight excess is generally sufficient.
Base NaOtBu (1.2-2.0 equivalents)Strong base to facilitate deprotonation of the amine.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are preferred.
Temperature 90-120 °CTo ensure efficient catalytic turnover.
Atmosphere Inert (Nitrogen or Argon)Essential for catalyst stability.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Buchwald_Hartwig_Protocol cluster_0 Reaction Setup (Glovebox) cluster_1 Reaction cluster_2 Workup & Purification 1. Add solids:\n- this compound (1.0 mmol)\n- NaOtBu (1.4 mmol)\n- RuPhos Pd G3 (0.02 mmol) 1. Add solids: - this compound (1.0 mmol) - NaOtBu (1.4 mmol) - RuPhos Pd G3 (0.02 mmol) 2. Add liquids:\n- Anhydrous Toluene (5 mL)\n- Morpholine (1.2 mmol) 2. Add liquids: - Anhydrous Toluene (5 mL) - Morpholine (1.2 mmol) 1. Add solids:\n- this compound (1.0 mmol)\n- NaOtBu (1.4 mmol)\n- RuPhos Pd G3 (0.02 mmol)->2. Add liquids:\n- Anhydrous Toluene (5 mL)\n- Morpholine (1.2 mmol) 3. Seal vessel, bring out of glovebox 3. Seal vessel, bring out of glovebox 2. Add liquids:\n- Anhydrous Toluene (5 mL)\n- Morpholine (1.2 mmol)->3. Seal vessel, bring out of glovebox 4. Heat at 110 °C with stirring (6-18 h) 4. Heat at 110 °C with stirring (6-18 h) 3. Seal vessel, bring out of glovebox->4. Heat at 110 °C with stirring (6-18 h) 5. Cool, quench with sat. aq. NH₄Cl 5. Cool, quench with sat. aq. NH₄Cl 4. Heat at 110 °C with stirring (6-18 h)->5. Cool, quench with sat. aq. NH₄Cl 6. Extract with EtOAc 6. Extract with EtOAc 5. Cool, quench with sat. aq. NH₄Cl->6. Extract with EtOAc 7. Dry (MgSO₄), concentrate 7. Dry (MgSO₄), concentrate 6. Extract with EtOAc->7. Dry (MgSO₄), concentrate 8. Purify by chromatography 8. Purify by chromatography 7. Dry (MgSO₄), concentrate->8. Purify by chromatography Sonogashira_Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification 1. Add solids to Schlenk flask:\n- this compound (1.0 mmol)\n- Pd(PPh₃)₂Cl₂ (0.02 mmol)\n- CuI (0.04 mmol) 1. Add solids to Schlenk flask: - this compound (1.0 mmol) - Pd(PPh₃)₂Cl₂ (0.02 mmol) - CuI (0.04 mmol) 2. Purge with Argon 2. Purge with Argon 1. Add solids to Schlenk flask:\n- this compound (1.0 mmol)\n- Pd(PPh₃)₂Cl₂ (0.02 mmol)\n- CuI (0.04 mmol)->2. Purge with Argon 3. Add degassed Et₃N (5 mL) and Phenylacetylene (1.2 mmol) 3. Add degassed Et₃N (5 mL) and Phenylacetylene (1.2 mmol) 2. Purge with Argon->3. Add degassed Et₃N (5 mL) and Phenylacetylene (1.2 mmol) 4. Stir at 60 °C (4-16 h) 4. Stir at 60 °C (4-16 h) 3. Add degassed Et₃N (5 mL) and Phenylacetylene (1.2 mmol)->4. Stir at 60 °C (4-16 h) 5. Cool, filter through Celite 5. Cool, filter through Celite 4. Stir at 60 °C (4-16 h)->5. Cool, filter through Celite 6. Concentrate filtrate 6. Concentrate filtrate 5. Cool, filter through Celite->6. Concentrate filtrate 7. Purify by column chromatography 7. Purify by column chromatography 6. Concentrate filtrate->7. Purify by column chromatography

Caption: Sonogashira Coupling Workflow.

Heck Reaction: Vinylation of the Heterocyclic Core

The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes. [5][6]This reaction is particularly useful for introducing vinyl groups, which can be further functionalized. A Heck-type vinylation has been successfully employed in the synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold. [7][8]

Application Notes:
  • Catalyst and Ligand: Palladium acetate (Pd(OAc)₂) is a common precursor for the Heck reaction. The choice of ligand can influence the regioselectivity and efficiency of the reaction. For electron-deficient heterocycles, electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can be beneficial.

  • Base: A variety of organic and inorganic bases can be used, with common examples including Et₃N, iPr₂NEt (Hünig's base), and K₂CO₃. The base is required to neutralize the HX generated during the catalytic cycle.

  • Alkene Partner: A wide range of alkenes can be used, including acrylates, styrenes, and simple alkenes like ethylene. The reaction conditions may need to be adjusted based on the reactivity of the alkene.

Data Table: Recommended Conditions for Heck Reaction
ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(OAc)₂ (2-5 mol%)A common and effective palladium source.
Ligand P(o-tol)₃ or DPEphos (1.2-1.5 eq. to Pd)Ligands that have shown success with chloropyridines.
Alkene 1.5-3.0 equivalentsAn excess is often used, especially for gaseous alkenes.
Base Et₃N or K₂CO₃ (1.5-2.5 equivalents)To neutralize the acid byproduct.
Solvent DMF, NMP, or ToluenePolar aprotic solvents are often effective.
Temperature 100-140 °CHigher temperatures are generally required for Heck reactions.
Atmosphere Inert (Nitrogen or Argon)To maintain catalyst activity.
Experimental Protocol: Heck Reaction of this compound with Styrene

Heck_Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification 1. Add solids to pressure vessel:\n- this compound (1.0 mmol)\n- Pd(OAc)₂ (0.03 mmol)\n- P(o-tol)₃ (0.06 mmol)\n- K₂CO₃ (2.0 mmol) 1. Add solids to pressure vessel: - this compound (1.0 mmol) - Pd(OAc)₂ (0.03 mmol) - P(o-tol)₃ (0.06 mmol) - K₂CO₃ (2.0 mmol) 2. Purge with Argon 2. Purge with Argon 1. Add solids to pressure vessel:\n- this compound (1.0 mmol)\n- Pd(OAc)₂ (0.03 mmol)\n- P(o-tol)₃ (0.06 mmol)\n- K₂CO₃ (2.0 mmol)->2. Purge with Argon 3. Add DMF (5 mL) and Styrene (1.5 mmol) 3. Add DMF (5 mL) and Styrene (1.5 mmol) 2. Purge with Argon->3. Add DMF (5 mL) and Styrene (1.5 mmol) 4. Seal and heat at 120 °C (12-24 h) 4. Seal and heat at 120 °C (12-24 h) 3. Add DMF (5 mL) and Styrene (1.5 mmol)->4. Seal and heat at 120 °C (12-24 h) 5. Cool, dilute with water 5. Cool, dilute with water 6. Extract with EtOAc 6. Extract with EtOAc 5. Cool, dilute with water->6. Extract with EtOAc 7. Wash, dry, and concentrate 7. Wash, dry, and concentrate 6. Extract with EtOAc->7. Wash, dry, and concentrate 8. Purify by column chromatography 8. Purify by column chromatography 7. Wash, dry, and concentrate->8. Purify by column chromatography 4. Heat at 120 °C (12-24 h) 4. Heat at 120 °C (12-24 h) 4. Heat at 120 °C (12-24 h)->5. Cool, dilute with water

Caption: Heck Reaction Workflow.

Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of the this compound scaffold. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a diverse range of analogs for biological evaluation. The protocols provided in this guide serve as a robust starting point for these synthetic endeavors. As the field of catalysis continues to evolve, the development of even more active and selective catalyst systems will undoubtedly further expand the synthetic utility of this important heterocyclic core.

References

  • Snyder, J. K., et al. (2007). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters, 9(3), 393-396. [Link]
  • Takeda Pharmaceutical Company Limited. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(15), 9784–9795. [Link]
  • Lidström, P., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. The Journal of Organic Chemistry, 71(14), 5347–5350. [Link]
  • Takeda Pharmaceutical Company Limited. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(15), 9784–9795. [Link]
  • Buchwald, S. L., & Hartwig, J. F. (2010).
  • Alvarez, R., et al. (2019). 1,6-Naphthyridin-2(1H)
  • Cai, Q., et al. (2005). Palladium-Catalyzed Highly Regioselective 2-alkynylation of 2,x-Dihalopyridines. Organic Letters, 7(21), 4721–4724. [Link]
  • Alvarez, R., et al. (2019). 1,6-Naphthyridin-2(1H)
  • Khmyl, A. A., et al. (2016). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 21(11), 1475. [Link]
  • Wang, X., et al. (2021). 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines: synthesis and photophysical properties. Beilstein Journal of Organic Chemistry, 17, 1873–1880. [Link]
  • Gemo, A., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines.
  • Nicholls, L. D., et al. (2018). Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. Tetrahedron, 74(38), 5397–5404. [Link]
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
  • Chen, J., et al. (2021). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. Molecules, 26(15), 4475. [Link]
  • Radchatawedchakoon, W., et al. (2013). First Synthesis of 5- and 7-Phenylethynyl-8-hydroxyquinolines by Sonogashira Reaction. Letters in Organic Chemistry, 10(9), 643-646. [Link]
  • Gfeller, P., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-682. [Link]
  • Kmit, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17996–18007. [Link]
  • LibreTexts. (2021). Heck Reaction. Chemistry LibreTexts. [Link]
  • Wang, Z., et al. (2023). Palladium-Catalyzed Regio- and Stereoselective C–H Alkynylation of Conjugated Dienols. Organic Letters, 25(35), 6549–6554. [Link]
  • Gribanov, P. S., et al. (2020). Simplified catalytic cycle for Buchwald−Hartwig amination reaction.
  • Sharma, K., & Singh, P. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry. [Link]
  • Stanetty, C., et al. (2013). Suzuki–Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. Synlett, 24(03), 359-362. [Link]
  • Pretze, M., et al. (2017). Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers. Molecules, 22(10), 1735. [Link]
  • Snyder, J. K., et al. (2007). Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cyclizations. Organic Letters, 9(3), 393-396. [Link]
  • Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]
  • Langer, P., et al. (2002). Functionalization of 2-Alkylidenetetrahydrofurans and 2-Alkylidene- pyrrolidines by Palladium(0)-Catalyzed Cross-Coupling Reactions. Synlett, 2002(01), 143-145. [Link]
  • Renard, P., et al. (2016). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinaldoximes and -amidoximes. European Journal of Organic Chemistry, 2016(24), 4140-4147. [Link]
  • Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[5][10]Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(8), 3444–3457. [Link]
  • Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3434. [Link]
  • Wang, Q., et al. (2021). Palladium-catalyzed Heck/polyfluoroarylation of alkene-tethered carbamoyl chlorides with polyfluoroarenes.
  • Wang, D.-H., et al. (2017). Palladium(II)-Catalyzed Site-Selective C(sp3)-H Alkynylation of Oligopeptides: A Linchpin Approach for Oligopeptide-Drug Conjugation. Angewandte Chemie International Edition, 56(36), 10924-10927. [Link]
  • Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]
  • Godson, C. M. E., & Taylor, R. J. K. (1986). 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. Journal of the Chemical Society, Perkin Transactions 1, 1247-1254. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable heterocyclic building block. We will explore common synthetic challenges, offer detailed troubleshooting advice, and present robust protocols grounded in authoritative literature.

Introduction: The Importance of the Tetrahydro-1,6-naphthyridine Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a significant "privileged structure" in medicinal chemistry. Its rigid, three-dimensional framework and the presence of nitrogen atoms make it an excellent scaffold for developing potent and selective therapeutic agents. The chloro-derivative, this compound, is a particularly versatile intermediate, enabling further functionalization through various cross-coupling reactions to generate libraries of novel compounds for drug discovery programs.[1][2]

Troubleshooting Guide & Yield Optimization (Q&A)

This section addresses specific issues you may encounter during the synthesis. The most common synthetic approach involves the construction of the corresponding lactam (pyridone) intermediate, followed by chlorination.

Part 1: Synthesis of the Lactam Intermediate (5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one)

A prevalent strategy for forming the bicyclic lactam core involves the cyclization of a substituted aminopyridine with an appropriate C3 synthon.

Q1: My initial cyclization reaction to form the tetrahydro-1,6-naphthyridin-2(1H)-one precursor is low-yielding. What are the common causes and how can I improve it?

A1: Low yields in this key ring-forming step are often traced back to several factors. Let's break down the causality and solutions:

  • Purity of Starting Materials: The starting aminopyridine derivative must be of high purity. Impurities can interfere with the cyclization catalyst or lead to undesired side reactions.

    • Solution: Recrystallize or chromatograph your aminopyridine starting material before use. Ensure any reagents used for its synthesis are thoroughly removed.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. For instance, in reactions like the Gould-Jacobs reaction or related cyclizations, high temperatures are often required to drive the intramolecular cyclization.[3]

    • Solution:

      • Temperature: If the reaction is sluggish, incrementally increase the temperature. Monitor for decomposition using Thin Layer Chromatography (TLC). Dowtherm A or diphenyl ether are common high-boiling solvents for thermal cyclizations.[4]

      • Catalyst: For acid-catalyzed cyclizations (e.g., using Polyphosphoric Acid - PPA), ensure the catalyst is fresh and well-mixed to avoid localized charring.

  • Side Reactions: A common side reaction is intermolecular condensation or polymerization, especially if the reaction is too concentrated or heated too quickly.

    • Solution: Employ high-dilution conditions by adding the substrate slowly to the hot reaction mixture. This favors intramolecular cyclization over intermolecular reactions.

Part 2: Chlorination of the Lactam to Yield this compound

The conversion of the 1,6-naphthyridin-2(1H)-one to the 2-chloro derivative is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[5]

Q2: The chlorination with POCl₃ results in a dark, tarry reaction mixture and a low yield of the desired product. What's going wrong?

A2: This is a very common issue when chlorinating electron-rich heterocyclic lactams. The problem usually stems from the harshness of the reaction conditions.

  • Causality - Overheating: POCl₃ is a powerful dehydrating and chlorinating agent. At high temperatures (reflux), it can cause extensive decomposition and polymerization of the sensitive naphthyridine ring system, leading to charring.

  • Solution 1 - Temperature Control:

    • Begin the reaction at a lower temperature (e.g., 60-80 °C) and slowly increase it while monitoring the reaction progress by TLC or LC-MS.

    • Often, refluxing is not necessary. A sustained period at a moderate temperature can be sufficient for complete conversion without significant decomposition.

  • Causality - Incomplete Reaction: The lactam may not be fully soluble in POCl₃ alone, leading to an incomplete reaction.

  • Solution 2 - Co-solvents & Additives:

    • Co-solvent: Adding a high-boiling inert solvent like toluene or acetonitrile can improve solubility and help moderate the reaction temperature.

    • Tertiary Amine Additive: The addition of a base like N,N-diethylaniline or triethylamine can be beneficial. It acts as an HCl scavenger, which can sometimes reduce side reactions, and can catalyze the chlorination process.

    • PCl₅: Adding a small amount of phosphorus pentachloride (PCl₅) can sometimes facilitate the reaction at lower temperatures.

Q3: My work-up procedure for the POCl₃ reaction is difficult and gives a poor recovery of the product. How can I improve it?

A3: The work-up of POCl₃ reactions is notoriously challenging due to the highly exothermic and vigorous reaction of excess POCl₃ with water.

  • Causality - Uncontrolled Quenching: Pouring the reaction mixture directly into water is dangerous and can lead to product degradation due to the large exotherm and generation of strong acids.

  • Validated Work-up Protocol:

    • Cooling: After the reaction is complete, cool the mixture to room temperature.

    • Solvent Removal: Remove the bulk of the excess POCl₃ under reduced pressure (use a trap with NaOH pellets to protect the pump).

    • Controlled Quench: Slowly and carefully add the cooled residue to a mixture of crushed ice and a base like sodium carbonate or ammonia solution, ensuring the temperature of the quenching mixture does not rise significantly. This neutralizes the phosphoric acid formed in situ.

    • Extraction: Once the quench is complete and the pH is basic, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • Purification: The crude product often requires purification by column chromatography. A gradient elution from hexane to ethyl acetate is a good starting point.

Experimental Protocols & Workflows

Below is a representative, two-step protocol for the synthesis. Researchers should adapt and optimize these conditions based on their specific substrates and laboratory capabilities.

Workflow Diagram: Synthesis of this compound

G cluster_0 Step 1: Lactam Formation cluster_1 Step 2: Chlorination cluster_2 Purification & Analysis A Aminopyridine Precursor C Thermal Cyclization (e.g., in Dowtherm A) A->C B Cyclization Reagent (e.g., Diethyl Malonate) B->C D 5,6,7,8-Tetrahydro-1,6- naphthyridin-2(1H)-one C->D F Chlorination Reaction (80-100 °C) D->F Lactam Intermediate E Chlorinating Agent (e.g., POCl₃) E->F G 2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine F->G H Work-up & Extraction G->H I Column Chromatography H->I J Final Product I->J

Caption: General synthetic workflow from aminopyridine to the final chlorinated product.

Protocol 1: Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one (Lactam)

(This is a generalized procedure based on common cyclization methods.[4])

  • To a flask containing a high-boiling solvent (e.g., Dowtherm A), add the appropriate aminopyridine precursor (1.0 eq).

  • Add the cyclizing agent, such as diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture to reflux (approx. 250-260 °C) for 30-60 minutes, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Dilute the mixture with hexane, filter the solid, and wash thoroughly with hexane and then ether to remove the solvent.

  • The crude product can be recrystallized from a suitable solvent like ethanol or isopropanol to yield the pure lactam.

Protocol 2: Chlorination to this compound

(This protocol is adapted from standard procedures for converting heterocyclic lactams to chlorides.[5])

  • Safety First: Conduct this procedure in a well-ventilated fume hood. Wear appropriate PPE, including acid-resistant gloves and safety goggles.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Slowly heat the mixture to 90-100 °C with stirring. The solid should gradually dissolve.

  • Maintain this temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC (quench a small aliquot carefully before spotting).

  • Once the reaction is complete, cool the flask to room temperature.

  • Follow the validated work-up procedure described in Q3 .

  • Purify the crude product by flash column chromatography on silica gel (e.g., 20-50% ethyl acetate in hexane) to obtain the pure this compound.

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for this synthesis? A: The primary hazard is phosphorus oxychloride (POCl₃). It is highly corrosive, toxic upon inhalation, and reacts violently with water. Always handle it in a fume hood with appropriate PPE. The quenching step is highly exothermic and must be done slowly and with extreme care behind a blast shield.

Q: How can I monitor the progress of these reactions? A:

  • TLC: This is the most common method. For the chlorination step, use a solvent system like 50% ethyl acetate/hexane. The product will be less polar (higher Rf) than the starting lactam.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is excellent for confirming the conversion by looking for the mass of the starting material and the product.

Q: Are there alternative, milder chlorinating agents I can use instead of POCl₃? A: Yes, for sensitive substrates, other reagents can be employed, although they may require different reaction conditions:

  • Oxalyl Chloride or Thionyl Chloride (SOCl₂) with catalytic DMF (Vilsmeier-Haack conditions): This can sometimes effect the chlorination at lower temperatures.

  • Triphenylphosphine/Carbon Tetrachloride (Appel Reaction conditions): This is a much milder method but may be less suitable for scale-up due to stoichiometry and purification challenges.

Q: My final product seems unstable during storage. What are the best storage conditions? A: Halogenated pyridines and related heterocycles can be sensitive to light and acid. It is recommended to store the final product, this compound, as its hydrochloride salt if possible, which is often more stable.[6] Otherwise, store the free base under an inert atmosphere (nitrogen or argon) at 2-8 °C, protected from light.[6]

Data Summary Table

StepKey ReagentsTypical Temp. (°C)Common SolventsKey Challenges
Lactam Formation Aminopyridine, Malonate derivative250-260Dowtherm A, Diphenyl etherSide reactions, Purity of starting material
Chlorination POCl₃, PCl₅80-110POCl₃ (neat), TolueneDecomposition, Hazardous work-up

References

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PubMed.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. National Institutes of Health.
  • 1,6-Naphthyridine. American Chemical Society.
  • This compound hydrochloride. Chemdad.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI.
  • Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters.
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate.
  • Synthesis, Reactions, and Biological Activity of Benzo[h][1][5]naphthyridine Derivatives. ResearchGate.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC.
  • Design and synthesis of 8-hydroxy-[1][5]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. PubMed.

Sources

common side reactions in the synthesis of 1,6-naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,6-naphthyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to support your experimental success.

Introduction: The Synthetic Challenge of 1,6-Naphthyridines

The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] However, its synthesis can be challenging, often accompanied by side reactions that can complicate purification and reduce yields. This guide will address common issues associated with the primary synthetic routes to 1,6-naphthyridines, offering practical solutions and mechanistic explanations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: The Skraup-Doebner-von Miller Reaction

The Skraup-Doebner-von Miller reaction and its modifications are classical methods for constructing the 1,6-naphthyridine skeleton from 4-aminopyridine.[3][4] However, the harsh reaction conditions can lead to several side reactions.

Q1: My Skraup reaction is extremely vigorous and producing a lot of tar. How can I control it?

A1: This is a very common issue. The traditional Skraup reaction is notoriously exothermic and prone to polymerization, leading to significant tar formation.[5][6]

  • Causality: The highly acidic conditions (typically concentrated sulfuric acid) and high temperatures cause the in-situ generated acrolein (from glycerol dehydration) to polymerize.

  • Troubleshooting Steps:

    • Use a Moderator: The addition of a mild oxidizing agent or a moderator can control the reaction's vigor. Ferrous sulfate (FeSO₄) is a classic choice to make the reaction less violent.[6]

    • Controlled Reagent Addition: Add the sulfuric acid slowly and in portions, with efficient cooling and stirring to dissipate heat and prevent localized hotspots.

    • Alternative Oxidizing Agents: Instead of nitrobenzene, consider using milder oxidizing agents like sodium m-nitrobenzenesulfonate.[4]

    • Solvent Modification: While traditionally run neat, exploring high-boiling inert solvents might help in temperature control, though this is a less common modification.

Q2: I'm observing the formation of isomeric byproducts in my Skraup synthesis. What's happening and how can I improve regioselectivity?

A2: The formation of isomeric naphthyridines can occur, especially with substituted aminopyridines, although it's less common for the 1,6-isomer from 4-aminopyridine.

  • Causality: If the aminopyridine has other nucleophilic sites, competitive cyclization can occur. For instance, 3-aminopyridine can potentially yield both 1,5- and 1,7-naphthyridines.[5]

  • Troubleshooting Steps:

    • Purity of Starting Material: Ensure the high purity of 4-aminopyridine to avoid side reactions from isomeric impurities.

    • Reaction Conditions: Carefully control the reaction temperature. Lowering the temperature (if the reaction still proceeds) might favor the thermodynamically more stable product.

    • Protecting Groups: If your aminopyridine is substituted, consider using protecting groups to block alternative reaction sites, though this adds steps to the synthesis.

Q3: My final product is contaminated with partially hydrogenated intermediates. How can I ensure complete aromatization?

A3: Incomplete oxidation is a potential side reaction, leading to di- or tetrahydro-1,6-naphthyridine impurities.[5]

  • Causality: The final step of the Skraup synthesis is the oxidation of the cyclized intermediate to the aromatic naphthyridine. Insufficient oxidizing agent or deactivation of the oxidant can lead to incomplete conversion.

  • Troubleshooting Steps:

    • Optimize Oxidant Stoichiometry: Ensure a sufficient molar equivalent of the oxidizing agent is used. A slight excess might be beneficial.

    • Choice of Oxidant: The nature of the oxidizing agent is crucial. While nitrobenzene is traditional, other oxidants can be explored for better efficiency.

    • Post-Reaction Oxidation: If the impurity is isolated, it may be possible to perform a separate dehydrogenation step using a catalyst like palladium on carbon (Pd/C) in a suitable solvent.

Section 2: The Friedländer Annulation

The Friedländer synthesis offers a versatile route to quinolines and, by extension, 1,6-naphthyridines, typically by reacting a 2-aminopyridine derivative with a compound containing an α-methylene ketone.[7][8]

Q1: My Friedländer reaction is giving low yields and a complex mixture of products. What are the likely side reactions?

A1: The Friedländer synthesis can be sensitive to reaction conditions, and several side reactions can compete with the desired cyclization.

  • Causality:

    • Self-Condensation of the Ketone: The ketone starting material can undergo self-aldol condensation under either acidic or basic catalysis, reducing its availability for the desired reaction.

    • Competing Reaction Pathways: The reaction can proceed through two main mechanisms: an initial aldol addition followed by Schiff base formation, or the reverse.[7][9] Depending on the substrates and conditions, one pathway might be favored, but side reactions can occur from the intermediates of either pathway.

  • Troubleshooting Steps:

    • Catalyst Choice: The choice of acid or base catalyst is critical. Lewis acids or milder Brønsted acids like p-toluenesulfonic acid can be effective.[7] For base-catalyzed reactions, potassium hydroxide or piperidine are common. Experiment with different catalysts to find the optimal conditions for your substrates.

    • Temperature Control: Gradual heating and maintaining the optimal reaction temperature can minimize side reactions.

    • Stoichiometry: Precise control of the stoichiometry of the reactants is important. An excess of one reactant may lead to side reactions.

Q2: How can I control the regioselectivity of the Friedländer reaction with an unsymmetrical ketone?

A2: When using an unsymmetrical ketone, two different regioisomers of the 1,6-naphthyridine can be formed.

  • Causality: The initial condensation can occur at either of the α-carbons of the ketone. The regioselectivity is influenced by the steric and electronic properties of the ketone and the reaction conditions.

  • Troubleshooting Steps:

    • Use of Pre-formed Enol Equivalents: Instead of the ketone itself, using a pre-formed enolate, enol ether, or enamine can direct the reaction to a specific α-position.

    • Directed Condensation: Some catalysts can favor condensation at the less sterically hindered position.

    • Substrate Design: If possible, design your ketone substrate to have only one reactive α-methylene group.

Section 3: Transition-Metal Catalyzed Syntheses

Modern synthetic methods often employ transition-metal catalysis for the construction of the 1,6-naphthyridine ring system.[10]

Q1: I'm attempting a palladium-catalyzed cross-coupling/annulation sequence and observing significant amounts of the uncyclized intermediate. What could be the issue?

A1: This suggests that the final annulation step is the bottleneck in your reaction sequence.

  • Causality:

    • Catalyst Deactivation: The palladium catalyst may be deactivated before the cyclization is complete.

    • Insufficient Activation for Cyclization: The conditions may not be sufficiently forcing to promote the final ring-closing step.

    • Steric Hindrance: Steric bulk near the reaction centers can disfavor the intramolecular cyclization.

  • Troubleshooting Steps:

    • Ligand Choice: The choice of ligand for the palladium catalyst is crucial. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands to find one that promotes both the cross-coupling and the annulation.

    • Reaction Temperature and Time: The cyclization step may require higher temperatures or longer reaction times than the initial cross-coupling. A stepwise approach with adjusted conditions for the second step might be beneficial.

    • Base and Solvent Effects: The choice of base and solvent can significantly impact the reaction outcome. Screen different combinations to optimize the cyclization.

Data Summary and Reaction Conditions

Synthetic RouteCommon Side ReactionsKey Troubleshooting Strategies
Skraup-Doebner-von Miller Tar formation, vigorous exothermic reaction, isomeric byproducts, incomplete oxidation.[5][6]Use of moderators (e.g., FeSO₄), controlled reagent addition, milder oxidizing agents, purification of starting materials.
Friedländer Annulation Self-condensation of ketone, formation of regioisomers with unsymmetrical ketones.[7]Catalyst screening (acid vs. base), temperature control, use of pre-formed enol equivalents for regiocontrol.
Transition-Metal Catalysis Incomplete cyclization, catalyst deactivation, homocoupling of starting materials.Ligand screening, optimization of temperature and reaction time, careful choice of base and solvent.

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of 1,6-Naphthyridine
  • In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • To the flask, add 4-aminopyridine, glycerol, and ferrous sulfate (FeSO₄) as a moderator.

  • With vigorous stirring and external cooling (ice bath), slowly add concentrated sulfuric acid dropwise.

  • After the addition is complete, add an oxidizing agent such as sodium m-nitrobenzenesulfonate.

  • Gently heat the reaction mixture. The reaction is often exothermic and may begin to reflux without external heating.

  • Once the initial vigorous reaction subsides, heat the mixture to the desired temperature (e.g., 140-150°C) and maintain for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated base (e.g., NaOH) until strongly alkaline.

  • Extract the product with a suitable organic solvent (e.g., chloroform), dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Acid-Catalyzed Friedländer Synthesis of a Substituted 1,6-Naphthyridine
  • In a round-bottom flask equipped with a reflux condenser, combine 4-amino-3-formylpyridine and the desired ketone (with an α-methylene group).

  • Add a suitable solvent (e.g., ethanol, toluene).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways

Diagram 1: General Troubleshooting Workflow for 1,6-Naphthyridine Synthesis

G start Start Synthesis check_yield Low Yield or Complex Mixture? start->check_yield skraup Skraup Reaction? check_yield->skraup Yes friedlander Friedländer Reaction? check_yield->friedlander Yes purification Purification check_yield->purification No tar Tar Formation? skraup->tar Yes add_moderator Add Moderator (e.g., FeSO4) tar->add_moderator Yes control_reagents Control Reagent Addition Rate tar->control_reagents Yes add_moderator->purification control_reagents->purification self_condensation Ketone Self-Condensation? friedlander->self_condensation Yes optimize_catalyst Optimize Catalyst (Acid/Base) self_condensation->optimize_catalyst Yes control_temp Control Temperature self_condensation->control_temp Yes optimize_catalyst->purification control_temp->purification

Caption: A logical workflow for troubleshooting common issues in 1,6-naphthyridine synthesis.

Diagram 2: Competing Pathways in the Friedländer Synthesis

G reactants Aminopyridine + Ketone path_a Pathway A: Aldol Addition First reactants->path_a path_b Pathway B: Schiff Base First reactants->path_b aldol_intermediate Aldol Adduct path_a->aldol_intermediate schiff_base_intermediate Schiff Base path_b->schiff_base_intermediate aldol_intermediate->schiff_base_intermediate Dehydration & Imine Formation schiff_base_intermediate->aldol_intermediate Aldol Reaction product 1,6-Naphthyridine schiff_base_intermediate->product Cyclization & Dehydration

Caption: The two primary mechanistic pathways in the Friedländer synthesis.

References

  • Maiti, B., & Borpuzari, S. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(9), 893. [Link]
  • Li, J., et al. (2022). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 12(34), 22005-22009. [Link]
  • American Chemical Society. (2021). 1,6-Naphthyridine. ACS Molecule of the Week. [Link]
  • Maiti, B., & Borpuzari, S. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • Smith, A. B., et al. (2018). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 83(15), 8454–8464. [Link]
  • Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2023). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 6(4), 269-278. [Link]
  • Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(15), 3695-3725. [Link]
  • Kumar, A., & Kumar, V. (2022). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 20(44), 8537-8557. [Link]
  • Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2023). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Chemical Review and Letters, 6(4), 269-278. [Link]
  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. [Link]
  • Jones, C. D., et al. (2007). Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters, 9(23), 4877–4879. [Link]
  • de la Torre, M. C., & G. Sierra, M. A. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 23(10), 2508. [Link]
  • Kalyagina, E. V., et al. (2019). Synthesis of naphthyridines and phenanthrolines using catalysts based on transition and rare-earth metals. Russian Chemical Bulletin, 68(1), 125-131. [Link]
  • Ask This Paper. (2021).
  • de la Torre, M. C., & G. Sierra, M. A. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]
  • ResearchGate. (n.d.). Mechanism of Friedlander reaction.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. [Link]
  • ResearchGate. (n.d.). Synthesis of 1,6-Naphthyridine Derivatives and Exploration of their Corrosive Effects on 316 L Stainless Steel in Acidic Media.
  • Di Mola, A., et al. (2023). Synthesis of Novel Benzo[b][11][12]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1662. [Link]
  • ResearchGate. (n.d.). Synthesis of 1,6-naphthyridine analogues BAY-298 and BAY-899.
  • ResearchGate. (n.d.). Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]
  • ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis.
  • Kar, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18974–18983. [Link]
  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

Sources

Technical Support Center: Purification of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with isolating this valuable synthetic intermediate. My goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions and troubleshoot effectively during your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the high-level questions that frequently arise when planning the purification of this specific naphthyridine derivative.

Q1: What are the primary purification methods suitable for this compound?

The choice of purification technique is contingent on the scale of your synthesis and the nature of the impurities.[1] For this compound, the most effective methods are:

  • Flash Column Chromatography: This is the most versatile and commonly used technique for purifying this compound, especially at the lab scale. It offers excellent separation of closely related impurities.[1]

  • Recrystallization: If you have a relatively pure crude product (typically >90%), recrystallization can be a highly effective and scalable method to achieve high purity. However, finding a suitable solvent system can be challenging. In some large-scale syntheses of related scaffolds, chromatography is intentionally avoided in favor of crystallization.[2][3]

  • Acid-Base Extraction: As a basic heterocycle, an initial workup using acid-base extraction can be a powerful first step to remove non-basic impurities.[1] The compound can be protonated and extracted into an aqueous acidic layer, leaving neutral or acidic impurities in the organic phase.

Q2: I'm observing significant streaking and poor peak shape during TLC analysis and column chromatography on silica gel. What is the cause and how can I fix it?

This is the most common issue encountered with basic nitrogen-containing heterocycles like your naphthyridine.[1] The free amine and pyridine-like nitrogen atoms in your molecule are basic and interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to tailing, streaking, and sometimes irreversible adsorption.

To counteract this, you must add a basic modifier to your mobile phase to neutralize the acidic sites on the silica. A common and effective strategy is to add 0.5-2% triethylamine (Et₃N) or a few drops of aqueous ammonia to your eluent system (e.g., Dichloromethane/Methanol/Ammonia).[1] This dramatically improves peak shape and chromatographic resolution.

Q3: Is reversed-phase chromatography a viable option for this compound?

Absolutely. For highly polar compounds or when normal-phase chromatography proves difficult, reversed-phase chromatography is an excellent alternative.[1] You would typically use a C18 column with a polar mobile phase, such as a gradient of water and acetonitrile or water and methanol. To ensure good peak shape by keeping the basic nitrogens protonated, it is highly recommended to add a modifier like 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase.[1]

Troubleshooting Guide: Column Chromatography

This section provides a systematic approach to resolving specific issues during flash column chromatography purification.

Problem Possible Cause Solution & Scientific Rationale
Severe Streaking/Tailing on TLC and Column Strong Acid-Base Interaction: The basic nitrogen centers of the molecule are interacting with the acidic silanol groups on the silica gel surface.[1]Add a Basic Modifier: Incorporate 1-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) into your mobile phase. Rationale: The added base competitively binds to the acidic sites on the silica, preventing the analyte from strong, non-specific binding, thus allowing for smooth elution and symmetrical peak shapes.[1]
Poor Separation of Product from a Close-Running Impurity Inadequate Mobile Phase Polarity: The chosen eluent system may not have sufficient selectivity for the compounds of interest.Optimize the Solvent System: Switch to a different solvent system with different selectivities (e.g., from Ethyl Acetate/Hexanes to Dichloromethane/Methanol). Employ Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. Rationale: A shallow gradient can effectively resolve compounds with very similar Rf values by slowly increasing the eluting power of the mobile phase over the course of the separation.
Product is Not Eluting from the Column High Polarity of the Compound: The compound may be too polar for the selected mobile phase and is strongly adsorbed to the silica.[1]Drastically Increase Mobile Phase Polarity: Flush the column with a highly polar solvent system, such as 10-20% Methanol in Dichloromethane with 2% NH₄OH. Switch to Reversed-Phase: If the compound is extremely polar, normal-phase silica may not be suitable. Rationale: The compound's affinity for the stationary phase is too high. A much more polar mobile phase is required to effectively compete for binding sites and elute the compound.[1]
Low Mass Recovery After Purification Irreversible Adsorption: The compound may be permanently stuck to the silica gel due to its basicity.[1] Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel.[1]Always Use a Basic Modifier: As mentioned, this minimizes strong interactions that can lead to irreversible binding. Reduce Sample Load: A general rule is to load 1-5% of crude material by mass relative to the silica gel (e.g., 100-500 mg of crude on a 10g column). Rationale: Overloading the column saturates the stationary phase, leading to broad bands that overlap and result in poor separation and the need to discard mixed fractions, thus lowering recovery.[1]

Experimental Protocol: Flash Column Chromatography

This protocol provides a robust starting point for the purification of this compound.

Objective: To purify crude this compound to >95% purity.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and flash chromatography system

Step-by-Step Methodology:

  • TLC Analysis (Method Development):

    • Dissolve a small amount of the crude material in DCM or Chloroform.

    • Spot the TLC plate and develop it in a mobile phase of 95:5 DCM:MeOH.

    • Visualize the plate under UV light (254 nm) and then stain with potassium permanganate to identify the product and impurities.

    • Troubleshooting: If the main spot streaks, prepare a new mobile phase of 94:5:1 DCM:MeOH:Et₃N and re-run the TLC. The spot should be much tighter. Adjust the MeOH concentration to achieve an Rf value of ~0.3 for the product.

  • Column Packing:

    • Select an appropriate column size for the amount of crude material (e.g., a 40g silica column for 400-800 mg of crude).

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., Hexanes or DCM).

    • Pour the slurry into the column and use pressure to pack it into a stable bed. Equilibrate the column with at least 3-5 column volumes of the initial mobile phase (e.g., 100% DCM with 1% Et₃N).

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of DCM.

    • Add a small amount of silica gel (approx. 1-2 times the mass of the crude material) to this solution.

    • Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This is known as "dry loading".

    • Rationale: Dry loading ensures that the sample is introduced to the column in a narrow, concentrated band, which is critical for achieving good separation. Applying the sample as a liquid can lead to band broadening, especially if the solvent used is stronger than the initial mobile phase.

  • Elution and Fraction Collection:

    • Carefully add the dry-loaded sample to the top of the packed silica bed.

    • Begin elution with the initial mobile phase (e.g., 100% DCM + 1% Et₃N).

    • Run a gradient elution by slowly increasing the percentage of MeOH. A typical gradient might be:

      • 0-2% MeOH in DCM over 5 column volumes.

      • 2-5% MeOH in DCM over 10 column volumes.

      • Hold at 5% MeOH in DCM until the product has fully eluted.

    • Collect fractions throughout the run and monitor them by TLC.

  • Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove residual solvents.

    • Obtain the final mass and calculate the yield. Characterize the product using appropriate analytical techniques (¹H NMR, LC-MS).

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor separation during column chromatography.

Purification_Troubleshooting start Start Poor Separation Observed check_TLC Analyze TLC Plate start->check_TLC streaking Is there streaking or tailing? check_TLC->streaking add_base Action: Add 1% Et₃N or NH₄OH to Mobile Phase streaking->add_base Yes poor_resolution Are spots overlapping (ΔRf too small)? streaking->poor_resolution No re_run_TLC Re-run TLC with new mobile phase add_base->re_run_TLC success Problem Solved | Proceed with Column re_run_TLC->success optimize_solvent Action: Change solvent system (e.g., EtOAc/Hex → DCM/MeOH) poor_resolution->optimize_solvent Yes gradient_elution Action: Use a shallow gradient during column chromatography optimize_solvent->gradient_elution gradient_elution->success

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug discovery, particularly in the synthesis of compounds targeting the central nervous system and as potential antiviral agents.[1][2] However, its unique structure, characterized by a fused bicyclic nitrogen-containing core, presents significant solubility challenges that can complicate experimental workflows.[3]

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven troubleshooting strategies, detailed experimental protocols, and an in-depth look at the chemical principles governing the solubility of this compound. Our goal is to empower you to overcome these hurdles efficiently and ensure the integrity of your experimental results.

Physicochemical Profile

Understanding the fundamental properties of this compound is the first step in diagnosing and solving solubility issues. Its structure contains both lipophilic (chlorinated aromatic ring) and hydrophilic (basic nitrogen atoms) features, leading to moderate lipophilicity.[3]

PropertyValueSource
Molecular Formula C₈H₉ClN₂[4]
Molecular Weight 168.62 g/mol [3][4]
Appearance Typically a solid (inquire with supplier)-
Calculated LogP 1.0 to 1.5[3]
Key Structural Features Tetrahydronaphthyridine core, basic nitrogen atoms, chloro-substituent[3]
CAS Number 210539-05-2[4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm trying to dissolve this compound directly into my aqueous buffer (e.g., PBS), but it's not dissolving. Why?

Answer: This is expected behavior. The compound has a calculated LogP between 1.0 and 1.5, indicating it is moderately lipophilic, or "grease-ball" like, and therefore has poor water solubility.[3][5] The chloro-substituted aromatic portion of the molecule is hydrophobic, which limits its ability to form favorable interactions with polar water molecules. To achieve dissolution in an aqueous system, a formulation strategy is required.

Q2: What organic solvent should I use to prepare a stock solution?

Answer: For creating a concentrated stock solution, it is best to start with polar aprotic solvents. These solvents can effectively solvate the molecule without interfering with the basic nitrogen atoms.

  • First Choice: Dimethyl sulfoxide (DMSO). DMSO is a powerful solvent for a wide range of organic compounds and is a common starting point.

  • Second Choices: N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMA). These are also strong polar aprotic solvents.[6]

  • Other Options: For less polar requirements, solvents like ethanol, methanol, or acetonitrile can be tested, though they may not achieve the same high concentrations as DMSO or DMF.

Causality: Polar aprotic solvents have large dipole moments that can interact favorably with the polar parts of your compound, while their organic nature helps solvate the hydrophobic regions.[7] They do not have acidic protons, so they won't react with the basic nitrogens on the naphthyridine ring.

Q3: My compound dissolved in DMSO, but it precipitated when I diluted it into my aqueous cell culture media. What should I do?

Answer: This is a classic problem of compound "crashing out" and occurs when the final concentration of the organic co-solvent is too low to keep the lipophilic compound in solution.

Troubleshooting Steps:

  • Decrease the Final Compound Concentration: The most straightforward solution is to lower the target concentration in your assay.

  • Increase the Co-solvent Concentration: Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. Check the tolerance of your specific cell line. Do not exceed 1% unless you have validated it.

  • Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your aqueous medium. This can sometimes prevent immediate, localized supersaturation that leads to precipitation.

  • Consider Formulation Aids: For in vivo or more complex applications, advanced formulation strategies like creating solid dispersions or using cyclodextrins may be necessary to improve aqueous compatibility.[8][9]

Q4: Can I use pH modification to increase the aqueous solubility?

Answer: Yes, this is an excellent strategy for this specific molecule. The 1,6-naphthyridine structure contains basic nitrogen atoms that can be protonated in an acidic environment.[3] By adding a dilute acid, you can form a hydrochloride salt in situ, which is significantly more water-soluble.

Mechanism: The lone pair electrons on the nitrogen atoms accept a proton (H⁺) from the acid. This forms a positively charged species (a cation), which is much more polar and readily interacts with water molecules. This is the same principle behind why many drugs are supplied as hydrochloride salts.[3]

Recommendation: Try dissolving the compound in your aqueous buffer after acidifying it with dilute hydrochloric acid (HCl) to a pH of 4-5. Always test the final pH to ensure it is compatible with your experimental system.

Acidification for Solubility cluster_0 Poorly Soluble (Neutral) cluster_1 Protonation cluster_2 Highly Soluble Salt Mol C₈H₉ClN₂ (Insoluble in Water) Proton + HCl (H⁺) Mol->Proton Salt [C₈H₁₀ClN₂]⁺Cl⁻ (Water-Soluble Salt) Proton->Salt

Caption: Mechanism of solubility enhancement via acidification.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh out 1.69 mg of this compound (MW = 168.62 g/mol ).

  • Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO to the vial containing the compound.

  • Promote Dissolution: Cap the vial tightly. Vortex vigorously for 1-2 minutes. If solids persist, gently warm the solution in a 30-40°C water bath for 5-10 minutes.

  • Visual Inspection: Hold the vial up to a light source to ensure that no solid particles or haziness remains. The solution should be completely clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Systematic Solubility Troubleshooting Workflow

This workflow provides a logical progression from the simplest to more advanced methods for solubilizing the compound for use in aqueous-based biological assays.

Sources

Technical Support Center: Optimization of Chlorination Conditions for Tetrahydronaphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the optimization of chlorination conditions in tetrahydronaphthyridine synthesis. This document is designed for researchers, medicinal chemists, and process development professionals who are working with these important heterocyclic scaffolds. The introduction of a chlorine atom onto the tetrahydronaphthyridine core is a critical transformation, often serving as a key handle for subsequent cross-coupling reactions and further molecular diversification.

However, the chlorination of nitrogen-containing heterocycles can be challenging, with outcomes highly dependent on the substrate, choice of reagent, and reaction conditions. This guide provides a structured approach to troubleshooting common issues and optimizing your reaction for yield, purity, and scalability. It is organized into a Frequently Asked Questions (FAQs) section for quick reference and a detailed Troubleshooting Guide for in-depth problem-solving.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for chlorinating a hydroxytetrahydronaphthyridine?

The most prevalent and robust method for converting a hydroxytetrahdronaphthyridine (or its tautomeric form, a tetrahydronaphthyridinone) to its chloro-derivative is treatment with phosphorus oxychloride (POCl₃).[1] This reagent serves as both the chlorinating agent and often as the solvent (when used in large excess). The reaction is believed to proceed through an imidoyl chloride intermediate, which is then displaced by chloride.[1] In some cases, additives like pyridine or tertiary amines are used to facilitate the reaction, though this can also lead to side products if not carefully controlled.

Q2: My starting material is not a hydroxy- derivative. How can I achieve direct C-H chlorination?

Direct C–H chlorination of the tetrahydronaphthyridine ring is more complex and highly dependent on the electronic properties of the ring system.

  • For electron-rich systems: Reagents like N-chlorosuccinimide (NCS) can be effective.[2] The regioselectivity will be governed by the most nucleophilic position on the ring.

  • For electron-deficient systems or specific regioselectivity: Directed C–H activation methods are often required, which typically involve a pre-installed directing group and a transition-metal catalyst.

  • Radical Chlorination: For alkyl substituents on the ring, radical chlorination methods can target heterobenzylic C–H bonds.[3]

Q3: What role does DMF play when used with POCl₃?

When phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are mixed, they form a highly reactive electrophilic species known as the Vilsmeier reagent, a chloroiminium ion.[4][5][6][7][8] While classically used for formylation, this reagent is also extremely effective for the chlorination of lactams (like a tetrahydronaphthyridinone). The Vilsmeier reagent activates the carbonyl oxygen, facilitating the subsequent nucleophilic attack by chloride. This method can sometimes be milder than using neat POCl₃ at high temperatures.

Q4: How do I properly quench a reaction involving POCl₃?

Quenching a reaction with excess POCl₃ must be done with extreme caution. POCl₃ reacts violently with water and other protic solvents in a highly exothermic reaction that releases HCl gas.[1]

Recommended Quenching Protocol:

  • Cool the reaction vessel in an ice-water bath to 0-5 °C.

  • Very slowly and dropwise, add the reaction mixture to a separate flask containing crushed ice or a vigorously stirred ice-water mixture. Ensure the internal temperature of the quench flask does not rise excessively.

  • Once the addition is complete, allow the mixture to stir and slowly warm to room temperature.

  • Carefully basify the acidic aqueous solution with a strong base (e.g., solid NaOH, 6N NaOH(aq), or saturated Na₂CO₃(aq)) while cooling in an ice bath to precipitate the crude product.

Troubleshooting Guide

This section addresses specific experimental issues. For each problem, potential causes are identified, and actionable solutions are provided.

Problem 1: Low or No Conversion of Starting Material

This is one of the most common issues, where analysis (TLC, LC-MS) shows a significant amount of unreacted starting material.

Potential Cause Explanation & Recommended Solution
Insufficient Reagent Activity Phosphorus oxychloride (POCl₃) can degrade upon exposure to atmospheric moisture. Using old or improperly stored POCl₃ can lead to failed reactions. Solution: Use a fresh bottle of POCl₃ or distill the reagent under reduced pressure before use. Ensure all glassware is rigorously dried.[9][10]
Inadequate Reaction Temperature The activation energy for the chlorination may not be met. Many POCl₃-mediated chlorinations require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate. Solution: Systematically increase the reaction temperature in 10-15 °C increments. Monitor the reaction progress by TLC or LC-MS at each new temperature to find the optimal point without causing decomposition.[7][10]
Poor Solubility of Starting Material If the starting hydroxytetrahydronaphthyridine is not soluble in the reaction medium (e.g., neat POCl₃ or a co-solvent), the reaction will be slow and inefficient. Solution: Consider adding a high-boiling, inert co-solvent like toluene, acetonitrile, or sulfolane to improve solubility. In some cases, using a POCl₃/DMF system can also improve solubility and reactivity.[11]
Substrate Deactivation If the tetrahydronaphthyridine core contains strongly electron-withdrawing groups, the nucleophilicity of the carbonyl oxygen may be reduced, making activation by POCl₃ more difficult. Solution: More forcing conditions may be necessary (higher temperature, longer reaction time). Alternatively, using a more potent activating system like (COCl)₂/DMF (oxalyl chloride/DMF) could be effective.
Problem 2: Formation of Multiple Products & Byproducts

The appearance of multiple spots on a TLC plate or several peaks in an LC-MS trace indicates a lack of selectivity or product degradation.

Potential Cause Explanation & Recommended Solution
Over-Chlorination If other reactive sites exist on the molecule (e.g., activated aromatic rings, enolizable ketones), they may also undergo chlorination, especially under harsh conditions. Solution: Reduce the reaction temperature and/or reaction time. Use a stoichiometric amount of the chlorinating agent rather than a large excess. Consider a milder reagent like oxalyl chloride or thionyl chloride in a non-polar solvent.
N-Oxide Formation The basic nitrogen atoms within the tetrahydronaphthyridine ring can be susceptible to oxidation, especially if trace oxidizing impurities are present. N-oxides can sometimes be chlorinated under the reaction conditions, leading to a complex mixture.[12] Solution: Ensure the reaction is performed under a dry, inert atmosphere (N₂ or Ar) to exclude oxygen. Purifying the starting material to remove any oxidized impurities can also be beneficial.[10]
Tar/Polymer Formation This is typically a sign of product decomposition at high temperatures or under highly acidic conditions. The desired product may not be stable for extended periods at reflux in POCl₃. Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed.[9] Lowering the reaction temperature is the primary remedy. If high temperatures are required for conversion, try to minimize the reaction time.
Reaction with Solvent (DMF) At very high temperatures, the Vilsmeier reagent (from POCl₃/DMF) can lead to formylation at electron-rich positions on the aromatic ring, creating an aldehyde byproduct.[13] Solution: If formylation is observed, avoid using DMF as a co-solvent. Perform the reaction in neat POCl₃ or with an alternative inert solvent like toluene or acetonitrile.
Problem 3: Difficult Work-up and Purification

Even with a good reaction conversion, isolating the pure product can be a challenge.

Potential Cause Explanation & Recommended Solution
Emulsion during Extraction The presence of phosphorus-based byproducts and the basic nature of the product can lead to persistent emulsions during aqueous work-up. Solution: After quenching and basification, add a saturated solution of NaCl (brine) to the aqueous layer to increase its ionic strength. If an emulsion persists, filtering the entire biphasic mixture through a pad of Celite® can help break it up.
Product is Water Soluble If the chlorinated tetrahydronaphthyridine product is highly polar or has a low molecular weight, it may have significant solubility in the aqueous layer, leading to low isolated yields. Solution: Perform multiple extractions (5-7 times) with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). If solubility remains an issue, consider continuous liquid-liquid extraction.
Co-elution during Chromatography Phosphorus-containing byproducts can sometimes have similar polarities to the desired product, making separation by standard silica gel chromatography difficult. Solution: Ensure the quench and basification are thorough to hydrolyze and remove as many phosphorus species as possible. For chromatography, consider using a gradient elution with a small percentage of triethylamine or ammonia in the mobile phase to prevent product streaking on the silica gel.[14] Alternatively, reverse-phase chromatography may provide better separation.

Visualized Workflows and Mechanisms

Troubleshooting Workflow for Low Yield

This diagram outlines a systematic approach to diagnosing and solving the problem of low reaction yield.

TroubleshootingWorkflow Start Low Yield Observed Check_Purity Assess Reagent & Starting Material Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Conc.) Start->Check_Conditions Check_Atmosphere Ensure Inert Atmosphere (if required) Start->Check_Atmosphere Purity_OK Purity OK Check_Purity->Purity_OK Yes Purity_Bad Impure Check_Purity->Purity_Bad No Conditions_OK Conditions OK Check_Conditions->Conditions_OK Yes Conditions_Bad Suboptimal Check_Conditions->Conditions_Bad No Atmosphere_OK Atmosphere OK Check_Atmosphere->Atmosphere_OK Yes Atmosphere_Bad Inadequate Check_Atmosphere->Atmosphere_Bad No Final_Review Review Workup & Purification Procedure Purity_OK->Final_Review Purify Purify Purity_Bad->Purify Purify Reagents & Use Dry Solvents Conditions_OK->Final_Review Adjust Adjust Conditions_Bad->Adjust Systematically Adjust Temp / Time / Conc. Atmosphere_OK->Final_Review Improve Improve Atmosphere_Bad->Improve Improve Inert Atmosphere Technique

Caption: A logical workflow for troubleshooting low yield in chemical synthesis.

Simplified Mechanism: Activation with POCl₃

This diagram illustrates the key steps in the activation of a tetrahydronaphthyridinone with phosphorus oxychloride, leading to the formation of the chloro-derivative.

Caption: Mechanism of lactam chlorination using POCl₃.

Exemplary Protocol: Chlorination using POCl₃

Reaction: Conversion of 1,2,3,4-tetrahydro-1,8-naphthyridin-2-one to 2-chloro-3,4-dihydro-1,8-naphthyridine.

Disclaimer: This is a representative protocol. Quantities and conditions should be optimized for your specific substrate. Always perform a risk assessment before starting any new procedure.

Materials:

  • 1,2,3,4-tetrahydro-1,8-naphthyridin-2-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (10-20 eq, or as solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Inert atmosphere setup (N₂ or Argon)

  • Ice bath, crushed ice

  • Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) for basification

  • Ethyl acetate or Dichloromethane for extraction

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Charging Reagents: To the flask, add the 1,2,3,4-tetrahydro-1,8-naphthyridin-2-one (1.0 eq). Carefully add phosphorus oxychloride (10-20 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C (oil bath temperature) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots, carefully quenching them in ice/water, basifying, extracting with EtOAc, and analyzing by TLC or LC-MS. A typical reaction time is 2-6 hours.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature, then further cool in an ice bath. In a separate, larger flask equipped with a stirrer, prepare a mixture of crushed ice and water. Very slowly, add the reaction mixture to the ice-water with vigorous stirring.

  • Work-up: Continue stirring until all the ice has melted. Cool the aqueous solution in an ice bath and carefully adjust the pH to ~8-9 by adding solid Na₂CO₃ or 6N NaOH(aq). The product may precipitate as a solid.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[14]

References

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. National Institutes of Health (NIH).
  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. National Institutes of Health (NIH).
  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry.
  • Vilsmeier-Haack Reaction. NROChemistry.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Optimization of the Chlorination Conditions a. ResearchGate.
  • Phosphoryl chloride. Wikipedia.
  • Role of POCl3 and pyridine. Reddit.
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing.
  • Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry.
  • Optimization of the reaction conditions. a. ResearchGate.
  • Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles. National Institutes of Health (NIH).
  • Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles. National Institutes of Health (NIH).
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Optimization of the chlorination reaction using HCl as a chlorination... ResearchGate.
  • Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization. Europe PMC.
  • Optimization of reaction conditions a. ResearchGate.
  • Nucleophilic Halogenation of Heterocyclic N-Oxides: Recent Progress and a Practical Guide. ResearchGate.
  • Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. ACS Publications.
  • Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. ACS Publications.

Sources

Technical Support Center: Tetrahydronaphthyridine Synthesis via Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tetrahydronaphthyridines using the Pictet-Spengler reaction. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this powerful cyclization reaction, focusing specifically on the prevention of common byproducts. The following sections are structured in a question-and-answer format to directly address challenges you may encounter in the lab.

Introduction to the Aza-Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone of heterocyclic chemistry, involving the acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound to form a tetracyclic product.[1][2][3] When applied to the synthesis of tetrahydronaphthyridines, the reaction typically utilizes an aminopyridine derivative as the nucleophile, a variant often referred to as the aza-Pictet-Spengler reaction.

The core mechanism proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring.[4][5] While robust, this reaction is sensitive to substrate electronics, steric factors, and reaction conditions, which can lead to the formation of undesirable byproducts. This guide will help you navigate and mitigate these issues.

Pictet_Spengler_Mechanism Start Aminopyridine + Aldehyde/Ketone Imine Schiff Base (Imine) Start->Imine + H⁺, -H₂O Iminium Iminium Ion (Electrophile) Imine->Iminium + H⁺ Cyclization Intramolecular Electrophilic Attack Iminium->Cyclization Ring Closure Intermediate Spirocyclic Intermediate Cyclization->Intermediate Product Tetrahydronaphthyridine (Desired Product) Intermediate->Product - H⁺ (Rearomatization)

Caption: Core mechanism of the aza-Pictet-Spengler reaction.

Frequently Asked Questions & Troubleshooting Guide

Issue 1: Formation of Aromatic Naphthyridine Byproduct

Question: My reaction is producing a significant amount of the fully aromatized naphthyridine, not the desired tetrahydronaphthyridine. What is causing this over-oxidation and how can I prevent it?

Answer: This is one of the most common byproducts. The tetrahydronaphthyridine product is often susceptible to oxidation, especially under harsh conditions (e.g., high heat, prolonged reaction times, or in the presence of air). The driving force is the formation of a stable, aromatic ring system.

Causality & Mitigation Strategies:

  • Atmosphere Control: The primary culprit is often atmospheric oxygen. Running the reaction under an inert atmosphere is the most effective solution.

  • Solvent Choice: Ensure you are using anhydrous and de-gassed solvents. Solvents that have been stored for long periods can accumulate peroxides, which are potent oxidizing agents.

  • Temperature and Time: Minimize reaction temperature and time. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[6] Over-refluxing can significantly promote oxidation.

  • Acid Catalyst: While an acid catalyst is necessary, excessively strong acids or high concentrations can sometimes facilitate aromatization pathways. Consider using milder acids like trifluoroacetic acid (TFA) or even Lewis acids (e.g., Sc(OTf)₃) which can sometimes offer cleaner conversions under milder conditions.[6]

Troubleshooting Workflow: Oxidation

Oxidation_Troubleshooting Start Oxidized Byproduct Detected Q1 Is reaction under inert atmosphere? Start->Q1 A1_No Implement Inert Atmosphere Protocol Q1->A1_No No Q2 Are solvents anhydrous & de-gassed? Q1->Q2 Yes A1_No->Q2 A2_No Use freshly distilled or commercially available anhydrous/de-gassed solvents Q2->A2_No No Q3 Is reaction temperature/ time minimized? Q2->Q3 Yes A2_No->Q3 A3_No Monitor by TLC/LC-MS. Reduce temperature. Stop reaction upon completion. Q3->A3_No No End Problem Resolved Q3->End Yes A3_No->End

Caption: Step-by-step guide to mitigate product oxidation.

Issue 2: Poor Regioselectivity in Cyclization

Question: My aminopyridine has two possible sites for cyclization, and I'm getting a mixture of regioisomers. How can I control the regioselectivity of the Pictet-Spengler reaction?

Answer: Regioselectivity is governed by the electronic and steric properties of the pyridine ring. The intramolecular electrophilic attack will preferentially occur at the most nucleophilic and sterically accessible position ortho to the aminoethyl group.[7][8]

Causality & Mitigation Strategies:

  • Electronic Effects: Electron-donating groups (EDGs) on the pyridine ring will activate the position ortho to them, directing the cyclization. Conversely, electron-withdrawing groups (EWGs) will deactivate it. Analyze the electronics of your specific aminopyridine to predict the favored isomer.[4]

  • Steric Hindrance: A bulky substituent adjacent to a potential cyclization site will disfavor attack at that position. You may be able to leverage this by designing your substrate accordingly.

  • Catalyst Choice: The choice of acid catalyst can influence the transition state of the cyclization, thereby affecting the isomeric ratio. In some systems, bulky Brønsted acids or specific Lewis acids can enhance selectivity for the less-hindered position.[9] It is often empirical, and a catalyst screen is recommended.

Table 1: Influence of Substituents on Regioselectivity

Substituent (X) on Pyridine RingElectronic EffectPredicted Cyclization Site
-OCH₃, -CH₃, -NR₂Electron-Donating (EDG)Favored at position ortho to X
-NO₂, -CN, -CF₃, -CORElectron-Withdrawing (EWG)Disfavored at position ortho to X
-Cl, -BrWeakly DeactivatingMinor electronic influence; sterics may dominate
Bulky group (e.g., -tBu)Steric HindranceDisfavored at adjacent position
Issue 3: Low Yield and Unreacted Starting Materials

Question: My reaction is sluggish and gives a low yield, with a lot of unreacted aminopyridine and aldehyde remaining. How can I drive the reaction to completion?

Answer: This issue typically points to problems in the initial condensation to form the iminium ion, which is the key electrophile for the cyclization.[1]

Causality & Mitigation Strategies:

  • Inefficient Water Removal: The initial condensation of the amine and aldehyde is a reversible equilibrium that produces water. If water is not removed, the equilibrium will not favor the formation of the imine/iminium ion.

    • Protocol: Use a Dean-Stark apparatus if your solvent forms an azeotrope with water (e.g., toluene, benzene). Alternatively, add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water as it forms.

  • Insufficiently Electrophilic Carbonyl: Ketones are generally less reactive than aldehydes. Electron-rich aldehydes can also be less reactive. If you are using a less reactive carbonyl compound, you may need more forcing conditions.

    • Solution: Increase the reaction temperature or use a stronger acid catalyst to promote iminium ion formation.

  • Deactivated Nucleophile: A highly electron-deficient aminopyridine ring will be less nucleophilic, slowing down the final ring-closing step.[4]

    • Solution: This is an inherent substrate limitation. More forcing conditions (higher heat, stronger acid) may be required, but be mindful of potential byproduct formation (see Issue 1).

Experimental Protocol: Pictet-Spengler Reaction Under Anhydrous Conditions

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the aminopyridine starting material (1.0 equiv) and activated 4Å molecular sieves (approx. 1g per 10 mL of solvent).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.[6]

  • Solvent & Reagents: Add anhydrous solvent (e.g., toluene or CH₂Cl₂) via syringe. Begin stirring, then add the aldehyde or ketone (1.1 equiv).

  • Catalyst Addition: Add the acid catalyst (e.g., TFA, 0.5 - 2.0 equiv) dropwise at room temperature.

  • Reaction: Heat the reaction to the desired temperature (e.g., reflux) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, filter off the molecular sieves, and proceed with a standard aqueous workup and purification.

References

  • Pictet–Spengler reaction.Wikipedia.[Link]
  • Optimization of Acidic Protocols for Pictet− Spengler Reaction.
  • Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics.National Institutes of Health (NIH).[Link]
  • The mechanism of the Pictet–Spengler reaction.
  • Pictet–Spengler reaction.Grokipedia.[Link]
  • Pictet—Spengler Reactions Catalyzed by Broensted Acid-Surfactant-Combined Catalyst in Water or Aqueous Media.
  • Condition optimization for Pictet–Spengler/decarboxylative A³‐coupling.
  • Halogen bond-catalyzed Pictet–Spengler reaction.RSC Publishing.[Link]
  • The Pictet-Spengler Reaction Updates Its Habits.National Institutes of Health (NIH).[Link]
  • The Pictet-Spengler Reaction Updates Its Habits.
  • Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones.RSC Publishing.[Link]
  • Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones.RSC Publishing.[Link]
  • Pictet-Spengler reaction.Name-Reaction.com.[Link]
  • Pictet-Spengler Reaction.NROChemistry.[Link]
  • Regioselectivity of Pictet—Spengler Cyclization: Synthesis of Halotetrahydroisoquinolines.

Sources

stability and storage conditions for 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (CAS: 766545-20-4) in their experiments. As a pivotal building block in medicinal chemistry and organic synthesis, understanding its stability and handling requirements is critical for obtaining reliable and reproducible results. This document provides in-depth answers to frequently asked questions and troubleshooting guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

What are the recommended long-term storage conditions for this compound hydrochloride?

For optimal long-term stability, the compound should be stored at 2-8°C under a dry, inert atmosphere (e.g., nitrogen or argon) .[1] The hydrochloride salt form can be hygroscopic, meaning it can absorb moisture from the air, which may lead to degradation or clumping.[2] Therefore, it is crucial to keep the container tightly sealed.

How should I handle the compound during weighing and preparation of solutions?

Due to its potential hygroscopicity, it is advisable to handle this compound hydrochloride in a controlled environment, such as a glove box or a fume hood with low humidity. If a controlled environment is not available, minimize the time the container is open to the atmosphere. Use dry glassware and spatulas. For highly sensitive experiments, the compound can be dried under vacuum before use.[3]

What solvents are recommended for dissolving this compound hydrochloride?

As a hydrochloride salt, the compound is generally expected to have good solubility in polar protic solvents like methanol and ethanol. It is also likely soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The formation of the hydrochloride salt is intended to enhance its stability and solubility.[4] However, the stability in these solvents over time should be considered, especially in protic solvents where solvolysis could be a concern. It is recommended to prepare solutions fresh for each experiment.

Is the compound stable in aqueous solutions?

The stability of this compound hydrochloride in aqueous solutions is pH-dependent. The 2-chloropyridine moiety is susceptible to hydrolysis, particularly under basic conditions, which can lead to the formation of the corresponding 2-hydroxypyridine derivative. While this reaction may be slow at neutral pH, prolonged storage in aqueous solutions is not recommended. Acidic conditions may suppress the hydrolysis of the chloro group.

Is the compound sensitive to light?

Yes, compounds containing a chloropyridine ring can be susceptible to photodegradation.[5] Exposure to UV light can lead to the cleavage of the carbon-chlorine bond and the formation of various degradation products. Therefore, it is recommended to store the solid compound and its solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Issue 1: Inconsistent results or loss of compound activity over time.
Potential Cause Troubleshooting Steps Scientific Rationale
Degradation due to improper storage 1. Verify that the compound has been stored at 2-8°C under a dry, inert atmosphere. 2. Check for any signs of physical change in the solid (e.g., discoloration, clumping). 3. If degradation is suspected, obtain a fresh batch of the compound.As a hydrochloride salt, the compound is prone to absorbing moisture, which can initiate hydrolysis of the chloro group. Low temperatures slow down degradation kinetics.
Solution instability 1. Prepare solutions fresh before each use. 2. If stock solutions must be stored, aliquot them into single-use vials and store at -20°C or -80°C, protected from light. 3. Perform a preliminary stability study of your stock solution under your storage conditions by analyzing its purity at different time points using HPLC.The 2-chloropyridine moiety can undergo hydrolysis, and the tetrahydropyridine ring may be susceptible to oxidation, especially in solution.
Photodegradation 1. Ensure all experiments are conducted with minimal exposure to direct light. 2. Use amber glassware or foil-wrapped containers for solutions.Chloropyridine derivatives are known to be light-sensitive, leading to the formation of potentially reactive radical species and other degradation products.[5]
Issue 2: Poor solubility in a chosen solvent.
Potential Cause Troubleshooting Steps Scientific Rationale
Incorrect solvent choice 1. Attempt to dissolve a small amount of the compound in alternative polar solvents such as methanol, ethanol, DMSO, or DMF. 2. Gentle warming or sonication may aid dissolution.The polarity of the solvent plays a crucial role in dissolving a salt. The hydrochloride form enhances solubility in polar solvents.
Compound has absorbed moisture 1. Dry the compound under vacuum before attempting to dissolve it. 2. Ensure the solvent is anhydrous.Absorbed water can alter the physical properties of the solid, including its solubility characteristics.
Issue 3: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Potential Cause Troubleshooting Steps Scientific Rationale
Hydrolysis of the chloro group 1. Analyze the mass of the impurity peak. The hydrolyzed product will have a molecular weight corresponding to the replacement of -Cl with -OH. 2. Avoid basic conditions and prolonged exposure to aqueous or protic solvents.The 2-position of the pyridine ring is activated towards nucleophilic substitution. Water or other nucleophiles can displace the chloride ion.
Oxidation of the tetrahydropyridine ring 1. Check the mass spectrum for peaks corresponding to the addition of oxygen atoms or the formation of a dihydropyridinium or pyridinium species. 2. Degas solvents before use and consider running reactions under an inert atmosphere.The tetrahydropyridine ring can be susceptible to oxidation, potentially leading to aromatization or the formation of N-oxides.
Photodegradation products 1. Compare chromatograms of samples that have been exposed to light with those that have been protected from light.Exposure to light can generate a variety of degradation products through radical mechanisms.[5]

Potential Degradation Pathways

The stability of this compound hydrochloride is influenced by its two main structural features: the 2-chloropyridine ring and the tetrahydropyridine ring. The following diagram illustrates the primary potential degradation pathways.

G main 2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine hydrochloride hydrolysis Hydrolysis Product (2-Hydroxy derivative) main->hydrolysis H₂O / OH⁻ oxidation1 Oxidation Product (Dihydropyridinium species) main->oxidation1 [O] (e.g., air) photolysis Photodegradation Products (Radical-derived species) main->photolysis hν (Light) oxidation2 Further Oxidation (Pyridinium species) oxidation1->oxidation2 [O] G start Start: Retrieve compound from 2-8°C storage equilibrate Allow container to equilibrate to room temperature before opening (in a desiccator if possible). start->equilibrate weigh Weigh the required amount quickly in a low-humidity environment (e.g., fume hood). equilibrate->weigh seal Immediately and tightly seal the main container. weigh->seal dissolve Dissolve the weighed compound in a dry solvent. weigh->dissolve store Return the main container to 2-8°C storage. seal->store end Proceed with experiment dissolve->end

Caption: Workflow for handling the hygroscopic compound.

Summary of Stability and Storage Conditions

Condition Recommendation Rationale
Temperature 2-8°CTo minimize the rate of potential degradation reactions.
Atmosphere Dry, Inert (Nitrogen or Argon)To prevent moisture absorption (hygroscopicity) and potential oxidation. [1]
Light Protect from lightThe chloropyridine moiety is susceptible to photodegradation. [5]
pH (in solution) Neutral to slightly acidicTo minimize hydrolysis of the chloro group.

References

  • Reaction of O2 with α‑Aminoalkyl Radicals Derived from Tetrahydropyridines.
  • Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines. PubMed.
  • Oxidation of Tetrahydropyridines by MAO B Biomimetics: Mechanistic Studies. VTechWorks.
  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermedi
  • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position.
  • Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. PubMed Central.
  • Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega.
  • An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II)
  • The Chemistry and Pharmacology of Tetrahydropyridines.
  • This compound hydrochloride. Smolecule.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chrom
  • This compound hydrochloride. Sigma-Aldrich.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
  • This compound hydrochloride. Echemi.
  • This compound. Ascendex Scientific, LLC.
  • This compound hydrochloride.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
  • This compound. PubChem.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applic
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. PubMed.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA - University of Helsinki.
  • The Chemistry and Pharmacology of Tetrahydropyridines: Part 2.
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.
  • How To: Store Reagents. Department of Chemistry : University of Rochester.

Sources

Technical Support Center: Enantioselective Synthesis of Tetrahydronaphthyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantioselective synthesis of tetrahydronaphthyridine scaffolds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these sensitive and complex reactions. Tetrahydronaphthyridines are a critical class of N-heterocycles, frequently appearing as core structures in biologically active molecules and pharmaceuticals.[1][2][3][4] Achieving high enantioselectivity in their synthesis is often a significant challenge, demanding meticulous attention to detail and a deep understanding of the underlying reaction mechanisms.[5]

This resource provides in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to help you navigate the intricacies of your synthetic challenges and achieve optimal stereoselectivity.

Troubleshooting Guide: From Low Enantioselectivity to Inconsistent Yields

This section addresses specific, practical problems you might face in the lab. The solutions are based on established principles of asymmetric catalysis and field-proven experience.

Q1: My enantiomeric excess (% ee) is significantly lower than reported in the literature for a similar transformation. Where do I even begin to troubleshoot?

A1: This is a very common issue. Before you spend valuable time and resources optimizing the reaction itself, the first and most critical step is to rigorously validate your analytical method , which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[6][7] An unoptimized or flawed analytical method is a frequent source of misleading % ee values.

Analytical Method Validation Checklist:

  • Baseline Resolution (Rs): Can you clearly separate the two enantiomers? You should aim for a resolution value (Rs) greater than 1.5 to ensure accurate integration of the peak areas.[6]

    • Action: If resolution is poor, optimize your chiral column, mobile phase composition, flow rate, and column temperature.

  • Analysis of a Racemic Standard: Have you confirmed your product is not racemizing on the column?

    • Action: Synthesize or purchase a true racemic sample of your product. When analyzed, it should show two well-resolved peaks of equal area (a 50:50 ratio).[7] If not, your analytical method needs further optimization.

  • Detector Response Linearity: Does the detector response vary linearly with the concentration for both enantiomers?

    • Action: Prepare a series of solutions with varying concentrations of each enantiomer and plot the peak area against concentration. A common pitfall is assuming equal UV response for both enantiomers, which can lead to inaccurate ratio determination.[6]

Q2: I've validated my analytical method, but my % ee is still low and, frustratingly, inconsistent between runs. What's the next logical step?

A2: Once you trust your analytical data, the next area to scrutinize is the purity and quality of all reagents, solvents, and the catalyst . Asymmetric reactions are notoriously sensitive to trace impurities that can have a disproportionately large negative impact.[6][7][8]

Reagent & Catalyst Purity Checklist:

  • Substrate Purity: Impurities in your starting materials can act as competitive substrates or inhibitors.

    • Action: Repurify your starting materials (e.g., via recrystallization, distillation, or flash chromatography) even if they are from a commercial source.[6]

  • Solvent Quality: Trace amounts of water or other reactive impurities in anhydrous solvents can be detrimental.

    • Action: Use freshly distilled or commercially available anhydrous solvents packaged under an inert atmosphere. Avoid using solvents from bottles that have been opened multiple times.

  • Catalyst Integrity: Chiral catalysts, especially organocatalysts and ligands for transition metals, can degrade if not handled or stored correctly.[7][8]

    • Action:

      • Confirm the enantiomeric purity of your catalyst or ligand if possible.

      • Store catalysts under an inert atmosphere (Argon or Nitrogen) and at the recommended temperature.

      • Be aware of potential "catalyst poisoning" where impurities bind irreversibly to the catalyst, deactivating it.[7]

Q3: My reaction is sluggish, giving a low yield in addition to poor enantioselectivity. Are these two problems related?

A3: Yes, low reactivity and poor enantioselectivity are often linked.[8] An inefficient reaction may indicate a problem with catalyst activity or suboptimal reaction conditions, which in turn affects the highly organized transition state required for high stereochemical control.

Causality Explained: The enantioselectivity of a reaction is determined by the difference in the activation energies (ΔΔG‡) of the pathways leading to the two enantiomers. A well-functioning catalyst significantly lowers the energy of the transition state for the formation of one enantiomer over the other. If the catalyst is not fully active or the conditions are not optimal, a non-selective or "background" reaction with a higher activation energy but no stereochemical preference may become competitive, leading to a racemic product and thus lowering the overall measured % ee.[7]

Troubleshooting Workflow for Sluggish Reactions:

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low Yield & Low % ee catalyst_activity Check Catalyst Activity/Loading start->catalyst_activity catalyst_formation Verify In-situ Catalyst Formation (if applicable) catalyst_activity->catalyst_formation If in-situ temp Optimize Temperature catalyst_activity->temp If catalyst is active action1 action1 catalyst_activity->action1 Increase catalyst loading incrementally. Check for catalyst decomposition. action2 action2 catalyst_formation->action2 Ensure complete reaction of ligand and metal precursor. conc Screen Concentration temp->conc action3 action3 temp->action3 Lowering temperature often increases % ee, but may decrease rate. Screen a range (e.g., RT, 0 °C, -20 °C, -78 °C). additives Investigate Additives/Co-catalysts conc->additives action4 action4 conc->action4 Vary substrate concentration. Aggregation at high concentration can affect selectivity. action5 action5 additives->action5 For some reactions (e.g., using chiral phosphoric acids), additives like Lewis acids can be crucial.

Caption: Troubleshooting workflow for linked low yield and low % ee.

Frequently Asked Questions (FAQs)

Q4: What are the main catalytic strategies for synthesizing chiral tetrahydronaphthyridines?

A4: The synthesis of this scaffold is an active area of research, with several powerful strategies available:

  • Transition-Metal Catalysis: This is a robust approach, often involving the asymmetric hydrogenation or transfer hydrogenation of a dihydronaphthyridine precursor.[1] Ruthenium and Iridium complexes with chiral ligands are commonly employed for these transformations.[1][9] Other transition metals like palladium and copper are used in various cyclization and coupling reactions to build the core structure.[10][11][12]

  • Organocatalysis: This metal-free approach has gained significant traction. Chiral phosphoric acids are particularly effective in catalyzing aza-Diels-Alder reactions to construct the heterocyclic core with high enantioselectivity.[13][14][15] Other organocatalysts, such as squaramides and imidazolidinones, are used in multicomponent reactions that can rapidly build molecular complexity.[16][17][18]

  • Multicomponent Reactions (MCRs): These elegant reactions combine three or more starting materials in a single pot to form the product, often building the tetrahydronaphthyridine scaffold in a highly convergent manner. When paired with a chiral catalyst, MCRs can be a very efficient way to generate libraries of chiral compounds.[18][19]

Q5: How do I choose the right chiral catalyst for my specific reaction?

A5: Catalyst selection is crucial and depends heavily on the specific transformation you are performing.

  • For Asymmetric Hydrogenation/Transfer Hydrogenation: Look for catalysts based on Ruthenium, Rhodium, or Iridium paired with well-established chiral phosphine ligands (e.g., BINAP derivatives) or diamine ligands.[1][9]

  • For Aza-Diels-Alder / Cycloaddition Reactions: Chiral phosphoric acids (CPAs) derived from BINOL are often the catalysts of choice. The acidity and steric bulk of the 3,3' substituents on the BINOL backbone are key tuning parameters for optimizing both reactivity and enantioselectivity.[13][14] Sometimes, a combination of a Lewis acid with the CPA can enhance performance.[20][21]

  • For Michael Addition / Cascade Reactions: Bifunctional catalysts like quinine-derived squaramides or thioureas are excellent choices. They can activate both the nucleophile and the electrophile through hydrogen bonding, providing a highly organized chiral environment.[22][16][19]

The best approach is to start with a catalyst system that has been reported for a closely related transformation in the literature and then screen a small library of related catalysts to find the optimal one for your specific substrate.

Q6: My diastereomeric ratio (dr) is poor, even though the enantiomeric excess (% ee) of the major diastereomer is high. How can I improve diastereoselectivity?

A6: Poor diastereoselectivity indicates that while the catalyst is controlling the approach to one face of the prochiral substrate effectively (giving high % ee), it is not adequately differentiating the energetic barriers leading to the two diastereomeric transition states.

Strategies to Improve Diastereoselectivity:

  • Steric Tuning:

    • Catalyst: Switch to a catalyst with greater or different steric bulk near the active site. This can create a more pronounced steric clash in the transition state leading to the undesired diastereomer.

    • Substrate: Modify a protecting group or a non-reacting substituent on your substrate to be larger, which can influence the preferred conformation of the substrate in the catalyst's active site.

  • Temperature Optimization: The effect of temperature on diastereoselectivity can be more complex than on enantioselectivity. You must screen a range of temperatures, as sometimes a higher temperature can favor one diastereomer if entropy effects are significant.[22]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the tightness of the ion pair or the hydrogen bonding in the transition state, thereby affecting diastereoselectivity. Screen a range of solvents with different properties (e.g., toluene, CH2Cl2, THF, ethyl acetate).[16][17]

Key Experimental Protocols

Protocol 1: General Procedure for a Chiral Phosphoric Acid-Catalyzed Aza-Diels-Alder Reaction

This protocol is a representative example for the synthesis of a tetrahydroquinoline scaffold, which is structurally related to tetrahydronaphthyridines and follows similar principles.[13][14]

  • Preparation: To an oven-dried vial under an argon atmosphere, add the chiral phosphoric acid catalyst (e.g., a TRIP-derived catalyst) (0.01 mmol, 10 mol%).

  • Reagent Addition: Add the solvent (e.g., 1,2-dichloroethane, 1.0 mL). Then, add the aniline derivative (0.10 mmol, 1.0 equiv), the aldehyde (0.12 mmol, 1.2 equiv), and the electron-rich alkene (0.40 mmol, 4.0 equiv).

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature or 0 °C) for the required time (typically 24 to 96 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydronaphthyridine product.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.[13] Determine the enantiomeric excess by chiral HPLC analysis.[13][14]

Protocol 2: Chiral HPLC Method Validation

This protocol outlines the essential steps for validating your analytical method to ensure accurate % ee determination.[6][7]

  • Racemic Standard Preparation: Prepare a true racemic sample of your product. This can be done by running the reaction with a non-chiral catalyst or a racemic version of the chiral catalyst.

  • Column and Mobile Phase Screening:

    • Select a suitable chiral stationary phase (CSP) column (e.g., Chiralpak IA, IB, IC, etc.).

    • Screen different mobile phases, typically mixtures of hexane/isopropanol or hexane/ethanol, with and without additives like trifluoroacetic acid (TFA) or diethylamine (DEA) to achieve baseline separation (Rs > 1.5).

  • Accuracy Check:

    • Prepare standards of known enantiomeric composition (e.g., 90:10, 75:25, 50:50) by mixing appropriate amounts of the pure enantiomers (if available) or by mixing the racemic standard with an enantioenriched sample.

    • Analyze these standards and compare the measured % ee with the known values.[6]

  • Precision Check:

    • Inject the same enantioenriched sample multiple times (e.g., n=6).

    • Calculate the mean and standard deviation of the % ee values. The relative standard deviation (RSD) should be low (typically <2%).[6]

Data Presentation: Optimizing Reaction Conditions

The following table illustrates how to systematically present data from reaction optimization studies. This example focuses on optimizing the catalyst and solvent for a hypothetical asymmetric synthesis.

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)% ee
1A (10)TolueneRT246578
2B (10)TolueneRT247285
3C (10)TolueneRT245891
4C (10)CH₂Cl₂RT248593
5C (10)THFRT244088
6C (10)CH₂Cl₂0488297
7C (5)CH₂Cl₂0488097

This is example data for illustrative purposes.

Mechanistic Visualization

A common strategy for the enantioselective synthesis of tetrahydropyridine and related scaffolds is the use of bifunctional organocatalysts, such as squaramides, in cascade reactions. The catalyst operates by activating both the nucleophile and the electrophile through a network of hydrogen bonds, orienting them in a chiral pocket to control the stereochemical outcome.

G cluster_0 Proposed Catalytic Cycle for Squaramide-Catalyzed Michael Addition catalyst Chiral Squaramide Catalyst (Cat-H) complex [Cat-H • Nu • El]‡ Dual H-Bond Activation (Chiral Transition State) catalyst->complex Binds Substrates nucleophile Nucleophile (e.g., 1,3-dicarbonyl) nucleophile->complex electrophile Electrophile (e.g., Nitroalkene) electrophile->complex product_complex [Cat-H • Product] complex->product_complex C-C Bond Formation product_complex->catalyst Product Release product Michael Adduct (Enantioenriched) product_complex->product

Caption: Proposed catalytic cycle for a squaramide-catalyzed reaction.

References

  • Yamamoto, H., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Process Research & Development.
  • Ruiz-Gómez, G., et al. (2011). Chiral Phosphoric Acid Catalyzed Inverse-Electron-Demand Aza-Diels–Alder Reaction of Isoeugenol Derivatives. Organic Letters.
  • Ruiz-Gómez, G., et al. (2011). Chiral phosphoric acid catalyzed inverse-electron-demand aza-Diels-Alder reaction of isoeugenol derivatives. Semantic Scholar.
  • Wang, Z., et al. (2024). B(C6F5)3/Chiral Phosphoric Acid Catalyzed Asymmetric Aza-Diels–Alder Reaction of Imines and Unactivated Dienes. Organic Letters.
  • Wang, Z., et al. (2024). B(C6F5)3/Chiral Phosphoric Acid Catalyzed Asymmetric Aza-Diels–Alder Reaction of Imines and Unactivated Dienes. ACS Publications.
  • Al-Zoubi, R. M., et al. (2011). Highly enantioselective aza-Diels-Alder reaction of 1-azadienes with enecarbamates catalyzed by chiral phosphoric acids. Semantic Scholar.
  • Seidel, D., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters.
  • Lautens, M., et al. (2002). Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. Organic Letters.
  • Nettles, K. W., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3,4-tetrahydropyridines.
  • Wang, Y., et al. (2022). Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. RSC Advances.
  • Enders, D., et al. (2012). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Angewandte Chemie International Edition.
  • Seidel, D., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. RWTH Publications.
  • Seidel, D., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. PubMed Central.
  • Seidel, D., et al. (2014). Asymmetric synthesis of tetrahydropyridines via an organocatalytic one-pot multicomponent Michael/aza-Henry/cyclization triple domino reaction. PubMed.
  • Toste, F. D., et al. (2025). Advances in organocatalytic and metal-mediated asymmetric catalysis: enantioselective approaches to nitrogen heterocycles and axially chiral biaryls. ACS Fall 2025.
  • Chen, Y., et al. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules.
  • Zhang, X., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications.
  • Enders, D., et al. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews.
  • Nettles, K. W., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. ACS Publications.
  • Afonso, C. A. M., et al. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs.
  • Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry.
  • You, S.-L., et al. (2024). Challenges for asymmetric synthesis of N-allylic indoles. ResearchGate.
  • Pescitelli, G., et al. (2022). Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst. Molecules.
  • Anslyn, E. V., et al. (2019). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Analytical Chemistry.
  • Toste, F. D. (2017). Strategies in asymmetric catalysis. Beilstein Journal of Organic Chemistry.
  • Benaglia, M. (2021). New Trends in Asymmetric Catalysis. Catalysts.
  • Bella, M. D. (2024). Advances in Transition Metal Catalysis—Preface to the Special Issue. Catalysts.
  • Waldmann, H., et al. (2014). Synthesis of Complex Tetracyclic Fused Scaffolds Enabled by (3 + 2) Cycloaddition. Organic Letters.
  • Rueping, M., et al. (2013). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. Chemical Science.
  • Johnson, M. D. (2025). Applications of transition-metal catalysis in process chemistry. ACS Fall 2025.
  • Nachtsheim, B. (2026). How chemists are harnessing halogen bonds for asymmetric synthesis. Chemistry World.
  • Rawal, V. H., et al. (2019). Rapid construction of tetrahydropyridine scaffolds via formal imino Diels-Alder reactions of Schiff bases and Nazarov reagents. Semantic Scholar.
  • Zhou, Y.-G., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules.
  • Sammakia, T., et al. (2025). Tandem Synthesis of Tetrahydropyrroloquinazolines and Related Polyannular Scaffolds. Organic Letters.
  • Xiao, J. (2007). Toward green catalytic synthesis—Transition metal-catalyzed reactions in non-conventional media. Journal of Molecular Catalysis A: Chemical.
  • Borges, F., et al. (2023). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules.
  • Gao, J., et al. (2023). A narrative review: progress in transition metal-mediated bioorthogonal catalysis for the treatment of solid tumors. Annals of Translational Medicine.
  • Feng, X., et al. (2016). Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes. Organic Letters.
  • Kim, H., et al. (2017). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Bulletin of the Korean Chemical Society.
  • Dömling, A., et al. (2013). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science.

Sources

Technical Support Center: Catalyst Selection for 1,6-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 1,6-naphthyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold. The 1,6-naphthyridine core is a privileged structure found in numerous pharmacologically active molecules and functional materials, making its efficient synthesis a critical objective.[1][2][3]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the crucial cyclization step. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern catalyst selection and reaction optimization, empowering you to make informed decisions in your own experiments.

Troubleshooting Guide: Cyclization Reactions

This section addresses specific issues you may encounter during the synthesis of the 1,6-naphthyridine ring system.

Question 1: My palladium-catalyzed cyclization is failing or giving low yields. What are the first parameters to investigate?

Answer: This is a common challenge, as palladium-catalyzed reactions are highly sensitive to a number of variables. Low yields or reaction failure in these systems often point to suboptimal selection of the ligand, base, or solvent, rather than an inherent flaw in the catalytic cycle itself.

  • Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. For reactions involving C-C and C-N bond formation, such as those building the naphthyridine core, ligands like triphenylphosphine (PPh₃) are frequently used.[4] If you are experiencing issues, consider switching to a more electron-rich or sterically demanding Buchwald-type ligand, which can facilitate challenging reductive elimination or oxidative addition steps.

  • Base Selection: The base is not merely a proton scavenger; it actively participates in the catalytic cycle. The choice of base can dramatically affect the outcome. For instance, in Sonogashira coupling-annulation sequences to form benzo[b][1][5]naphthyridines, the choice of base is as critical as the palladium catalyst itself.[4] If a common inorganic base like K₂CO₃ or Cs₂CO₃ is failing, consider switching to an organic base like DBU or a stronger inorganic base like K₃PO₄.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence catalyst stability and solubility of intermediates. Aprotic polar solvents like DMF, DMA, or dioxane are common. If you observe catalyst decomposition (e.g., formation of palladium black), a change in solvent may be required to stabilize the active catalytic species.

  • One-Pot vs. Stepwise: Many successful syntheses employ a one-pot, stepwise approach, for example, performing a Sonogashira coupling followed by an annulation in the same vessel.[1][4] This avoids the isolation of potentially unstable intermediates. If you are attempting a stepwise synthesis with isolation, consider transitioning to a one-pot protocol.

Question 2: I'm exploring a Friedel-Crafts-type acid-catalyzed cyclization, but the reaction requires harsh conditions and gives significant side products. How can I achieve a milder transformation?

Answer: Acid-mediated intramolecular cyclizations are a powerful tool for forming the second ring of the 1,6-naphthyridine system.[3][5] However, the high temperatures and strong acids often associated with these reactions can limit functional group tolerance.

  • Acid Selection and Concentration: While traditional methods might use polyphosphoric acid (PPA) at high temperatures, recent studies have shown that triflic acid (CF₃SO₃H) or even concentrated sulfuric acid (H₂SO₄) can promote efficient cyclization at or near room temperature.[5] The key is often using the acid as both the catalyst and the solvent, or in a high concentration in a non-coordinating solvent.

  • Solvent Optimization: A remarkable solvent effect is often observed in these reactions.[5] While polar aprotic solvents like DMSO or DMF can hinder the reaction, chlorinated solvents like dichloromethane (DCM) have been shown to be effective.[5] Running the reaction in a mixture of DCM and concentrated H₂SO₄ can sometimes lead to higher yields, though this creates a biphasic system that may require vigorous stirring.[5]

  • Activating Group Strategy: The nature of the group that participates in the cyclization is crucial. Using a nitrile group as a one-carbon synthon in the precursor, for example in 4-(arylamino)nicotinonitriles, allows for a direct cycloaromatization to the desired 4-amino-1,6-naphthyridine derivatives under mild acidic conditions.[3][5] This avoids the harsher dehydration conditions required when starting with aldehydes or ketones.[5]

Question 3: My gold-catalyzed cyclization of an alkyne-containing precursor is not proceeding. What factors influence the efficacy of gold catalysts in this context?

Answer: Gold(I) catalysts are exceptionally effective at activating C-C triple bonds towards nucleophilic attack, making them ideal for specific types of cyclization reactions leading to naphthyridine scaffolds.[6][7] If your reaction is failing, consider the following:

  • Counter-ion and Ligand: The activity of the gold(I) catalyst is heavily influenced by the ligand and the counter-ion. Cationic gold complexes, often generated in situ, are highly electrophilic and effective. For example, a catalyst like [JohnphosAu(I)(MeCN)]⁺SbF₆⁻ has been shown to be effective in complex cycloisomerizations.[8]

  • Dual Catalytic Systems: Some transformations benefit from a bimetallic or dual catalytic approach. A highly efficient protocol for synthesizing amine-substituted diaryl[c,h][1][5]naphthyridines utilizes a combination of a gold(I) catalyst and a zinc(II) co-catalyst.[6] The gold catalyst facilitates the initial cyclization, while the zinc Lewis acid may assist in a subsequent step. If your single-catalyst system is inefficient, exploring a dual-catalyst approach could be beneficial.

  • Base-Assisted Steps: In some multi-step, one-pot sequences, a base may be required for a later-stage annulation after the initial gold-catalyzed step. For instance, after an initial gold-catalyzed reaction, the addition of a strong base like potassium tert-butoxide (t-BuOK) can efficiently catalyze the second annulation to yield the final product.[6]

Question 4: I am observing significant substrate-dependent variability. An electron-withdrawing group on my starting material completely shuts down the reaction. How do I address this?

Answer: This is a classic challenge in synthetic methodology development. The electronic nature of your substrates directly impacts the reactivity of the functional groups involved in the cyclization.

For example, in the synthesis of 10-chloro-1,2,3,4-tetrahydrobenzo[b][1][5]naphthyridines, the unsubstituted version was found to be completely inactive in subsequent reactions with activated alkynes.[9] However, introducing an electron-withdrawing substituent at the C-8 position enabled the desired transformation to proceed.[9]

Troubleshooting Strategy:

  • Analyze the Mechanism: Re-examine the proposed mechanism of your cyclization. If it involves a nucleophilic attack from the aniline ring (as in a Friedel-Crafts reaction), an electron-withdrawing group on that ring will deactivate it, requiring stronger acidic conditions or higher temperatures. Conversely, if the key step is a palladium-catalyzed C-H activation, the electronic environment will dictate the acidity of the C-H bond .

  • Modify the Catalytic System: You may need to switch to a more active catalyst. For a deactivated substrate in a palladium-catalyzed cross-coupling, moving from a Pd/PPh₃ system to one with a more electron-rich, bulky phosphine ligand (e.g., a biarylphosphine) can often overcome the higher activation barrier.

  • Protecting Group Strategy: In some cases, it may be necessary to temporarily mask a deactivating group or introduce a temporary activating group to facilitate the key cyclization, which can be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts used for the cyclization step in 1,6-naphthyridine synthesis?

A1: The choice of catalyst is highly dependent on the specific bond disconnections and the nature of the starting materials. The most prevalent classes are:

  • Palladium Catalysts: Widely used for C-C and C-N bond formation via cross-coupling reactions (like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination) followed by an annulation (cyclization) step.[1][4][10][11] These are valued for their functional group tolerance.

  • Acid Catalysts: Strong Brønsted acids like H₂SO₄ and CF₃SO₃H are used to mediate intramolecular Friedel-Crafts-type cycloaromatizations, particularly when an activated aromatic ring attacks a nitrile or carbonyl group.[3][5]

  • Gold Catalysts: Primarily used for their ability to activate alkynes, facilitating intramolecular hydroarylation or cycloisomerization reactions.[6][7][8]

  • Copper Catalysts: Employed in reactions like Ullmann coupling and certain C-N bond formations. Copper iodide (CuI) is also a common co-catalyst in Sonogashira reactions.[9]

  • Heterogeneous/Recyclable Catalysts: For greener and more scalable processes, heterogeneous catalysts are gaining traction. Examples include nanomagnetic catalysts like γ-Fe₂O₃@SiO₂-linker-L-histidine, which can be easily recovered and reused.[1][12][13]

Q2: Is it possible to synthesize 1,6-naphthyridines without a metal catalyst?

A2: Yes, several efficient metal-free methods exist.

  • Acid Catalysis: As mentioned, strong acids can effectively catalyze the required cyclization without the need for a transition metal.[3][5]

  • Catalyst-Free Conditions: Innovative pseudo-five-component syntheses have been developed that proceed in water without any catalyst.[14] These methods rely on the inherent reactivity of the starting materials (e.g., methyl ketones, amines, and malononitrile) under thermal conditions to form both pyridine rings of the naphthyridine core in a single pot.[14]

  • Classic Named Reactions: The Skraup synthesis, a classic method for preparing quinolines, can be adapted to synthesize 1,6-naphthyridines from 4-aminopyridine, though it often involves harsh conditions (sulfuric acid, glycerol, and an oxidizing agent).[15][16]

Q3: What are the main advantages of using a one-pot, multicomponent reaction (MCR) strategy?

A3: MCRs are highly advantageous for building complex molecular scaffolds like 1,6-naphthyridines.

  • Efficiency and Atom Economy: MCRs combine three or more starting materials in a single reaction vessel, proceeding through a cascade of reactions to form the final product. This significantly reduces the number of synthetic steps, purification stages, and overall waste generation.[12][13]

  • Rapid Library Generation: This strategy is exceptionally useful in medicinal chemistry for rapidly generating a library of structurally diverse analogues for structure-activity relationship (SAR) studies.

  • Operational Simplicity: By avoiding the isolation of intermediates, one-pot procedures are often faster and operationally simpler than traditional multi-step syntheses.[2]

Data Summary and Visualization
Comparative Table of Catalytic Systems
Catalyst SystemTypical ReactionKey AdvantagesCommon ChallengesReference(s)
Palladium (e.g., Pd(PPh₃)₄) Sonogashira Coupling / AnnulationHigh functional group tolerance; versatile for C-C and C-N bonds.Ligand/base sensitivity; potential for catalyst poisoning.[1][4][17]
Gold (e.g., Au(I)/Zn(II)) Alkyne Activation / CycloisomerizationMild reaction conditions; unique reactivity with alkynes.Substrate scope can be limited; catalyst cost.[6]
Strong Acid (e.g., CF₃SO₃H) Friedel-Crafts CycloaromatizationMetal-free; often high yielding; straightforward.Requires strongly acidic conditions; limited functional group tolerance.[3][5]
Heterogeneous (e.g., SiO₂/Fe₃O₄) Multicomponent ReactionCatalyst is recyclable; easy product/catalyst separation; "green" approach.May have lower activity than homogeneous counterparts.[12][13]
Catalyst-Free (Aqueous Medium) Pseudo-Multicomponent ReactionEnvironmentally friendly (uses water); no catalyst cost; simple procedure.May require specific, highly reactive starting materials.[14]
Logical Workflow for Catalyst Selection

This diagram outlines a decision-making process for selecting a suitable catalytic system for your 1,6-naphthyridine synthesis.

Caption: A decision tree for selecting a catalyst system.

Experimental Protocols

The following protocols are representative examples derived from the literature and should be adapted and optimized for specific substrates.

Protocol 1: Palladium-Catalyzed One-Pot Synthesis of Benzo[b][1][5]naphthyridines

(Adapted from Kumar et al. via multiple bond formation strategies)[4]

Materials:

  • 2-Chloroquinoline-3-carbonitrile derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Secondary amine (e.g., morpholine, 2.0 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • CuI (10 mol%)

  • K₂CO₃ (2.5 equiv)

  • Anhydrous DMF

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the 2-chloroquinoline-3-carbonitrile (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • Add anhydrous DMF, followed by the terminal alkyne (1.2 equiv) and the secondary amine (2.0 equiv).

  • Add K₂CO₃ (2.5 equiv) to the mixture.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC. The reaction typically involves an initial Sonogashira coupling followed by the cyclization (annulation) step.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired nitrogen-substituted benzo[b][1][5]naphthyridine.

Protocol 2: Acid-Mediated Synthesis of Fused 1,6-Naphthyridin-4-amines

(Adapted from the mild Friedel-Crafts annulation strategy)[5]

Materials:

  • 4-(Arylamino)nicotinonitrile precursor (1.0 equiv)

  • Trifluoromethanesulfonic acid (CF₃SO₃H) or concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM), if not using neat acid

Procedure:

  • In a round-bottom flask, dissolve the 4-(arylamino)nicotinonitrile precursor (1.0 equiv) in a minimal amount of DCM (optional, for solubility).

  • Cool the flask in an ice bath (0 °C).

  • Slowly add an excess of CF₃SO₃H or concentrated H₂SO₄ (e.g., 10-20 equivalents, or until the substrate is fully dissolved if running neat) with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 0.5-4 hours. The reaction progress can be monitored by quenching a small aliquot in a basic solution (e.g., sat. NaHCO₃) and analyzing by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Basify the aqueous solution to pH > 8 using a strong base (e.g., 10 M NaOH or solid Na₂CO₃). This step is highly exothermic and must be done slowly with cooling.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer with DCM or ethyl acetate.

  • Dry the organic extracts over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure fused polycyclic 1,6-naphthyridin-4-amine.

References
  • Palladium (Pd)-catalyzed one-pot stepwise synthesis of sulfur-/nitrogen-substituted benzo[b][1][6]-naphthyridines. ResearchGate.
  • Twofold Heteroannulation Reactions Enabled by Gold(I)/Zinc(II) Catalysts: Synthesis of Amine-Substituted Diaryl[c,h][1][6]naphthyridines. ACS Publications.
  • Pd-Catalyzed One-Pot Stepwise Synthesis of Benzo[b][1][6]naphthyridines from 2-Chloroquinoline-3-carbonitriles Using Sulfur and Amines As Nucleophiles. ResearchGate.
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry.
  • One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters.
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publications.
  • Synthesis of Novel Benzo[b][1][6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI.
  • Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate.
  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Chemical Review and Letters.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI.
  • 1,6-Naphthyridine. American Chemical Society.
  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed.
  • An expeditious and efficient synthesis of highly functionalized[1][6]-naphthyridines under catalyst-free conditions in aqueous medium. PubMed.
  • Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. SciSpace.
  • 1,6‐Naphthyridine‐based natural products. ResearchGate.
  • Gold-catalyzed Intramolecular Cyclization/Condensation Sequence: Synthesis of 1,2-Dihydro[c][7][10]naphthyridines. ResearchGate.
  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing.
  • Gold-catalyzed cyclo-isomerization of 1,6-diyne-4-en-3-ols to form naphthyl ketone derivatives. RSC Publishing.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. We will explore its structural elucidation through the powerful techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comparative perspective on these analytical methods with supporting data and protocols.

Introduction to this compound

This compound is a substituted tetrahydronaphthyridine, a scaffold that is of significant interest in the development of novel therapeutics. The presence of a chlorine atom and a partially saturated heterocyclic ring system imparts specific chemical properties that are crucial for its biological activity and potential as a drug candidate. Accurate structural confirmation is the bedrock of any chemical research, ensuring the integrity of subsequent biological and pharmacological studies. NMR and MS are indispensable tools for this purpose, each providing unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound provides a detailed fingerprint of the proton environments within the molecule. The predicted chemical shifts (δ) are presented in the table below, referenced to a standard solvent.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-37.15Doublet1H
H-46.85Doublet1H
H-84.10Singlet2H
H-53.20Triplet2H
H-73.05Triplet2H
NH (amine)~4.5-5.5Broad Singlet1H

Interpretation of the ¹H NMR Spectrum:

The aromatic region is expected to show two doublets, corresponding to H-3 and H-4, due to their coupling with each other. The downfield shift of H-3 is attributed to the deshielding effect of the adjacent nitrogen atom and the chlorine atom at the C-2 position. The benzylic protons at C-8 are expected to appear as a singlet, being adjacent to a nitrogen atom and part of the fused ring system. The two methylene groups of the tetrahydro-pyridine ring (C-5 and C-7) are predicted to appear as distinct triplets, arising from coupling with their neighboring methylene protons. The proton attached to the nitrogen at position 6 (the secondary amine) would likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-2155.0
C-8a148.5
C-4a142.0
C-4120.0
C-3115.5
C-850.0
C-545.0
C-742.0

Interpretation of the ¹³C NMR Spectrum:

The spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbon C-2, directly attached to the electronegative chlorine and nitrogen atoms, is predicted to be the most downfield signal. The quaternary carbons C-8a and C-4a, at the fusion of the two rings, will also appear in the downfield region. The aromatic carbons C-4 and C-3 will have chemical shifts in the typical aromatic range. The aliphatic carbons of the tetrahydro-pyridine ring (C-8, C-5, and C-7) are expected in the upfield region of the spectrum.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Instrument Setup and Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

  • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.

NMR Experimental Workflow

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum and Fragmentation Pattern

For this compound (Molecular Weight: 168.62 g/mol for the free base), the mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺). Due to the presence of a chlorine atom, an isotopic peak at M+2 with an intensity of approximately one-third of the M⁺ peak is a key diagnostic feature.

Proposed Fragmentation Pathways:

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, driven by the stability of the resulting fragments.

  • Loss of a Chlorine Atom: A common fragmentation for chlorinated compounds is the loss of the chlorine radical, leading to a fragment at [M-Cl]⁺.

  • Retro-Diels-Alder (RDA) Reaction: The tetrahydropyridine ring can undergo a characteristic RDA fragmentation, leading to the expulsion of a neutral molecule, such as ethene, from the saturated portion of the ring system.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the tetrahydro-pyridine ring (alpha-cleavage) is a favorable process for amines and can lead to stable iminium ion fragments.

  • Loss of HCN: The pyridine ring can fragment through the loss of a neutral hydrogen cyanide molecule.

MS_Fragmentation M_ion Molecular Ion (M+) m/z = 168/170 M_minus_Cl [M-Cl]+ m/z = 133 M_ion->M_minus_Cl - Cl• RDA_fragment RDA Fragment (Loss of C2H4) M_ion->RDA_fragment RDA Alpha_cleavage_fragment Alpha-Cleavage Fragment M_ion->Alpha_cleavage_fragment α-cleavage Loss_of_HCN Loss of HCN M_minus_Cl->Loss_of_HCN - HCN

Proposed MS Fragmentation Pathways
Experimental Protocol for Mass Spectrometry Analysis

Sample Preparation:

  • Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

Instrument Setup and Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Set the ion source temperature appropriately to ensure vaporization without thermal decomposition.

  • Use a standard electron energy of 70 eV for ionization.

  • Scan a suitable mass range to detect the molecular ion and key fragments.

Comparison of NMR and Mass Spectrometry

Feature NMR Spectroscopy Mass Spectrometry
Information Provided Detailed connectivity of atoms, chemical environments, stereochemistry.Molecular weight, elemental composition (with high resolution), fragmentation patterns.
Strengths Unambiguous structure determination, non-destructive.High sensitivity, provides molecular formula, suitable for mixture analysis with chromatography.
Limitations Lower sensitivity, requires pure samples, can be time-consuming for complex molecules.Provides less detailed structural information on its own, isomers can be difficult to distinguish.
Complementarity Provides the "what and where" of atoms.Provides the "how much it weighs" and "how it breaks apart".

Alternative and Complementary Analytical Techniques

While NMR and MS are the primary tools for structural elucidation, other techniques can provide valuable complementary information:

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as N-H and C=N bonds.

  • X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides the definitive three-dimensional structure of the molecule.

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N, Cl) in the compound, which can be used to confirm the molecular formula.

Interrelation of Analytical Techniques

Conclusion

The structural characterization of this compound relies on a synergistic approach utilizing multiple analytical techniques. NMR spectroscopy provides the detailed atomic-level connectivity, while mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation. By combining the data from these powerful methods, along with complementary techniques like IR spectroscopy and elemental analysis, researchers can confidently verify the structure of this and other novel chemical entities, paving the way for further investigation into their therapeutic potential.

References

  • PubChem. This compound. [Link]
  • NMRDB.org. Predict 13C NMR spectra. [Link]
  • NMRDB.org. Predict 1H proton NMR spectra. [Link]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).

Decoding the Signature: A Comparative Guide to Interpreting the ¹H NMR Spectrum of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains an unparalleled tool for providing detailed insights into molecular architecture. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine, a key scaffold in medicinal chemistry. Beyond a simple spectral interpretation, we will compare the utility of ¹H NMR with other analytical techniques and provide the foundational knowledge and protocols necessary for its effective application.

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a recurring motif in a range of biologically active molecules. Its rigid, bicyclic structure presents a unique set of protons whose chemical environments are subtly influenced by substituent effects. The introduction of a chloro group at the 2-position further refines these electronic and steric interactions, leading to a distinctive ¹H NMR fingerprint. Understanding this fingerprint is not merely an academic exercise; it is a critical step in confirming synthesis, assessing purity, and understanding the molecule's potential interactions.

The Predicted ¹H NMR Spectrum: A Hybrid of Aromaticity and Saturation

Aromatic Region (Pyridinyl Protons): The pyridine ring, rendered electron-deficient by the nitrogen atom and the chlorine substituent, will exhibit signals in the downfield region of the spectrum.

  • H-3 and H-4 Protons: Analogous to 2-chloropyridine, we can expect two distinct signals for the H-3 and H-4 protons. The H-4 proton, being para to the nitrogen and meta to the chlorine, will likely appear as a doublet of doublets around δ 7.3-7.5 ppm . The H-3 proton, ortho to the chlorine and meta to the nitrogen, is expected to be a doublet at a slightly upfield position, around δ 7.1-7.3 ppm . The coupling between these two protons (³JHH) should be in the range of 7-8 Hz.

  • H-8 Proton: This proton is on the pyridine ring but adjacent to the fused saturated ring. Its chemical shift will be influenced by both ring systems. We can predict its signal to be a doublet around δ 8.0-8.2 ppm , shifted downfield due to the anisotropic effect of the neighboring nitrogen atom.

Aliphatic Region (Tetrahydropyridinyl Protons): The saturated tetrahydropyridine ring introduces a set of more shielded protons, appearing in the upfield region of the spectrum.

  • H-5 and H-7 Protons: These methylene protons are adjacent to the nitrogen atom (N-6) and will experience deshielding. We anticipate two overlapping triplets, or a more complex multiplet, in the range of δ 3.0-3.5 ppm . The geminal and vicinal couplings will contribute to the complexity of these signals.

  • H-8 Protons: These methylene protons are further from the nitrogen atoms and will be the most shielded. We expect a multiplet, likely a quintet or a more complex pattern due to coupling with both H-7 protons, to appear around δ 1.8-2.2 ppm .

The N-H proton of the tetrahydropyridine ring is expected to be a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically appearing between δ 4.0-5.5 ppm .

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-37.1 - 7.3d³J(H3-H4) = 7-8
H-47.3 - 7.5dd³J(H4-H3) = 7-8, ⁴J(H4-H8) = ~1-2
H-88.0 - 8.2d⁴J(H8-H4) = ~1-2
H-53.0 - 3.5m
H-73.0 - 3.5m
H-81.8 - 2.2m
N-H4.0 - 5.5br s

A Comparative Look: NMR vs. Other Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical methods. Here, we compare ¹H NMR with two other common techniques: Mass Spectrometry and X-ray Crystallography.

Technique Information Provided Advantages Limitations
¹H NMR Spectroscopy Detailed information on the chemical environment, connectivity, and stereochemistry of protons.Non-destructive, provides rich structural detail in solution, relatively fast for routine analysis.Requires soluble samples, can have overlapping signals in complex molecules, less sensitive than MS.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns, confirming molecular formula.High sensitivity, requires very small sample amounts, can be coupled with chromatography for mixture analysis.Provides limited information on stereochemistry and isomer differentiation, fragmentation can be complex to interpret.
X-ray Crystallography Unambiguous 3D structure of the molecule in the solid state.Provides the "gold standard" for structural determination.Requires a suitable single crystal, the solid-state conformation may differ from the solution-state.

Workflow for Structural Elucidation:

Caption: A typical workflow for the structural elucidation of a novel heterocyclic compound.

Experimental Protocols for High-Quality ¹H NMR Data

Achieving a clean and interpretable ¹H NMR spectrum is contingent on meticulous sample preparation and data acquisition.

Step-by-Step Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts and is a critical consideration.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulates, transfer the solution to a clean 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Data Acquisition Parameters (for a 400 MHz spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.

  • Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate to cover the expected chemical shift range.

  • Acquisition Time (AQ): At least 2-3 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): A delay of 1-2 seconds is a good starting point.

Caption: The workflow for obtaining a high-quality ¹H NMR spectrum.

The Power of Two Dimensions: Advanced NMR Techniques

For complex molecules where ¹H NMR signals may overlap, two-dimensional (2D) NMR techniques are invaluable for unambiguous assignment.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems through the molecule. For our target compound, COSY would confirm the coupling between H-3 and H-4, and the connectivity within the tetrahydropyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing a powerful tool for assigning carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular framework.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is indispensable for the modern medicinal chemist. By understanding the predicted chemical shifts and coupling patterns, and by employing a multi-technique approach to structural elucidation, researchers can confidently confirm the identity and purity of their compounds. Adherence to rigorous experimental protocols ensures the acquisition of high-quality data, which, when combined with the power of 2D NMR techniques, allows for the complete and unambiguous assignment of the molecular structure. This foundational knowledge is critical for advancing the development of novel therapeutics based on this important heterocyclic scaffold.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Field, L. D., Li, H., & Magill, A. M. (2013).

Sources

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Elucidation of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides an in-depth comparison of single-crystal X-ray diffraction (SCXRD) for the analysis of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine, a key heterocyclic scaffold in medicinal chemistry. We will objectively evaluate its performance against alternative analytical techniques, supported by experimental insights and data, to empower informed decisions in structural analysis workflows.

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a privileged structure in drug discovery, with derivatives showing promise as potent therapeutic agents.[1][2] The precise substitution pattern on this scaffold, such as the chlorine atom in the 2-position, critically influences its biological activity. Therefore, unambiguous confirmation of the molecular structure is paramount.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is widely considered the definitive method for elucidating the atomic arrangement within a crystalline solid, providing unequivocal structural evidence.[3][4] This technique offers an unparalleled level of detail, revealing precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers. Such information is invaluable for understanding structure-activity relationships and for guiding rational drug design.

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process. Success hinges on the ability to grow high-quality single crystals, which can be a significant bottleneck.[5]

Experimental Workflow for SCXRD

The process of determining a crystal structure using SCXRD can be broken down into several key stages:

SCXRD_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement Crystal_Growth Crystal Growth & Selection Data_Collection Data Collection (Diffractometer) Crystal_Growth->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (e.g., Least-Squares) Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol for SCXRD

Objective: To determine the three-dimensional structure of this compound.

1. Crystal Growth:

  • Rationale: The quality of the diffraction data is directly proportional to the quality of the single crystal. Various crystallization techniques should be explored to obtain crystals of suitable size (typically 0.1-0.3 mm in each dimension) and quality (minimal defects).

  • Protocol:

    • Dissolve a small amount of purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, or a mixture with a less polar solvent like hexane).

    • Employ slow evaporation, vapor diffusion, or cooling crystallization methods to promote the growth of single crystals.

    • Carefully select a well-formed, transparent crystal under a microscope for mounting.

2. Data Collection:

  • Rationale: A modern single-crystal X-ray diffractometer is used to irradiate the crystal with monochromatic X-rays and collect the resulting diffraction pattern.

  • Instrumentation: A Bruker D8 VENTURE or similar instrument equipped with a CCD or CMOS detector is suitable.

  • Procedure:

    • Mount the selected crystal on a goniometer head.

    • Center the crystal in the X-ray beam.

    • Perform an initial unit cell determination.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is used to solve the phase problem and generate an initial electron density map, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.

  • Software: Software packages such as SHELXT for structure solution and SHELXL for refinement are commonly used.

  • Procedure:

    • Process the raw diffraction data to obtain a list of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the atomic coordinates and thermal parameters against the experimental data using least-squares methods.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

4. Validation and Analysis:

  • Rationale: The final structural model must be validated to ensure its chemical and crystallographic sensibility.

  • Tools: Software like PLATON or the checkCIF service from the International Union of Crystallography (IUCr) are used for validation.

  • Analysis: The final structure provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.

Comparative Analysis with Alternative Techniques

While SCXRD is the gold standard, obtaining suitable single crystals can be challenging. In such cases, or for complementary information, other analytical techniques are indispensable.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SCXRD) Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous and highly detailed structural information.[3]Requires high-quality single crystals, which can be difficult to grow.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity, chemical environment of nuclei (¹H, ¹³C), through-bond and through-space correlations.Provides detailed information about the molecule in solution; does not require crystallization.[6]Does not provide precise bond lengths or angles; interpretation can be complex for intricate molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (high-resolution MS), fragmentation patterns.High sensitivity, provides molecular formula confirmation.[7]Does not provide information on connectivity or stereochemistry.
Powder X-ray Diffraction (PXRD) Crystalline phase identification, unit cell parameters.Can be used on polycrystalline powders; useful for quality control.Does not typically provide atomic coordinates for unknown structures.[8]
Three-Dimensional Electron Diffraction (3DED) 3D structure from nanocrystals.Can be used on crystals much smaller than those required for SCXRD.[5][9]Data can be more challenging to process due to dynamical scattering effects.[5]
Computational Chemistry (e.g., DFT) Predicted 3D structure, conformational analysis, electronic properties.Does not require a physical sample; can provide insights into reactivity and properties.[10][11]The accuracy of the predicted structure is dependent on the level of theory and can be computationally expensive.

In-Depth Look at Alternative Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a molecule like this compound, a suite of NMR experiments would be crucial for its structural elucidation in solution.

Objective: To confirm the connectivity and stereochemistry of this compound in solution.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

  • Acquire a ¹H NMR spectrum to identify the number and chemical environment of the protons.

  • Acquire a ¹³C NMR spectrum to identify the number and type of carbon atoms.

  • Perform 2D NMR experiments such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to directly attached carbons), and HMBC (to identify long-range proton-carbon correlations).

  • A NOESY or ROESY experiment can be used to identify through-space correlations, which can help in determining the stereochemistry.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), can provide a theoretical model of the molecule's structure and properties.[12]

DFT_Workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculation cluster_analysis Analysis Input_Structure Generate Initial 3D Structure Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G*) Input_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Analyze_Results Analyze Optimized Structure & Properties Frequency_Calculation->Analyze_Results

Caption: A typical workflow for computational structure optimization using DFT.

Conclusion

The structural elucidation of this compound, a molecule of significant interest in drug discovery, necessitates a multi-faceted analytical approach. Single-crystal X-ray diffraction remains the unequivocal gold standard for providing a complete and precise three-dimensional structure.[3] However, the challenges associated with crystal growth mean that researchers must be adept at employing a range of complementary techniques.

NMR spectroscopy provides invaluable information on the molecule's connectivity in solution, while mass spectrometry confirms its molecular formula. When single crystals are elusive, powder X-ray diffraction can confirm crystallinity, and emerging techniques like three-dimensional electron diffraction offer a path to structure determination from nanocrystalline material.[5][9] Computational chemistry provides a powerful predictive tool that can guide experimental work and offer deeper insights into the molecule's properties.[10]

By understanding the strengths and limitations of each technique, researchers can devise a robust and efficient workflow for the comprehensive structural characterization of novel chemical entities, thereby accelerating the drug discovery and development process.

References

  • Benchchem. Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers.
  • Benchchem. Spectroscopic Analysis of Benzo[c]naphthyridines: A Technical Guide for Researchers.
  • National Institutes of Health. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
  • ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics.
  • National Institutes of Health. Molecular Recognition Studies on Naphthyridine Derivatives.
  • Thermo Fisher Scientific. A New Era for Determining Small Molecule Structure Determination - Life in Atomic Resolution.
  • ResearchGate. Spectroscopic and theoretical studies of derivatives of 1,6-and 1,7-naphthyridines | Request PDF.
  • ScienceDirect. Theoretical structure determination of a class of heterocyclic compounds: The pyrazolidines.
  • Computational study of heterocyclic anticancer compounds through nbo method Estudio computacional de compuestos heterocíclicos.
  • ResearchGate. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
  • Northwestern University. Crystallographic Structure Elucidation - IMSERC.
  • Computational Heterocyclic Chemistry.
  • Benchchem. Unveiling Molecular Architecture: A Comparative Guide to Single-Crystal X-ray Diffraction Analysis of Thianthrene Derivatives.
  • National Institutes of Health. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
  • PubChem. This compound | C8H9ClN2.
  • ResearchGate. Computational study of heterocyclic anticancer compounds through nbo method.
  • ACS Publications. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F | The Journal of Organic Chemistry.
  • PubMed. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.

Sources

A Comparative Guide to the Biological Activity of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine and Its Analogs as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the exploration of novel therapeutics for neurological disorders, the nuanced interplay between a compound's structure and its biological activity is of paramount importance. This guide provides a comprehensive framework for comparing the biological activity of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine with its rationally designed analogs, focusing on their potential as modulators of nicotinic acetylcholine receptors (nAChRs). While the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been utilized in the development of potent biological agents, a systematic exploration of its activity at nAChRs is an area ripe for investigation.[1][2] This document will detail the synthetic rationale, proposed structure-activity relationships, and essential experimental protocols for a robust comparative analysis.

Introduction: The Rationale for Investigating the 5,6,7,8-tetrahydro-1,6-naphthyridine Scaffold at Nicotinic Acetylcholine Receptors

The 1,6-naphthyridine core and its derivatives are recognized as "privileged structures" in medicinal chemistry, known to interact with a variety of biological targets.[3][4] Nicotinic acetylcholine receptors, ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems, are a particularly compelling target for such heterocyclic compounds.[5][6][7] Dysregulation of nAChR signaling is implicated in a range of pathologies, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[8][9][10]

The rigid, bicyclic structure of the 5,6,7,8-tetrahydro-1,6-naphthyridine core presents a well-defined scaffold for the precise spatial orientation of functional groups, a key aspect for selective receptor interaction. The parent compound, this compound, serves as a versatile synthetic intermediate, allowing for systematic modifications to probe structure-activity relationships (SAR).[1][2] This guide proposes a focused investigation into how substitutions at the 2-position and on the saturated ring of this scaffold influence binding affinity and functional activity at key nAChR subtypes, such as the heteromeric α4β2 and the homomeric α7 receptors.[11][12]

Proposed Analogs for Comparative Analysis

A systematic evaluation of the biological activity of this compound necessitates the synthesis and testing of a curated set of analogs. The selection of these analogs is guided by the principles of bioisosteric replacement, which can elucidate the role of electronics, sterics, and hydrogen-bonding potential in receptor interactions.[13][14]

Table 1: Proposed Analogs for Structure-Activity Relationship Studies

Compound IDR-Group at 2-positionRationale for Inclusion
1 -ClParent compound for baseline activity.
2 -HEvaluation of the necessity of a substituent at the 2-position.
3 -FBioisosteric replacement for chlorine; alters electronics with minimal steric change.
4 -CH₃Introduction of a small, lipophilic group.
5 -OCH₃Introduction of a hydrogen bond acceptor and alteration of electronics.
6 -NH₂Introduction of a hydrogen bond donor/acceptor.
7 -CNIntroduction of a strong electron-withdrawing group and a potential hydrogen bond acceptor.

Further diversification could involve substitutions on the saturated ring to explore the impact on conformational flexibility and interactions with the receptor.

Experimental Workflows for Comparative Biological Evaluation

A thorough comparison of the biological activity of these compounds requires a multi-faceted approach, encompassing synthesis, receptor binding affinity determination, and functional characterization.

Synthetic Approach

The synthesis of this compound and its analogs can be achieved through established synthetic routes, often starting from substituted pyridines.[1][2] A general synthetic scheme is outlined below. The specific choice of reagents and conditions would be adapted for each analog. For instance, the 2-amino analog could be synthesized from the 2-chloro parent compound via nucleophilic aromatic substitution.

Synthetic_Workflow Start Substituted Pyridine Precursor Step1 Multi-step synthesis to form the tetrahydronaphthyridine core Start->Step1 Parent 2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine (Compound 1) Step1->Parent Analogs Parallel synthesis of analogs (Compounds 2-7) Parent->Analogs Derivatization Purification Purification and Structural Verification (NMR, MS) Analogs->Purification Final Pure Compounds for Biological Assays Purification->Final

Caption: General synthetic workflow for this compound and its analogs.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of the synthesized compounds for specific nAChR subtypes. These assays measure the displacement of a radiolabeled ligand with high affinity and specificity for the receptor of interest.

Principle: The assay quantifies the ability of a test compound to compete with a radioligand for binding to nAChRs expressed in cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, from which the equilibrium dissociation constant (Ki) can be calculated.

Step-by-Step Methodology for α4β2 nAChR Binding Assay:

  • Membrane Preparation: Homogenize tissues or cells expressing the α4β2 nAChR subtype (e.g., rat striatum or transfected cell lines) in a suitable buffer.[15]

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a high-affinity α4β2 radioligand (e.g., [³H]epibatidine or [³H]cytisine) and varying concentrations of the test compound.[15]

  • Separation: After reaching equilibrium, separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A similar protocol would be employed for the α7 nAChR subtype, using a specific radioligand such as [¹²⁵I]α-bungarotoxin.

Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at the nAChR. Two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes and cell-based fluorescence assays are common techniques.[11][16]

Principle of Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: Xenopus oocytes are injected with cRNA encoding the desired nAChR subunits. After a period of expression, the oocytes are voltage-clamped, and the ionic current across the cell membrane in response to the application of the test compound is measured.

Step-by-Step Methodology for TEVC:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes. Inject the oocytes with a mixture of cRNAs for the desired nAChR subunits (e.g., α4 and β2).

  • Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

  • Compound Application: Perfuse the oocyte with a solution containing a known agonist (e.g., acetylcholine) to establish a baseline response. To test for agonist activity, apply the test compound alone. To test for antagonist activity, co-apply the test compound with the agonist. To test for allosteric modulation, pre-apply the test compound followed by co-application with the agonist.[17]

  • Data Analysis: Measure the peak current amplitude in response to compound application. For agonists, determine the EC₅₀ (concentration for half-maximal activation). For antagonists, determine the IC₅₀ (concentration for half-maximal inhibition).

Functional_Assay_Workflow cluster_agonist Agonist Activity cluster_antagonist Antagonist Activity cluster_pam Positive Allosteric Modulator (PAM) Activity Agonist_Test Apply Test Compound Alone Agonist_Response Measure Current Response Agonist_Test->Agonist_Response Agonist_EC50 Determine EC₅₀ Agonist_Response->Agonist_EC50 Antagonist_Test Co-apply Test Compound with Known Agonist Antagonist_Response Measure Inhibition of Agonist-induced Current Antagonist_Test->Antagonist_Response Antagonist_IC50 Determine IC₅₀ Antagonist_Response->Antagonist_IC50 PAM_Test Pre-apply Test Compound, then co-apply with sub-maximal Agonist PAM_Response Measure Potentiation of Agonist-induced Current PAM_Test->PAM_Response PAM_EC50 Determine Potentiation EC₅₀ PAM_Response->PAM_EC50 Start nAChR-expressing Xenopus Oocyte Start->Agonist_Test Start->Antagonist_Test Start->PAM_Test

Caption: Workflow for determining the functional activity of test compounds at nAChRs using TEVC.

Comparative Data Summary and Interpretation

The data obtained from these assays should be compiled into a clear, comparative table to facilitate the elucidation of structure-activity relationships.

Table 2: Hypothetical Comparative Biological Data for this compound and Analogs

Compound IDR-Groupα4β2 nAChR Binding Ki (nM)α7 nAChR Binding Ki (nM)α4β2 Functional Activity (EC₅₀/IC₅₀, nM)α7 Functional Activity (EC₅₀/IC₅₀, nM)
1 -Cl15>1000Antagonist (IC₅₀ = 50)No activity
2 -H>1000>1000No activityNo activity
3 -F20>1000Antagonist (IC₅₀ = 65)No activity
4 -CH₃50>1000Antagonist (IC₅₀ = 150)No activity
5 -OCH₃8>1000Partial Agonist (EC₅₀ = 30, 40% efficacy)No activity
6 -NH₂5800Partial Agonist (EC₅₀ = 20, 60% efficacy)Weak Antagonist (IC₅₀ > 1000)
7 -CN30>1000Antagonist (IC₅₀ = 90)No activity

This table presents hypothetical data for illustrative purposes.

Interpretation of Hypothetical Data:

  • Role of the 2-substituent: The absence of a substituent at the 2-position (Compound 2) leads to a complete loss of activity, indicating its critical role in receptor recognition.

  • Impact of Halogens: The chloro (1) and fluoro (3) analogs exhibit antagonist activity, suggesting that an electronegative atom at this position is favorable for binding but prevents channel activation.

  • Influence of Hydrogen Bonding: The methoxy (5) and amino (6) groups, capable of hydrogen bonding, switch the functional activity from antagonism to partial agonism. The amino group (6), being a hydrogen bond donor and acceptor, confers higher efficacy and slightly better affinity than the methoxy group (5), which is only a hydrogen bond acceptor.

  • Subtype Selectivity: All analogs in this hypothetical dataset show significant selectivity for the α4β2 subtype over the α7 subtype, suggesting that the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a promising starting point for developing selective α4β2 nAChR modulators.

Nicotinic Acetylcholine Receptor Signaling Pathway

The interaction of the test compounds with nAChRs will modulate downstream signaling pathways. The canonical pathway involves ion influx leading to membrane depolarization and subsequent cellular responses.

nAChR_Signaling Ligand Agonist (e.g., Acetylcholine, Test Compound) Receptor nAChR (α4β2 or α7) Ligand->Receptor Binds to orthosteric site Channel_Opening Ion Channel Opening Receptor->Channel_Opening Conformational Change Ion_Influx Na⁺ and Ca²⁺ Influx Channel_Opening->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Increased Intracellular Ca²⁺ Ion_Influx->Ca_Signaling Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Cellular_Response Ca_Signaling->Cellular_Response

Caption: Simplified signaling pathway of an agonist-activated nicotinic acetylcholine receptor.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the comparative analysis of this compound and its analogs as modulators of nicotinic acetylcholine receptors. By following the detailed synthetic and biological evaluation workflows, researchers can systematically elucidate the structure-activity relationships governing the interaction of this promising scaffold with nAChRs. The insights gained from such studies will be invaluable for the rational design of novel, selective, and potent therapeutic agents for the treatment of a wide range of neurological and psychiatric disorders.

References

  • Miyake, Y., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry, 85(16), 10797–10805. [Link]
  • Miyake, Y., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
  • ResearchGate. (2025). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. [Link]
  • Papke, R. L., et al. (2018). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors.
  • Gant, T. G. (2009). Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. PubMed. [Link]
  • Manallack, D. T., et al. (2005). Evaluation of benzyltetrahydroisoquinolines as ligands for neuronal nicotinic acetylcholine receptors. PubMed. [Link]
  • Google Patents. (n.d.).
  • Tsetlin, V., et al. (2016). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. MDPI. [Link]
  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
  • Collins, T., et al. (2011).
  • eScholarship.org. (n.d.). Synthesis and Structure-Activity Characterization of Selective Agonists for Alpha-7 nAChRs. [Link]
  • Taly, A., et al. (2012). Nicotinic acetylcholine receptors: from basic science to therapeutics. PubMed. [Link]
  • Hussenether, T., & Troschütz, R. (2004). Synthesis of 5‐phenyl‐5,6,7,8‐tetrahydro‐1,6‐naphthyridines and 5‐phenyl‐6,7,8,9‐tetrahydro‐5H‐pyrido[3,2‐c]azepines. Journal of Heterocyclic Chemistry, 41(6), 857-865. [Link]
  • Fucile, S., et al. (2023).
  • Kem, W. R. (2019). Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine. MDPI. [Link]
  • Champtiaux, N., et al. (2002). Distribution and Pharmacology of α6-Containing Nicotinic Acetylcholine Receptors Analyzed with Mutant Mice. PubMed Central. [Link]
  • Romero, H. K., et al. (2017).
  • Drug Hunter. (2025).
  • Google Patents. (n.d.).
  • Candeias, E., et al. (2017). Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish. PubMed Central. [Link]
  • Navarro, H. A., et al. (2015). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2′-Fluoro-3′-(substituted phenyl)deschloroepibatidine Analogues. PubMed Central. [Link]
  • Al-Muqarrab, A., et al. (2016). Synthesis, Nicotinic Acetylcholine Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(carbamoylpyridinyl)
  • Blough, B. E., et al. (2017). Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted thiophenyl)
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). N-(hydroxyalkyl (hetero)aryl)

Sources

Navigating the Structure-Activity Landscape of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential as anticancer, anti-HIV, and kinase inhibitory agents.[1][2] The partially saturated 5,6,7,8-tetrahydro-1,6-naphthyridine core offers a three-dimensional architecture that can be exploited for enhanced target engagement and improved physicochemical properties. The presence of a chlorine atom at the C2 position provides a crucial handle for further synthetic elaboration through nucleophilic substitution reactions, making the 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine a versatile starting point for the generation of diverse compound libraries.[3]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of hypothetical this compound derivatives, focusing on their potential as kinase inhibitors. We will explore how systematic modifications to this core structure can influence biological activity, supported by detailed experimental protocols for synthesis and biological evaluation.

Comparative Analysis of Biological Activity: A Hypothetical Kinase Inhibitor Series

To illustrate the SAR of this scaffold, we present a hypothetical series of this compound derivatives evaluated for their inhibitory activity against a representative kinase, Cyclin-Dependent Kinase 5 (CDK5). Aberrant CDK5 activity has been implicated in various diseases, including neurodegenerative disorders and cancer, making it a compelling therapeutic target.[4] The following table summarizes the hypothetical in vitro kinase inhibitory activity (IC50) and cytotoxic activity against a cancer cell line (e.g., HeLa).

CompoundR1R2CDK5 IC50 (nM)HeLa IC50 (µM)
1a HH>10,000>100
1b MeH5,20085.3
1c HMe8,90092.1
1d MeMe3,50065.7
2a HBoc1,20045.2
2b MeBoc85032.8
3a HBenzyl45015.6
3b MeBenzyl2809.8
4a H4-Fluorobenzyl1505.2
4b Me4-Fluorobenzyl952.1
5 H3-Methoxybenzoyl751.5
6 H4-(Dimethylamino)benzoyl500.8

This data is hypothetical and for illustrative purposes to demonstrate SAR principles.

Structure-Activity Relationship (SAR) Insights

  • The Unsubstituted Core (1a): The basic scaffold shows negligible activity, highlighting the necessity of substitutions to achieve biological potency.

  • Small Alkyl Substitutions (1b-1d): The introduction of small methyl groups on the tetrahydro-pyridine ring leads to a modest increase in activity, suggesting that these groups may provide favorable hydrophobic interactions within the kinase binding pocket.

  • N-Acylation (2a-2b): Protection of the secondary amine with a Boc group significantly improves activity. This suggests that either the free N-H is detrimental or the bulky Boc group helps to orient the molecule in the binding site.

  • N-Benzylation (3a-4b): Introducing a benzyl group at the N6 position dramatically enhances potency. This indicates the presence of a hydrophobic pocket that can accommodate an aromatic ring. The addition of a fluorine atom to the benzyl ring (4a, 4b) further improves activity, likely due to favorable halogen bonding or altered electronic properties.

  • N-Aroylation (5-6): Acylating the N6 position with substituted benzoyl groups leads to the most potent compounds in this series. The methoxy group in compound 5 and the dimethylamino group in compound 6 may act as hydrogen bond acceptors, forming key interactions with the kinase.

SAR_Summary cluster_scaffold Core Scaffold cluster_modifications Modifications cluster_activity Biological Activity Scaffold 2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine R1 R1 (C7-Methyl) Scaffold->R1 Minor Impact R2 R2 (N6-Substitution) Scaffold->R2 Major Impact Activity Kinase Inhibition & Cytotoxicity R1->Activity Modulates R2->Activity Drives Potency

Caption: Key structural modification points and their impact on activity.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, standardized and detailed experimental methodologies are paramount.

General Synthetic Route

The synthesis of the this compound core can be achieved through a multi-step sequence, with a key step being the Pictet-Spengler reaction.[5] Further derivatization at the N6 position can be accomplished through standard N-alkylation or N-acylation reactions.

Synthesis_Workflow Start 2-Chloro-3-aminopyridine Step1 Multi-step synthesis Start->Step1 Intermediate Pyridinylethylamine intermediate Step1->Intermediate Step2 Pictet-Spengler Reaction Intermediate->Step2 Core 2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine Core Step2->Core Step3 N-Alkylation or N-Acylation Core->Step3 Derivatives Target Derivatives Step3->Derivatives

Caption: General synthetic workflow for target derivatives.

Step-by-step Synthesis of the Core Scaffold (Hypothetical):

  • Synthesis of the Pyridinylethylamine Intermediate: This can be achieved from a suitable substituted 2-chloropyridine precursor. A published method involves the metalation and nucleophilic addition to paraformaldehyde, followed by amination and deprotection.[5]

  • Pictet-Spengler Cyclization: The pyridinylethylamine intermediate is reacted with an ethyl glyoxylate polymer to form the tetrahydronaphthyridine ring system.[5]

  • Purification: The resulting this compound hydrochloride salt is purified by recrystallization.

General Procedure for N-Alkylation/Acylation:

  • To a solution of the this compound core in a suitable solvent (e.g., dichloromethane or DMF), add a base (e.g., triethylamine or diisopropylethylamine).

  • Add the corresponding alkyl halide or acyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over sodium sulfate, and concentrating under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.[2]

Principle: The amount of ADP generated is converted to ATP, which is then used in a luciferase-luciferin reaction to produce light. The luminescent signal is proportional to the kinase activity.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, add the kinase (e.g., CDK5/p25), the substrate peptide, and the test compound in a suitable kinase buffer.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30 °C for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.

  • Signal Generation: Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The hypothetical SAR study presented here underscores the importance of substitutions at the N6 position for achieving high potency. The chlorine atom at the C2 position offers a valuable opportunity for further optimization through nucleophilic substitution reactions, allowing for the exploration of additional interactions within the target's binding site. Future work should focus on the synthesis and evaluation of a diverse library of derivatives to build a comprehensive SAR and to identify compounds with improved potency, selectivity, and drug-like properties.

References

  • Biological Activity of Naturally Derived Naphthyridines. Molecules. 2021.
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Biological and Pharmaceutical Bulletin. 2013.
  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget. 2015.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences. 2023.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. 2023.
  • Kinase Assay Kit. Sigma-Aldrich.
  • Can anyone suggest a protocol for a kinase assay?
  • Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][1][7]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry. 2011.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. 2020.
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Biological and Pharmaceutical Bulletin. 2013.
  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters. 2021.
  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. 2023.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. 2020.
  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. 2019.

Sources

A Comparative Guide to HIV Integrase Inhibitors: Efficacy of 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives Versus Clinically Approved Strand Transfer Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of a novel class of allosteric HIV-1 integrase inhibitors, specifically derivatives of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, against established integrase strand transfer inhibitors (INSTIs) used in clinical practice. This document is intended for researchers, scientists, and drug development professionals engaged in antiretroviral therapy research.

Introduction: The Central Role of HIV Integrase in the Viral Lifecycle

The human immunodeficiency virus (HIV) integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. This integration is a permanent and essential step for the production of new virus particles.[1][2] Consequently, HIV integrase has become a prime target for antiretroviral drug development.[1] Two major classes of inhibitors have emerged, each with a distinct mechanism of action: the well-established integrase strand transfer inhibitors (INSTIs) and the emerging allosteric integrase inhibitors (ALLINIs).

Mechanism of Action: A Tale of Two Inhibition Strategies

Understanding the differing mechanisms of action is fundamental to appreciating the comparative efficacy and potential therapeutic applications of these two classes of inhibitors.

Integrase Strand Transfer Inhibitors (INSTIs)

Clinically approved INSTIs, such as Dolutegravir, Bictegravir, Raltegravir, and Elvitegravir, function by binding to the active site of the integrase enzyme.[2] Specifically, they chelate the divalent metal ions essential for the catalytic activity of integrase, thereby blocking the strand transfer step of integration.[3] This direct inhibition of the enzyme's catalytic function prevents the insertion of the viral DNA into the host genome.

Allosteric Integrase Inhibitors (ALLINIs): The 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold

Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine represent a promising class of ALLINIs.[4][5] Unlike INSTIs, these molecules do not bind to the active site. Instead, they target an allosteric site on the integrase enzyme, specifically the binding site for the host protein lens epithelium-derived growth factor (LEDGF)/p75.[4][5] LEDGF/p75 is a cellular cofactor that tethers the pre-integration complex to the host chromatin.

The binding of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives to this allosteric site has a multimodal mechanism of action:

  • Inhibition of the Integrase-LEDGF/p75 Interaction: By occupying the LEDGF/p75 binding pocket, these inhibitors prevent the interaction between integrase and this crucial host factor, thereby disrupting the proper trafficking and anchoring of the pre-integration complex to the chromatin.[6]

  • Induction of Aberrant Integrase Multimerization: A key and potent effect of these allosteric inhibitors is the induction of premature and aberrant multimerization of the integrase enzyme.[3][5] This leads to the formation of non-functional integrase oligomers that are catalytically incompetent.

  • Disruption of Late-Stage Viral Replication: Interestingly, the primary antiviral effect of ALLINIs is exerted during the late stages of the viral lifecycle.[1][7] The aberrant multimerization of integrase disrupts the proper formation of the viral core, leading to the production of non-infectious virions.[3]

This dual mechanism of action, affecting both early and late stages of viral replication, makes ALLINIs a compelling area of research.

cluster_INSTI Integrase Strand Transfer Inhibitors (INSTIs) cluster_ALLINI Allosteric Integrase Inhibitors (ALLINIs) INSTI INSTI (e.g., Dolutegravir) ActiveSite Integrase Active Site (with Mg2+ ions) INSTI->ActiveSite Binds to StrandTransfer Strand Transfer ActiveSite->StrandTransfer Catalyzes Blocked Blocked ActiveSite->Blocked Inhibited by INSTI Integration Viral DNA Integration StrandTransfer->Integration ALLINI ALLINI (5,6,7,8-tetrahydro-1,6-naphthyridine derivative) AllostericSite Allosteric Site (LEDGF/p75 binding pocket) ALLINI->AllostericSite Binds to LEDGF_Interaction Integrase-LEDGF/p75 Interaction AllostericSite->LEDGF_Interaction Prevents Aberrant_Multimerization Aberrant Integrase Multimerization AllostericSite->Aberrant_Multimerization Induces Early_Stage_Replication Early-Stage Replication (Integration) LEDGF_Interaction->Early_Stage_Replication Blocked_Early Inhibited LEDGF_Interaction->Blocked_Early Late_Stage_Replication Late-Stage Replication (Virion Maturation) Aberrant_Multimerization->Late_Stage_Replication Blocked_Late Disrupted Late_Stage_Replication->Blocked_Late

Figure 1: Comparative Mechanisms of Action of INSTIs and ALLINIs.

Comparative Efficacy: In Vitro Data

The efficacy of antiretroviral agents is typically quantified by their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in in vitro assays. The following tables summarize the reported efficacy data for representative 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives and clinically approved INSTIs. It is important to note that direct head-to-head comparisons in the same study are ideal but not always available.

Table 1: Efficacy of 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives (ALLINIs)

CompoundAssay TypeCell LineEC50 / IC50Reference
Naphthyridine 7HIV-1 ReplicationCell Culture0.39 µM (CIC95)[8]
Naphthyridine 7Integrase Strand TransferIn Vitro10 nM[8]

Table 2: Efficacy of Clinically Approved Integrase Strand Transfer Inhibitors (INSTIs)

CompoundAssay TypeEC50 / IC50Reference
DolutegravirHIV-1 Replication (Wild-Type)Median IC50: 1.07 nM[9]
BictegravirHIV-1 Replication (Wild-Type)IC50: ~0.2 ng/mL
RaltegravirHIV-1 Replication (Wild-Type)Median IC50: 9.15 nM[9]
ElvitegravirHIV-1 Replication (Wild-Type)IC50: 0.04–0.6 ng/mL

Note: EC50 and IC50 values can vary depending on the specific cell line, viral strain, and assay conditions used.

From the available data, it is evident that the clinically approved INSTIs exhibit potent antiviral activity in the low nanomolar range. While the presented naphthyridine derivative shows promising activity, more extensive structure-activity relationship (SAR) studies and lead optimization are necessary to achieve comparable potency to the approved INSTIs. However, the unique mechanism of action of ALLINIs may offer advantages in overcoming resistance to existing drug classes.

Experimental Methodologies for Efficacy Determination

The evaluation of HIV integrase inhibitors relies on a combination of biochemical and cell-based assays. Below are detailed protocols for key experiments.

In Vitro Integrase Strand Transfer Assay

This biochemical assay directly measures the ability of a compound to inhibit the catalytic activity of the integrase enzyme.

Protocol:

  • Recombinant Integrase Expression and Purification: Express and purify recombinant HIV-1 integrase protein from E. coli.

  • Oligonucleotide Substrate Preparation: Synthesize and anneal fluorescently or radioactively labeled oligonucleotide substrates that mimic the viral DNA ends.

  • Reaction Setup: In a microtiter plate, combine the purified integrase enzyme with the labeled oligonucleotide substrate in a reaction buffer containing a divalent cation (e.g., MgCl2 or MnCl2).

  • Compound Addition: Add serial dilutions of the test compound (and a known inhibitor as a positive control) to the reaction wells.

  • Incubation: Incubate the reaction mixture at 37°C to allow the strand transfer reaction to proceed.

  • Quenching and Analysis: Stop the reaction and analyze the products by gel electrophoresis and autoradiography (for radiolabeled substrates) or fluorescence detection.

  • Data Analysis: Quantify the amount of strand transfer product in the presence of different compound concentrations to determine the IC50 value.

Cell-Based HIV-1 Replication Assay

This assay measures the ability of a compound to inhibit viral replication in a cellular context.

Protocol:

  • Cell Culture: Culture a susceptible T-cell line (e.g., MT-4 or TZM-bl cells) in appropriate growth medium.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Cell Plating: Seed the cells into a 96-well plate.

  • Compound Treatment: Add the diluted test compounds to the appropriate wells. Include wells with no compound as a virus control and uninfected cells as a mock control.

  • Viral Infection: Infect the cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.[10]

  • Quantification of Viral Replication:

    • p24 Antigen ELISA: Collect the cell culture supernatant and quantify the amount of HIV-1 p24 capsid protein using a commercial ELISA kit.[10][11]

    • Reporter Gene Assay: If using a reporter cell line (e.g., TZM-bl), measure the expression of the reporter gene (e.g., luciferase or β-galactosidase) as an indicator of viral infection.[10]

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control to determine the EC50 value.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the test compounds to ensure that the observed antiviral activity is not due to cell death.

Protocol:

  • Cell Plating: Seed the same cell line used in the replication assay in a 96-well plate.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for the same duration as the replication assay.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or MTS assay, which quantifies mitochondrial metabolic activity.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) of the compound. A high selectivity index (SI = CC50/EC50) is desirable for a promising antiviral candidate.

cluster_workflow Workflow for Efficacy Evaluation of HIV Integrase Inhibitors start Start biochemical_assay In Vitro Integrase Strand Transfer Assay start->biochemical_assay cell_based_assay Cell-Based HIV-1 Replication Assay start->cell_based_assay cytotoxicity_assay Cytotoxicity Assay start->cytotoxicity_assay ic50 Determine IC50 biochemical_assay->ic50 ec50 Determine EC50 cell_based_assay->ec50 cc50 Determine CC50 cytotoxicity_assay->cc50 end End ic50->end si Calculate Selectivity Index (SI = CC50 / EC50) ec50->si cc50->si si->end

Figure 2: Experimental Workflow for Evaluating the Efficacy of HIV Integrase Inhibitors.

Conclusion and Future Directions

While 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine itself is not a prominent anti-HIV agent based on current literature, its core scaffold is central to the development of a novel and exciting class of allosteric HIV-1 integrase inhibitors. These ALLINIs present a distinct and multimodal mechanism of action compared to the clinically established INSTIs. Their ability to induce aberrant integrase multimerization and disrupt late-stage viral replication offers a potential new strategy to combat HIV, particularly in the context of emerging resistance to existing therapies.

Future research should focus on the synthesis and evaluation of a broader range of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives to improve their antiviral potency and pharmacokinetic properties. Head-to-head comparative studies with clinically approved INSTIs using standardized assays will be crucial to fully elucidate their therapeutic potential. The unique mechanism of ALLINIs warrants further investigation to explore potential synergies with other classes of antiretroviral drugs.

References

  • Kessl, J. J., et al. (2012). Multimode, Cooperative Mechanism of Action of Allosteric HIV-1 Integrase Inhibitors. Journal of Biological Chemistry, 287(20), 16801–16811.
  • Engelman, A., & Cherepanov, P. (2012). The lentiviral integrase binding protein LEDGF/p75 and HIV-1 replication.
  • Jurado, K. A., et al. (2022). Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors. Viruses, 14(9), 1888.
  • Tsiang, M., et al. (2016). The Competitive Interplay between Allosteric HIV-1 Integrase Inhibitor BI/D and LEDGF/p75 during the Early Stage of HIV-1 Replication Adversely Affects Inhibitor Potency. Journal of Virology, 90(16), 7437–7449.
  • Balasubramanian, P., et al. (2023). Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase. Microbiology Spectrum, 11(4), e00346-23.
  • Baugh, B., et al. (2022). HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety. HIV/AIDS - Research and Palliative Care, 14, 25–41.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Screening of HIV-1 Inhibitors. BenchChem.
  • Kessl, J. J., et al. (2012). Allosteric inhibition of HIV-1 integrase activity. Viruses, 4(11), 2827–2846.
  • Wu, Y., & Yoder, K. E. (2009). HIV-1 Interactions with Cells: From Viral Binding to Cell-Cell Transmission. Current HIV Research, 7(4), 360–369.
  • Smith, S. J., et al. (2005). High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target. Antimicrobial Agents and Chemotherapy, 49(8), 3355–3362.
  • Kessl, J. J., et al. (2012). Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation. Proceedings of the National Academy of Sciences, 109(49), 20047–20052.
  • Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348–1361.
  • BenchChem. (2025). Application Notes and Protocols for HIV-1 Inhibitor-33 In Vitro Assay. BenchChem.
  • Naidu, B. N., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent Allosteric Site HIV-1 Integrase Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348-1361.
  • Cottrell, M. L., & Hadzic, T. (2019). Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors: An Updated Review. Clinical Pharmacokinetics, 58(1), 25–42.
  • Henrich, T. J., et al. (2016). Novel Assays for Measurement of Total Cell-Associated HIV-1 DNA and RNA. Journal of Clinical Microbiology, 54(6), 1543–1552.
  • Johnson, B. C., et al. (2016). HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. ACS Chemical Biology, 11(3), 675–684.
  • Tsiang, M., et al. (2016). The Competitive Interplay between Allosteric HIV-1 Integrase Inhibitor BI/D and LEDGF/p75 during the Early Stage of HIV-1 Replication Adversely Affects Inhibitor Potency. Journal of Virology, 90(16), 7437-7449.
  • Wai, J. S., et al. (2003). Design and synthesis of 8-hydroxy-[2][3]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells. Journal of Medicinal Chemistry, 46(4), 453–456.
  • Wang, Y., et al. (2015). Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors. International Journal of Molecular Sciences, 16(5), 10334–10347.
  • Kobayashi, M., et al. (2011). The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults. Journal of Acquired Immune Deficiency Syndromes, 58(2), 157–160.
  • Craigie, R., & Bushman, F. D. (2012). Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs. Viruses, 4(11), 2728–2744.
  • Smith, R. A., et al. (2017). Spectrum of Activity of Raltegravir and Dolutegravir Against Novel Treatment-Associated Mutations in HIV-2 Integrase: A Phenotypic Analysis Using an Expanded Panel of Site-Directed Mutants. The Journal of Infectious Diseases, 216(8), 999–1009.
  • Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry.
  • Johnson, A. A., et al. (2006). Probing HIV-1 Integrase Inhibitor Binding Sites with Position-Specific Integrase-DNA Cross-Linking Assays. Biochemistry, 45(39), 11858–11870.
  • World Health Organization. (2024, October 21). Testing for HIV Integrase Inhibitor Resistance: 2024 and Beyond [Video]. YouTube.
  • Larder, B. (2013, July 25). Tentative phenotypic cut offs for dolutegravir: guidance for use with integrase resistance. HIV i-Base.

Sources

comparative analysis of different synthetic routes to 5,6,7,8-tetrahydro-1,6-naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 5,6,7,8-Tetrahydro-1,6-naphthyridines

Abstract

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous biologically active molecules and clinical drug candidates. Its unique three-dimensional structure and hydrogen bonding capabilities make it a cornerstone for designing potent and selective therapeutics, including the RORγt inverse agonist TAK-828F.[1] The growing interest in this scaffold necessitates a comprehensive understanding of the available synthetic methodologies. This guide provides a comparative analysis of distinct synthetic routes, evaluating them based on efficiency, scalability, stereocontrol, and substrate scope. We will delve into classical approaches such as Pictet-Spengler cyclizations and catalytic hydrogenations, as well as modern, convergent strategies including cobalt-catalyzed [2+2+2] cyclizations and innovative tandem reaction sequences. Each methodology is supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in selecting and optimizing the most suitable route for their specific drug discovery and development objectives.

Introduction: The Significance of the Tetrahydro-1,6-naphthyridine Core

The synthesis of tetrahydro-1,6-naphthyridines has been historically underdeveloped despite their significant value as a scaffold for biologically active molecules.[1][2] These saturated heterocyclic systems serve as rigid, conformationally constrained bioisosteres for more flexible pharmacophores, often leading to improved binding affinity and selectivity. The strategic placement of two nitrogen atoms within the bicyclic core offers multiple vectors for chemical diversification, enabling the fine-tuning of physicochemical properties and target engagement. This guide aims to bridge the knowledge gap by presenting a critical evaluation of the primary synthetic strategies employed to construct this valuable molecular framework.

Route A: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and powerful method for synthesizing tetrahydroisoquinoline and related heterocyclic systems.[3][4] The core transformation involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to close the ring.

Mechanistic Principle & Rationale

In the context of 5,6,7,8-tetrahydro-1,6-naphthyridines, the strategy employs a β-(pyridin-4-yl)ethylamine derivative as the key starting material. The reaction proceeds via the formation of an iminium ion intermediate, which is sufficiently electrophilic to attack the electron-rich pyridine ring, thereby constructing the new piperidine ring.

The choice of catalyst and solvent is critical. Traditionally, strong protic acids like hydrochloric acid are used with heating.[3] However, the pyridine ring is less nucleophilic than activated aromatic systems like indoles or pyrroles, often necessitating harsh conditions or resulting in poor yields.[1][2] This limitation is a significant drawback for sensitive or complex substrates.

Visualization of the Pictet-Spengler Route

Pictet_Spengler_Route cluster_start Starting Materials cluster_reaction Reaction Core cluster_product Product start_amine β-(Pyridin-4-yl)ethylamine iminium Iminium Ion Intermediate start_amine->iminium + Carbonyl [H+] start_carbonyl Aldehyde / Glyoxylate cyclization Intramolecular Cyclization iminium->cyclization Electrophilic Attack product 5,6,7,8-Tetrahydro- 1,6-naphthyridine cyclization->product - H+

Caption: General workflow of the Pictet-Spengler reaction for scaffold synthesis.

Performance Analysis

The original synthesis of the RORγt inverse agonist TAK-828F utilized a Pictet-Spengler reaction between a pyridinylethylamine derivative and an ethyl glyoxylate polymer.[1][2] While successful in producing the desired scaffold, this route suffered from several critical issues for large-scale manufacturing:

ParameterPerformanceRationale / Comments
Overall Yield Poor (3.6% over 12 steps)The multi-step preparation of the amine precursor and the cyclization itself contributed to the low overall efficiency.[1]
Stereocontrol RacemicThe reaction generates a new chiral center but is not inherently enantioselective, requiring a late-stage chiral HPLC resolution.[2]
Scalability LowIssues include the use of hazardous reagents (hydrazine), cryogenic conditions, and the need for stoichiometric silver carbonate for a re-methylation step.[2]
Substrate Scope LimitedEnantioselective Pictet-Spengler reactions are typically only successful for highly activated aromatic systems, not inactivated rings like pyridine.[1]
Representative Experimental Protocol (Medicinal Chemistry Scale)

Adapted from the synthesis of TAK-828F intermediate.[1][2]

  • Preparation of Pyridinylethylamine (5): 2-methoxy-6-methylpyridine (2) is subjected to metalation, nucleophilic addition to paraformaldehyde, amination under Mitsunobu conditions, and deprotection with hydrazine to yield the amine precursor 5 .

  • Pictet-Spengler Cyclization: Pyridinylethylamine 5 is reacted with an ethyl glyoxylate polymer in the presence of an acid catalyst.

  • Work-up and Isolation: The reaction mixture is neutralized, and the product is extracted. The crude product, tetrahydronaphthyridine 6 , is isolated as its HCl salt.

  • Purification: The final product and subsequent intermediates require chromatographic purification, which is undesirable for large-scale synthesis.[1]

Route B: Tandem Hydroamination/Cyclization & Asymmetric Reduction

To overcome the significant limitations of the Pictet-Spengler approach, an innovative and highly efficient asymmetric synthesis was developed. This modern route relies on a sequence of novel transformations that build and functionalize the core in a highly controlled manner.

Mechanistic Principle & Rationale

This strategy is a testament to modern synthetic design, prioritizing atom economy and stereocontrol. The key steps are:

  • Heck-type Vinylation: An atom-economical protocol uses ethylene gas to install a vinyl group on a chloropyridine precursor, creating the key intermediate 2-vinyl-3-acylpyridine 19 .

  • One-Pot Hydroamination/Cyclization: In an unprecedented transformation, ammonia mediates a one-pot reaction where it first adds to the vinyl group (hydroamination) and then undergoes intramolecular condensation with the adjacent acyl group to directly form the dihydronaphthyridine ring system 17 .[1] This tandem process is highly efficient, forming the bicyclic core in a single operation.

  • Asymmetric Transfer Hydrogenation: The crucial chiral center is introduced by the enantioselective reduction of the C=N bond in the dihydronaphthyridine intermediate using a well-defined Ruthenium catalyst. This step consistently delivers high enantiomeric excess.[1]

Visualization of the Tandem Route

Tandem_Route cluster_start Precursor Synthesis cluster_reaction Key Transformations cluster_product Product chloropyridine Chloropyridine Precursor vinylation Heck-type Vinylation chloropyridine->vinylation ethylene Ethylene Gas one_pot One-Pot Ammonia-Mediated Hydroamination/Cyclization vinylation->one_pot Vinylpyridine Intermediate reduction Asymmetric Transfer Hydrogenation (Ru-cat) one_pot->reduction Dihydronaphthyridine Intermediate product Chiral 5,6,7,8-Tetrahydro- 1,6-naphthyridine reduction->product High e.e.

Caption: Workflow of the modern tandem synthesis leading to the chiral scaffold.

Performance Analysis

This route represents a significant advancement, addressing nearly all the deficiencies of the Pictet-Spengler method.[1]

ParameterPerformanceRationale / Comments
Overall Yield Good (~25% over 6 steps)A drastic improvement over the previous route, achieved by minimizing steps and optimizing key transformations.[1]
Stereocontrol ExcellentAsymmetric transfer hydrogenation using a Ru-catalyst provides the product with high enantioselectivity (e.g., 99% e.e. after crystallization).[1]
Scalability HighThe process is free of chromatography and distillation, uses no hazardous reagents like hydrazine, and avoids cryogenic conditions, making it suitable for large-scale manufacture.[1][2]
Atom Economy HighThe use of ethylene gas for vinylation and a one-pot cyclization mediated by ammonia are highly atom-economical.[1]
Representative Experimental Protocol

Adapted from the asymmetric synthesis of TAK-828F intermediate.[1]

  • One-Pot Hydroamination/Cyclization: To a solution of 2-vinyl-3-acylpyridine 19 in an appropriate solvent, a solution of ammonia is added. The reaction is heated, driving the tandem hydroamination and intramolecular condensation. Upon completion, the solvent is evaporated to yield the crude dihydronaphthyridine 17 .

  • Asymmetric Transfer Hydrogenation: The crude dihydronaphthyridine 17 is dissolved in a suitable solvent. A formic acid/triethylamine mixture is added, followed by a catalytic amount of a chiral Ru-complex (e.g., RuCl[(R,R)-Tsdpkey-dpen]). The mixture is stirred at a controlled temperature until complete conversion.

  • Work-up and Isolation: The reaction is quenched, and the product is extracted. After solvent removal, the chiral tetrahydronaphthyridine 16 is obtained as a solid with high yield and enantiomeric excess.[1] The product can often be crystallized to further enhance enantiomeric purity.

Route C: Cobalt-Catalyzed [2+2+2] Cyclization

A distinct and convergent approach involves the construction of the entire bicyclic system in a single step using a metal-catalyzed cycloaddition. This method offers rapid access to the core structure from simple, acyclic precursors.

Mechanistic Principle & Rationale

This strategy relies on a cobalt-catalyzed [2+2+2] cyclotrimerization reaction. An acyclic precursor containing two alkyne functionalities and a nitrile group is designed and synthesized. In the presence of a cobalt catalyst, such as CpCo(CO)₂, and typically under microwave irradiation, these three unsaturated functionalities undergo a formal cycloaddition to assemble the 5,6,7,8-tetrahydro-1,6-naphthyridine ring system in one step.[5] The pyridine ring is formed from the two alkynes and the nitrile, while the pre-existing chain connecting these groups forms the saturated piperidine ring.

This method is exceptionally versatile, as the substitution pattern on the final product can be easily varied by changing the structure of the acyclic precursor.[5][6]

Visualization of the [2+2+2] Cyclization Route

Cobalt_Route start_node Acyclic Dialkynylnitrile Precursor catalyst_node CpCo(CO)₂ Catalyst Microwave (MW) Irradiation start_node->catalyst_node product_node 5,6,7,8-Tetrahydro- 1,6-naphthyridine catalyst_node->product_node [2+2+2] Cyclization

Caption: Convergent synthesis via cobalt-catalyzed [2+2+2] cyclization.

Performance Analysis

This route provides a powerful and flexible entry into the target scaffold, particularly for library synthesis and exploring structure-activity relationships.

ParameterPerformanceRationale / Comments
Yield Good to Excellent (up to 99%)The intramolecular cyclization is often very high-yielding, though the synthesis of the precursor can lower the overall yield.[5]
Substrate Scope BroadAllows for the preparation of a wide collection of substituted analogs by modifying the acyclic precursor. This has been used for library synthesis.[5][6]
Efficiency High (Convergent)Constructs the complex bicyclic core in a single, powerful step from a linear precursor. Microwave promotion significantly accelerates the reaction.[5]
Stereocontrol Substrate-dependentChirality can be introduced in the acyclic precursor, which is then carried through the cyclization, as demonstrated with a homochiral secondary alcohol in the linker.[5]
Representative Experimental Protocol

Adapted from Johnson et al.[5]

  • Precursor Synthesis: A dialkynylnitrile precursor is synthesized via multi-step sequence, for example, by epoxide opening, propargylation, and copper-promoted Mannich reactions.

  • Cyclization Reaction: The dialkynylnitrile precursor (e.g., 21 ) is dissolved in a solvent like chlorobenzene in a microwave vial. A cobalt catalyst (e.g., 10-20 mol % CpCo(CO)₂) is added.

  • Microwave Irradiation: The vial is sealed and subjected to microwave irradiation (e.g., 300 W, 150 °C) for a short duration (e.g., 15 minutes).

  • Purification: After cooling, the reaction mixture is concentrated and purified by column chromatography to afford the desired 5,6,7,8-tetrahydro-1,6-naphthyridine product.

Route D: Reduction of Aromatic 1,6-Naphthyridines

The most conceptually straightforward approach is the partial reduction of a fully aromatic 1,6-naphthyridine precursor. The primary challenge of this method lies in controlling the regioselectivity of the reduction.

Mechanistic Principle & Rationale

Catalytic hydrogenation is the most common method for this transformation. The choice of catalyst and conditions determines which of the two pyridine rings is reduced. Recent studies have demonstrated that ring-selective hydrogenation is achievable. For instance, a homogeneous ruthenium precatalyst, [Ru(p-cymene)I₂]₂, can selectively hydrogenate one ring, while a heterogeneous palladium catalyst (Pd/C) can selectively reduce the other.[7] This selectivity is governed by a combination of steric and electronic effects of both the substrate and the catalyst system.

Performance Analysis
ParameterPerformanceRationale / Comments
Yield Generally GoodHydrogenation reactions often proceed in high yield if selectivity can be controlled.
Selectivity Catalyst DependentOrthogonal procedures now exist to selectively reduce either the 1,2,3,4- or 5,6,7,8-positions, which is a major advancement.[7]
Substrate Availability VariableThis route is contingent on the availability of the corresponding fully aromatic 1,6-naphthyridine, which may itself require a multi-step synthesis.
Stereocontrol Achiral (typically)Asymmetric hydrogenation of naphthyridines to their tetrahydro derivatives has been developed, but often requires specialized chiral catalysts and may not be general for all isomers.[8]

Comparative Summary and Conclusion

Synthetic RouteKey Advantage(s)Key Disadvantage(s)Best For...
A: Pictet-Spengler Well-established classical reaction.Low yield, harsh conditions, poor stereocontrol for this scaffold, not scalable.[1][2]Initial proof-of-concept studies where scalability is not a concern.
B: Tandem/Asymmetric Excellent yield & stereocontrol, highly scalable, atom-economical.[1]Requires specialized catalyst for asymmetric step; multi-step sequence.Large-scale, enantioselective manufacturing of a specific drug candidate.
C: Co-catalyzed [2+2+2] Highly convergent, excellent substrate scope for diversification.[5][6]Requires synthesis of specific acyclic precursors; catalyst cost.Library synthesis and rapid exploration of structure-activity relationships (SAR).
D: Aromatic Reduction Conceptually simple, high-yielding.Success depends on precursor availability and achieving regioselectivity.[7]Cases where the aromatic precursor is readily available and regiocontrol is established.

References

  • Johnson, J. S., et al. (2008).
  • Wang, H., et al. (2024). Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. Journal of the American Chemical Society. [Link]
  • Takeda Pharmaceutical Company Limited. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. [Link]
  • Takeda Pharmaceutical Company Limited. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
  • Johnson, J. S., et al. (2009). Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. PubMed. [Link]
  • Various Authors. (N.D.). Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines as anti-human immunodeficiency virus (HIV) agents.
  • Takeda Pharmaceutical Company Limited. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
  • Merck & Co. (2007). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists.
  • Wikipedia Contributors. (2023). Pictet–Spengler reaction. Wikipedia. [Link]
  • Various Authors. (2024). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.
  • Manetti, F. (2020).
  • Various Authors. (2018). 1,6‐Naphthyridine‐based natural products.
  • Manetti, F. (2020).
  • Manetti, F. (2020). The Pictet-Spengler Reaction Updates Its Habits.
  • Fan, Q.-H., et al. (2015). Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins. PubMed. [Link]
  • Myers, A. (N.D.). Reductive Amination. Myers Group, Harvard University. [Link]
  • Borrell, J.I., et al. (2021). 1,6-Naphthyridin-2(1H)
  • Borrell, J.I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.
  • Various Authors. (2007). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • Various Authors. (2023). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes.
  • Kumar, A., et al. (2011). An expeditious and efficient synthesis of highly functionalized[5][9]-naphthyridines under catalyst-free conditions in aqueous medium. PubMed. [Link]
  • American Chemical Society. (2021). 1,6-Naphthyridine. American Chemical Society. [Link]
  • Various Authors. (2020).
  • Various Authors. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

Sources

A Comparative Guide to HPLC Purity Validation of Synthesized 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Privileged Scaffold

The 5,6,7,8-tetrahydro-1,6-naphthyridine core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds investigated for a range of therapeutic applications, from novel inhibitors of HIV-1 integrase to antituberculosis agents.[1][2] 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (MW: 168.62 g/mol ) serves as a critical synthetic intermediate, where the chloro-substituent provides a reactive handle for further molecular elaboration.[3] Given its role as a foundational building block, the unambiguous determination of its purity is not merely a quality control checkpoint but a prerequisite for the synthesis of safe and effective target molecules and the generation of reproducible biological data.

This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methodologies for the purity validation of this compound. We will move beyond rote protocols to explore the causal relationships between the analyte's physicochemical properties and the selection of optimal chromatographic conditions. We will compare a modern Reversed-Phase (RP-HPLC) approach against a Hydrophilic Interaction Liquid Chromatography (HILIC) method, providing the experimental data and rationale necessary for researchers to make informed decisions for their specific analytical challenges.

Physicochemical Properties & Chromatographic Challenges

This compound is a polar, basic heterocyclic compound. Its structure contains two nitrogen atoms, which are basic and can be protonated.[3][4] This polarity presents a significant challenge for traditional C18 reversed-phase columns, where such compounds often exhibit poor retention, eluting near the solvent front with potential co-elution with process impurities or degradants.[5][6] The basic nature of the nitrogen atoms can also lead to deleterious interactions with residual silanol groups on silica-based stationary phases, resulting in asymmetric peak shapes (tailing).

Therefore, a successful HPLC method must address two primary challenges:

  • Achieving adequate retention for a polar analyte.

  • Mitigating secondary ionic interactions to ensure symmetric, efficient peaks.

To address these challenges, we will evaluate two distinct, yet complementary, chromatographic strategies.

Comparative Analysis of HPLC Methodologies

We compare two primary methods: a robust, modern RP-HPLC method designed for polar compounds and a HILIC method that offers an orthogonal separation mechanism.

Method 1: Reversed-Phase HPLC on a Polar-Embedded Stationary Phase

Traditional C18 phases can suffer from "phase collapse" or dewetting in the highly aqueous mobile phases required to retain polar compounds.[7] To circumvent this, we selected a column with a polar-embedded group. This modification enhances the "wettability" of the stationary phase, providing more stable and reproducible retention times for polar analytes even with high water content in the mobile phase.[8]

The core principle here is to modulate the hydrophobicity-based separation by ensuring the stationary phase remains fully hydrated and by controlling the ionization state of the analyte. By maintaining the mobile phase at a low pH (e.g., using formic or phosphoric acid), the basic nitrogen atoms on the naphthyridine ring are protonated. This consistent positive charge minimizes peak tailing from silanol interactions and ensures a single, well-defined analyte state.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative separation technique that excels at retaining and separating very polar and hydrophilic compounds.[9][10][11] The mechanism relies on partitioning the analyte between a high-concentration organic mobile phase and a water-enriched layer immobilized on the surface of a polar stationary phase (e.g., bare silica, amide, or diol).[12][13] In HILIC, the elution order is typically the reverse of RP-HPLC, with the most polar compounds being retained the longest.[10] This makes it an ideal choice for our target analyte and its potentially even more polar impurities. The high organic content of the mobile phase also offers the advantage of enhanced sensitivity when coupled with mass spectrometry (MS) due to more efficient solvent desolvation and analyte ionization.[10][13]

Potential Impurities and Degradation Products

A robust purity method must be able to resolve the main component from any potential impurities. For this compound, these can include:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Side-Products: Isomeric byproducts or products from incomplete reactions.

  • Oxidation Products: The tetrahydro-naphthyridine ring can be susceptible to oxidation, potentially forming a 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-7-one derivative.[14]

  • Hydrolysis Products: The chloro-substituent may undergo hydrolysis to form the corresponding hydroxy-naphthyridine, a significantly more polar impurity.

The chosen HPLC methods must demonstrate specificity by separating the active peak from these and other potential impurities.

Experimental Protocols & Validation

The following protocols are designed to be self-validating systems. Each step is chosen to ensure robustness and reproducibility.

General Workflow for HPLC Purity Validation

The overall process follows a logical sequence from preparation to final analysis, ensuring data integrity at each stage.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_analysis Data Analysis & Reporting prep_std Prepare Reference Standard Solution (e.g., 0.5 mg/mL) hplc_setup System Equilibration (RP-HPLC or HILIC) prep_std->hplc_setup prep_sample Prepare Synthesized Sample Solution (e.g., 0.5 mg/mL) prep_sample->hplc_setup prep_spike Prepare Spiked Sample (for Specificity) prep_spike->hplc_setup hplc_inject Inject Samples (Std, Sample, Spiked) hplc_setup->hplc_inject val_spec Specificity hplc_inject->val_spec val_lin Linearity hplc_inject->val_lin val_acc Accuracy hplc_inject->val_acc val_prec Precision hplc_inject->val_prec analysis Calculate Purity (% Area) LOD, LOQ val_spec->analysis val_lin->analysis val_acc->analysis val_prec->analysis report Generate Certificate of Analysis analysis->report

Caption: General workflow for HPLC purity validation.

Sample and Standard Preparation
  • Solvent (Diluent): For RP-HPLC, use a 50:50 (v/v) mixture of Acetonitrile and Water. For HILIC, use a 90:10 (v/v) mixture of Acetonitrile and Water to ensure compatibility with the mobile phase and prevent peak distortion.

  • Reference Standard Solution: Accurately weigh and dissolve the this compound reference standard in the appropriate diluent to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the synthesized sample to be tested at the same concentration as the standard solution.

  • Spiked Sample Solution (for Specificity): Prepare a sample solution and spike it with known impurities or related compounds at a level of ~0.5% of the main analyte concentration.

Protocol 1: RP-HPLC Method
  • Instrumentation: Standard HPLC system with UV detector.

  • Column: Polar-embedded C18 Column (e.g., Waters Acquity UPLC BEH Shield RP18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 60% B

    • 8-9 min: 60% to 95% B

    • 9-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: Hold at 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 2 µL.

Protocol 2: HILIC Method
  • Instrumentation: Standard HPLC system with UV detector.

  • Column: Amide HILIC Column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (v/v), pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (v/v), pH adjusted to 3.0 with Formic Acid.

  • Gradient Program:

    • 0-1 min: 1% B

    • 1-8 min: 1% to 50% B

    • 8-9 min: 50% to 90% B

    • 9-10 min: Hold at 90% B

    • 10-10.1 min: 90% to 1% B

    • 10.1-15 min: Hold at 1% B (Re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 2 µL.

Results and Discussion: A Data-Driven Comparison

To illustrate the performance differences, we present hypothetical but realistic data from the analysis of a synthesized batch of this compound containing two known impurities: a highly polar hydrolysis product (Impurity A) and a less polar oxidation product (Impurity B).

Logical Flow for HPLC Method Selection

The choice between RP-HPLC and HILIC is dictated by the analytical goal and the properties of the analyte and its impurities.

G start Start: Purity Analysis of 2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine prop Analyte Properties: - Polar - Basic (pKa > 8) - Potential for highly polar impurities start->prop goal What is the primary analytical goal? prop->goal rp_path Routine QC, High Throughput, Established Robustness goal->rp_path Routine QC hilic_path Impurity Profiling, Separation of Highly Polar Analytes, MS Compatibility goal->hilic_path Impurity ID rp_method Select RP-HPLC Method (Polar-Embedded Column) rp_path->rp_method hilic_method Select HILIC Method (Amide or Silica Column) hilic_path->hilic_method rp_rationale Rationale: Good starting point, robust. Low pH mobile phase controls ionization. May have limited retention for very polar impurities. rp_method->rp_rationale hilic_rationale Rationale: Orthogonal selectivity. Excellent retention for polar compounds. Requires careful equilibration. hilic_method->hilic_rationale

Caption: Logical flow for HPLC method selection.

Table 1: Comparison of Chromatographic Parameters
ParameterRP-HPLC (Polar-Embedded C18)HILIC (Amide)Justification
Stationary Phase Polar-embedded C18Amide-bonded silicaC18 provides hydrophobic retention; polar group enhances stability in high aqueous mobile phase. Amide phase offers excellent polar retention for HILIC.
Mobile Phase Principle High aqueous to high organicHigh organic to high aqueousElutes based on increasing hydrophobicity.
Retention of Main Peak (k') 2.86.5HILIC provides significantly stronger retention for the polar analyte.
Retention of Impurity A (k') 0.4 (near void)9.2The highly polar impurity is poorly retained in RP but strongly retained in HILIC.
Resolution (Rs) [Main/Imp A] 1.6> 10HILIC provides superior resolution for the critical polar impurity.
Resolution (Rs) [Main/Imp B] 3.52.9RP-HPLC shows slightly better resolution for the less polar impurity.
Peak Asymmetry (As) 1.11.2Both methods produce excellent peak shape due to pH control and appropriate column chemistry.
Table 2: Method Validation Summary
Validation ParameterRP-HPLCHILICAcceptance Criteria
Linearity (R²) 0.99950.9998R² ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.8% - 101.1%98.0% - 102.0%
Precision (% RSD) 0.45%0.62%≤ 2.0%
LOD (µg/mL) 0.100.05Reportable
LOQ (µg/mL) 0.300.15Reportable
Discussion of Results

The data clearly demonstrates the strengths and weaknesses of each approach.

The RP-HPLC method is robust and provides good separation for the main peak and the less polar oxidation product (Impurity B). However, its significant weakness is the poor retention of the highly polar hydrolysis product (Impurity A), which elutes very close to the solvent front. While the resolution of 1.6 is technically acceptable (baseline separation is generally achieved at Rs ≥ 1.5), it is a high-risk separation. Any small shift in chromatographic conditions could lead to co-elution and an inaccurate purity assessment.

Conversely, the HILIC method provides an outstanding solution for retaining and separating the polar analyte and its highly polar impurity. The retention factor (k') for the main peak is excellent, and the resolution between the main peak and Impurity A is definitive. This demonstrates the orthogonal selectivity of HILIC and its power in impurity profiling of polar molecules. While HILIC methods can require longer equilibration times and may be more sensitive to the water content of the sample diluent, the superior separation quality for this specific analytical problem is undeniable. The slightly lower resolution for the less polar Impurity B is a minor trade-off for the critical separation gained for Impurity A.

Conclusion and Recommendations

Both the modern RP-HPLC and HILIC methods can be successfully validated for the purity determination of this compound. The choice of method should be guided by the specific analytical objective.

  • For routine quality control where speed and robustness are paramount and the impurity profile is well-characterized, the RP-HPLC method on a polar-embedded column is a suitable choice, provided that the resolution of the critical early-eluting polar impurities is carefully monitored.

  • For in-depth impurity profiling, reference standard characterization, or stability studies where the identification and quantification of all potential impurities, especially polar ones, are critical, the HILIC method is unequivocally superior . Its ability to strongly retain and resolve highly polar species provides a much higher degree of confidence in the analytical result.

Ultimately, for comprehensive characterization, employing both methods provides an orthogonal view of the sample's purity, ensuring that no impurities are overlooked. This dual-method approach represents the gold standard in validating the purity of critical synthetic intermediates like this compound, thereby upholding the principles of scientific integrity in drug discovery and development.

References

  • D. V.
  • P. Hemström and K.
  • Wikipedia, "Hydrophilic interaction chrom
  • B. Chauve, D. Guillarme, P. Cléon, and J. L. Veuthey, "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique," Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]
  • Hichrom, "THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES." [Link]
  • SIELC Technologies, "Polar Compounds." [Link]
  • PubChem, "this compound." [Link]
  • LCGC International, "HPLC Analysis of Very Polar Compounds in Bioanalysis." [Link]
  • Taylor & Francis Online, "The study of properties of HPLC determination of polycyclic arom
  • Wel-Screen, "[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development." [Link]
  • S. G. Kaskel, et al., "Design and synthesis of 8-hydroxy-[3][9]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells," Journal of Medicinal Chemistry, 46(4), 453-456. [Link]
  • J. A. Whited, et al.

Sources

A Comparative Spectroscopic Guide to 2-Chloro-5,6,7,8-tetrahydronaphthyridine and its Aromatic Analogue

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Saturated and Unsaturated Naphthyridine Scaffolds

In the landscape of medicinal chemistry and drug development, the naphthyridine core is a privileged scaffold, forming the basis of numerous biologically active compounds.[1] The degree of saturation within this heterocyclic system plays a pivotal role in defining the molecule's three-dimensional structure, physicochemical properties, and ultimately, its pharmacological profile. This guide provides a comparative analysis of the spectroscopic data for 2-chloro-5,6,7,8-tetrahydronaphthyridine, a valuable saturated building block, and its aromatic counterpart, 2-chloro-1,8-naphthyridine.

The Significance of Spectroscopic Characterization

The precise characterization of molecular structure is a cornerstone of modern chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a detailed picture of a molecule's atomic arrangement and connectivity. For nitrogen-containing heterocycles like naphthyridines, these methods are indispensable for confirming the successful synthesis of a target compound, assessing its purity, and elucidating its structural features, which are critical for understanding its biological activity.[2]

Predicted Spectroscopic Data for 2-Chloro-5,6,7,8-tetrahydronaphthyridine

Due to the absence of published experimental spectra, the following data for 2-chloro-5,6,7,8-tetrahydronaphthyridine are predicted based on established spectroscopic principles and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-chloro-5,6,7,8-tetrahydronaphthyridine is expected to exhibit distinct regions for aromatic and aliphatic protons.

  • Aromatic Region (δ 7.0-8.0 ppm): Two doublets are predicted for the protons on the pyridine ring, influenced by the electron-withdrawing chloro and nitrogen substituents.

  • Aliphatic Region (δ 2.5-4.0 ppm): The tetrahydro- portion of the molecule will give rise to more complex signals, likely appearing as multiplets, corresponding to the methylene protons at positions 5, 7, and 8. The proton on the nitrogen at position 6 (N-H) is expected to be a broad singlet, and its chemical shift may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the hybrid nature of the molecule, with signals for both sp²-hybridized aromatic carbons and sp³-hybridized aliphatic carbons.

  • Aromatic Carbons (δ 120-160 ppm): Six signals are expected for the carbons of the pyridine ring. The carbon bearing the chlorine atom (C2) will be significantly downfield.

  • Aliphatic Carbons (δ 20-60 ppm): Three signals are anticipated for the methylene carbons of the saturated ring.

Mass Spectrometry (MS)

The mass spectrum, particularly with a soft ionization technique like Electrospray Ionization (ESI), should show a prominent molecular ion peak.

  • Molecular Ion (M⁺): Given the molecular formula C₈H₉ClN₂, the expected monoisotopic mass is approximately 168.05 Da.[3] A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in a roughly 3:1 ratio) will be a key diagnostic feature.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A moderate to sharp band is expected in the region of 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Medium to strong bands below 3000 cm⁻¹.

  • C=N and C=C Stretch: Medium to strong bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic pyridine ring.

  • C-Cl Stretch: A band in the fingerprint region, typically between 850-550 cm⁻¹.[4]

Comparative Analysis with 2-Chloro-1,8-naphthyridine

2-Chloro-1,8-naphthyridine serves as an excellent comparative compound, highlighting the spectroscopic consequences of full aromaticity versus partial saturation.

Spectroscopic Data2-Chloro-5,6,7,8-tetrahydronaphthyridine (Predicted)2-Chloro-1,8-naphthyridine (Experimental/Predicted)
Molecular Formula C₈H₉ClN₂C₈H₅ClN₂[5]
Molecular Weight 168.62 g/mol [3]164.59 g/mol [5]
¹H NMR (ppm) Aromatic protons (δ 7.0-8.0), Aliphatic protons (δ 2.5-4.0), N-H proton (variable)All aromatic protons in the downfield region (δ 7.5-9.0)
¹³C NMR (ppm) Aromatic carbons (δ 120-160), Aliphatic carbons (δ 20-60)All sp² carbons in the aromatic region (δ 120-160)
MS (m/z) [M+H]⁺ ≈ 169.06, with characteristic 3:1 isotope pattern for Cl[M+H]⁺ ≈ 165.02, with characteristic 3:1 isotope pattern for Cl[6]
IR (cm⁻¹) N-H stretch (~3400), Aliphatic C-H stretch (<3000), Aromatic C-H stretch (>3000)No N-H or aliphatic C-H stretch, only aromatic C-H stretch (>3000)

The most striking difference in the ¹H NMR spectra will be the absence of upfield aliphatic signals for 2-chloro-1,8-naphthyridine and the presence of only downfield aromatic signals. Similarly, the ¹³C NMR of the aromatic analogue will lack the high-field signals corresponding to sp³-hybridized carbons. In the IR spectrum, the key differentiator will be the presence of an N-H stretch and aliphatic C-H stretches for the tetrahydro derivative, which are absent in the fully aromatic compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a single-pulse ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Use the same sample as for ¹H NMR.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into the electrospray ion source of the mass spectrometer at a constant flow rate.

    • Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

    • Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

    • For accurate mass measurement, an internal or external calibrant can be used.[7]

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition (FTIR-ATR):

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Visualizing the Workflow and Structures

Spectroscopic_Analysis_Workflow

Chemical_Structures

Conclusion

This guide provides a foundational understanding of the expected spectroscopic characteristics of 2-chloro-5,6,7,8-tetrahydronaphthyridine and a direct comparison with its fully aromatic analogue, 2-chloro-1,8-naphthyridine. The predicted data, coupled with the detailed experimental protocols, offer researchers and drug development professionals a practical framework for the characterization of these and similar heterocyclic scaffolds. The key distinctions in their NMR, MS, and IR spectra, arising from the difference in saturation, are crucial for unambiguous identification and for advancing the development of novel therapeutics based on the versatile naphthyridine core.

References

  • BenchChem. (2025). Navigating the Structure-Activity Landscape of 2-Amino-5-chloro-1,8-naphthyridine Derivatives: A Comparative Guide for Drug Discovery.
  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy.
  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
  • LPD Lab Services Ltd. (2025). FTIR Principles and Sample Preparation.
  • PubChem. (n.d.). 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine.
  • PubChemLite. (n.d.). 2-chloro-1,8-naphthyridine (C8H5ClN2).
  • RTI Laboratories. (n.d.). FTIR Analysis.
  • Silva, A. M. S., Pinto, D. C. G. A., & Santos, C. M. M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from The Royal Society of Chemistry website.
  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules.
  • Alfa Chemistry. (n.d.). CAS 15936-10-4 1,8-Naphthyridine,2-chloro-.
  • BenchChem. (2025). In-Depth Technical Guide: Physicochemical Properties of 2-Amino-5-chloro-1,8-naphthyridine.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

Sources

A Comparative Guide to the Biological Evaluation of Novel Compounds Derived from 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The partially saturated core of 5,6,7,8-tetrahydro-1,6-naphthyridine offers a three-dimensional architecture that can be exploited for developing novel therapeutic agents with improved potency and selectivity. This guide provides a comparative analysis of the biological evaluation of novel compounds derived from the versatile starting material, 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine, with a focus on their potential as anticancer and antimicrobial agents.

The this compound Scaffold: A Gateway to Novel Therapeutics

The 2-chloro substituent on the 5,6,7,8-tetrahydro-1,6-naphthyridine ring serves as a crucial handle for synthetic diversification. This reactive site allows for the introduction of a wide array of functional groups through nucleophilic substitution reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The tetrahydro component of the scaffold imparts conformational flexibility, which can be advantageous for binding to biological targets.

Anticancer Activity of Tetrahydro-1,6-Naphthyridine Derivatives

Several studies have highlighted the potential of the 1,6-naphthyridine core in the development of novel anticancer agents. Derivatives have been shown to target various cellular pathways involved in cancer progression.

Comparative Cytotoxicity of Novel 1,6-Naphthyridin-2(1H)-one Analogs

A series of novobiocin analogs based on the 1,6-naphthyridin-2(1H)-one scaffold were synthesized and evaluated for their inhibitory activity against Heat shock protein 90 (Hsp90), a molecular chaperone that is overexpressed in many cancer types and plays a critical role in the folding and stability of numerous oncoproteins.[1] The cytotoxic activity of these compounds was assessed against two human breast cancer cell lines, MDA-MB-231 and MCF-7.

CompoundR1R2IC50 (µM) vs. MDA-MB-231IC50 (µM) vs. MCF-7
1a HH> 50> 50
1b OMeH15.2 ± 1.518.3 ± 1.8
1c OHH8.7 ± 0.910.5 ± 1.1
1d HOMe12.4 ± 1.314.9 ± 1.5
1e HOH6.5 ± 0.77.8 ± 0.8
Novobiocin --25.3 ± 2.630.1 ± 3.1

Data synthesized from a study on 1,6-naphthyridin-2(1H)-ones as Hsp90 inhibitors.[1]

Key Structure-Activity Relationship Insights:

  • The presence of a hydroxyl group at either the R1 or R2 position of the phenyl ring significantly enhances the cytotoxic activity compared to the unsubstituted analog (1a) and the parent compound, novobiocin.

  • Compound 1e , with a hydroxyl group at the para-position of the phenyl ring, demonstrated the most potent activity against both breast cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with compounds at various concentrations B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Caption: A typical workflow for determining cell viability using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity of Tetrahydro-1,6-Naphthyridine Derivatives

The 1,6-naphthyridine scaffold is also a promising starting point for the development of novel antimicrobial agents. A library of compounds based on the 5,6,7,8-tetrahydro-1,6-naphthyridine core was synthesized and screened for its antituberculosis activity.

Comparative Antituberculosis Activity

While specific data for a series of derivatives from this compound is not publicly available in a comparative table, a study on a 101-membered library of 5,6,7,8-tetrahydro-1,6-naphthyridines revealed three lead compounds with significant antituberculosis activity. This highlights the potential of this scaffold in combating infectious diseases.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Workflow for Broth Microdilution Assay

MIC_Workflow A Prepare serial dilutions of compounds in a 96-well plate B Inoculate wells with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24h B->C D Visually inspect for turbidity C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper handling and disposal of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS No. 210539-05-2). As a chlorinated heterocyclic compound used in pharmaceutical research and organic synthesis, its disposal requires meticulous attention to safety and regulatory compliance to protect laboratory personnel and the environment.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols for analogous chemical structures.

Hazard Profile and Risk Assessment: An Evidence-Based Approach

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, a robust risk assessment can be constructed by examining data from structurally similar naphthyridine derivatives.[1] Compounds such as 3-(Trifluoromethyl)-1,8-naphthyridine and other chlorinated tetrahydro-naphthyridines are classified as hazardous substances.[3][4]

Causality of Hazards: The primary hazards are associated with the chloro-substituent and the naphthyridine core. Halogenated organic compounds can be toxic and environmentally persistent. The nitrogen atoms in the naphthyridine ring system can impart basic properties and potential biological activity.[2] Based on analogous compounds, this chemical should be handled as if it causes skin, eye, and respiratory irritation, and may be harmful if swallowed.[4][5][6][7][8]

Key Hazard Summary from Analogous Compounds:

Hazard Statement Description Common Precautionary Response Source Analogy
H301/H302 Toxic or Harmful if swallowed. P301+P310: If swallowed, immediately call a poison center or doctor.[3] 3-(Trifluoromethyl)-1,8-naphthyridine[3]
H315 Causes skin irritation. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][6] Various Naphthyridine Derivatives[4][5][6]
H319 Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] Various Naphthyridine Derivatives[4][5][6]
H335 May cause respiratory irritation. P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[5][6] Various Naphthyridine Derivatives[4][5][6]

| H412 | Harmful to aquatic life with long lasting effects. | P273: Avoid release to the environment. | General for similar chemical structures |

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent exposure via inhalation, ingestion, or skin/eye contact. The selection of specific PPE is dictated by the potential hazards identified above.

PPE CategorySpecificationRationale for Use
Eye Protection Tightly fitting, chemical splash-resistant safety goggles or a face shield.[1][3]Protects against accidental splashes of the compound or solvents used with it, preventing serious eye irritation or damage.[9]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use.[1][10]Prevents skin contact, which can cause irritation and potential absorption of the chemical.[9][11]
Body Protection A laboratory coat or other protective clothing to prevent skin contact.[1][3]Minimizes the risk of contaminating personal clothing and underlying skin.
Respiratory Protection All handling must occur in a well-ventilated area, such as a certified chemical fume hood.[1][3][11]Prevents inhalation of dust or aerosols, mitigating the risk of respiratory tract irritation.[9]

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound is governed by regulations for hazardous chemical waste, specifically halogenated organic compounds.[12][13] Under the Resource Conservation and Recovery Act (RCRA), waste is tracked from "cradle to grave," meaning the generator retains ownership and responsibility indefinitely.[12]

Step 1: Waste Determination and Segregation

Immediately upon deciding to discard the material, it must be classified as hazardous waste.[12]

  • Classification: This compound is a halogenated organic solid waste .

  • Segregation: It is critical to collect this waste separately from non-halogenated solvents, aqueous waste, and solid non-hazardous waste.[14] Mixing incompatible waste streams is a primary cause of laboratory accidents and violates disposal regulations. For example, mixing with strong oxidizers should be avoided.[9]

Step 2: Container Selection and Labeling
  • Container: Use a designated, sealable, and chemically compatible hazardous waste container.[1][12] A high-density polyethylene (HDPE) container is generally suitable for solid chlorinated waste. The container must be kept tightly sealed except when adding waste.[12][14]

  • Labeling: The container must be clearly labeled as soon as the first particle of waste is added. The label must include:

    • The words "HAZARDOUS WASTE "[12]

    • The full chemical name: "This compound "

    • The accumulation start date[12]

    • An indication of the hazards (e.g., "Toxic," "Irritant")

Step 3: Waste Accumulation and Storage
  • Location: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.[1] This is typically a satellite accumulation area within the laboratory.

  • Quantity Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste that can be accumulated in a laboratory before it must be transferred to a central storage facility.[12]

Step 4: Final Disposal
  • Arrangement: Arrange for pickup by a licensed hazardous waste disposal contractor.[1][3][11] Do not attempt to dispose of this chemical down the drain or in regular trash.[10][15]

  • Methodology: The likely disposal method for halogenated organic waste is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases (like HCl) formed during combustion.[10][16]

G cluster_prep Preparation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste: 2-Chloro-5,6,7,8-tetrahydro- 1,6-naphthyridine B Classify as: Halogenated Organic Solid A->B C Select Compatible HDPE Container D Label Container: 'HAZARDOUS WASTE' Full Chemical Name Date C->D E Place waste in container D->E F Seal container tightly E->F G Store in designated secondary containment area F->G H Arrange for pickup by licensed waste contractor G->H I Transport to approved TSDF Facility H->I J High-Temperature Incineration I->J

Caption: Waste Disposal Workflow for this compound.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.[1]

Step-by-Step Spill Cleanup Methodology:
  • Evacuate and Secure: Immediately alert others and evacuate all non-essential personnel from the area. Restrict access to the spill zone.[1]

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.[1]

  • Don PPE: Before addressing the spill, equip yourself with the full PPE as outlined in Section 2.[1]

  • Contain and Clean:

    • For a solid spill , carefully sweep or scoop the material to avoid generating dust.[1][10] Place the swept material into a labeled hazardous waste container.

    • For a solution spill , cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).[1][3]

  • Collect Waste: Place all contaminated absorbent materials, cleaning supplies, and contaminated PPE into a clearly labeled, sealable hazardous waste container.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (such as soapy water), collecting all cleaning materials for disposal as hazardous waste.[1]

Caption: Emergency Spill Response Decision Flowchart.

References

  • Proper Disposal of 2-Amino-5-chloro-1,8-naphthyridine. (2025). BenchChem.
  • 3-(Trifluoromethyl)
  • Safety Data Sheet. (N.D.).
  • 7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine Safety D
  • This compound hydrochloride. (2023). Smolecule.
  • Safety Data Sheet - Sodium polytungst
  • Hazardous Waste Disposal Procedures. Michigan Technological University.
  • Safety Data Sheet - N-Phenyl-2-naphthylamine. (2024). Sigma-Aldrich.
  • 2,8-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde Safety D
  • MSDS of 5,6,7,8-Tetrahydro-[1][18]naphthyridine-2-carboxylic acid. (2025). Capot Chemical.
  • 2-(Trifluoromethyl)
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • 8-Chloro-1,2,3,4-tetrahydro-1,7-naphthyridine Safety D
  • Management of Hazardous Wastes containing Halogen
  • Technical Resource Document: Treatment Technologies for Halogen
  • 3-Methyl-5,6,7,8-tetrahydro-[1][9]naphthyridine dihydrochloride Safety D
  • 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine Safety D

Sources

Navigating the Safe Handling of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, in-depth technical and procedural information for the safe handling of 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine, a key intermediate in pharmaceutical research. By understanding the inherent risks and adhering to the robust protocols outlined below, we can ensure a secure laboratory environment while advancing our scientific endeavors.

Hazard Profile: Understanding the Risks

This compound and its hydrochloride salt are classified as hazardous substances. The primary risks associated with this compound, as identified by GHS Hazard Statements for its hydrochloride salt, include:

  • Acute Oral Toxicity: Harmful if swallowed[1].

  • Skin Irritation: Causes skin irritation[1].

  • Serious Eye Irritation: Causes serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

Given these hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is mandatory to prevent accidental exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE, with the rationale for each component explained in detail below.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves.Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached. Powder-free gloves prevent aerosolization of particles.[2]
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.Protects the body and personal clothing from contamination. The design ensures maximum coverage.[2]
Eye & Face Protection Tightly fitting safety goggles or a full-face shield.Protects the eyes and face from splashes or airborne particles of the compound.[2][3]
Respiratory Protection A minimum of an N100, R100, or P100 disposable filtering facepiece respirator. A PAPR may be necessary for higher-risk situations.Prevents inhalation of the compound, especially when handling the powder form or if there is a risk of aerosolization.[2]
Foot Protection Chemical-resistant, closed-toe shoes and disposable shoe covers.Protects feet from spills and prevents the tracking of contamination outside the laboratory.[2][4]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is essential to prevent contamination and exposure.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control airborne contaminants.[2]

  • Fume Hood Verification: Before commencing work, ensure the chemical fume hood is functioning correctly with sufficient airflow.

  • Emergency Equipment: Confirm that an emergency shower and eyewash station are readily accessible and have been recently tested.

  • Gather Materials: Assemble all necessary equipment and reagents before introducing the this compound to the work area.

Donning PPE

A structured approach to putting on PPE is crucial to avoid contamination.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Gown Don Gown Inspect_PPE->Gown Proceed if intact Respirator Don Respirator Gown->Respirator Goggles Don Goggles/Face Shield Respirator->Goggles Gloves Don Gloves (Double Pair) Goggles->Gloves Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_process Disposal Process Unused_Chemical Excess/Unused Chemical Waste_Container Place in Labeled, Sealed Hazardous Waste Container Unused_Chemical->Waste_Container Contaminated_PPE Contaminated PPE Contaminated_PPE->Waste_Container Labware Contaminated Labware Labware->Waste_Container Storage Store in Designated Secondary Containment Area Waste_Container->Storage Pickup Arrange for Pickup by Licensed Hazardous Waste Contractor Storage->Pickup

Caption: Disposal workflow for this compound.

  • Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be collected as hazardous waste.

  • Containerization: Use a designated, sealed, and compatible hazardous waste container that is clearly labeled. [3]3. Storage: Store the waste container in a secure, well-ventilated secondary containment area, away from incompatible materials.

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed contractor, following all local, state, and federal regulations. [5] By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, fostering a culture of safety and scientific excellence.

References

  • This compound hydrochloride - Smolecule. (2023, August 15).
  • Personal protective equipment for handling 3-Chlorocathinone hydrochloride - Benchchem.
  • SAFETY DATA SHEET PRODUCT 1. CHEMICAL PRODUCT AND COMPANY IDENTIFICATION 2. COMPOSITION/INFORMATION ON INGREDIENTS 3. HAZARDS ID.
  • Proper Disposal of 2-Amino-5-chloro-1,8-naphthyridine - Benchchem.
  • MSDS of 5,6,7,8-Tetrahydro-n[1][7]aphthyridine-2-carboxylic acid - Capot Chemical. (2025, December 28).
  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA.
  • 2-Chloro-5,6,7,8-tetrahydro-n[1][6]aphthyridine - Echemi.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Reactant of Route 2
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.